Speract
Description
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N11O14/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58)/t22-,23-,24-,25-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURUARRJQOZSIF-DXIBHZBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N11O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76901-59-2 | |
| Record name | Speract | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076901592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Speract Peptide: Structure, Function, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speract is a decapeptide isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus. It belongs to a class of sperm-activating peptides (SAPs) that play a crucial role in fertilization by modulating sperm motility and guiding them toward the egg. This technical guide provides a comprehensive overview of the this compound peptide, including its structure, amino acid sequence, and the intricate signaling cascade it initiates upon binding to its receptor on the sperm flagellum. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of fertilization and the potential of peptide-based signaling molecules.
This compound Peptide: Structure and Amino Acid Sequence
This compound is a linear decapeptide with the following amino acid sequence:
Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly
Its molecular formula is C₃₈H₅₇N₁₁O₁₄, and it has a molecular weight of approximately 891.9 g/mol . The sequence is characterized by a high content of glycine residues, which provides conformational flexibility.
The this compound Receptor and Binding Affinity
This compound binds to a specific receptor located on the plasma membrane of the sea urchin sperm flagellum. This receptor is a 77 kDa protein that functions as a membrane-bound guanylyl cyclase (GC)[1]. The binding of this compound to its receptor is a critical first step in initiating the signaling cascade that leads to changes in sperm behavior.
Quantitative data on the binding of this compound to its receptor and its physiological effects are summarized in the table below.
| Parameter | Value | Species | Reference |
| Receptor Binding | |||
| Association Rate Constant (k_on) | 2.4 x 10⁷ M⁻¹s⁻¹ | S. purpuratus | [2] |
| Dissociation Rate Constant (k_off) | 1.3 x 10⁻⁴ s⁻¹ | S. purpuratus | [2] |
| Dissociation Constant (K_d) (calculated) | ~5.4 pM | S. purpuratus | |
| IC₅₀ (Competition Binding) | ~20 nM | S. purpuratus | [3][4] |
| Physiological Response | |||
| EC₅₀ (Sperm Respiration) | ~50 pM | S. purpuratus | |
| Intracellular Signaling | |||
| Resting [Ca²⁺]i | 364 ± 36 nM | S. purpuratus | |
| This compound-induced Peak [Ca²⁺]i (100 nM this compound) | 1,176 ± 112 nM | S. purpuratus | |
| Membrane Potential (Quiescent Sperm) | ~ -60 mV | S. purpuratus | |
| Membrane Potential (Respiring Sperm) | ~ -30 mV | S. purpuratus |
The this compound Signaling Pathway
The binding of this compound to its receptor triggers a well-defined signaling cascade within the sperm flagellum, leading to changes in ion concentrations and ultimately altering the sperm's swimming pattern. The key steps in this pathway are outlined below and illustrated in the accompanying diagrams.
-
Guanylyl Cyclase Activation and cGMP Production: Upon this compound binding, the guanylyl cyclase domain of the receptor is activated, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP). This results in a rapid and transient increase in intracellular cGMP concentration.
-
Potassium Channel Activation and Membrane Hyperpolarization: The elevated cGMP levels directly activate cGMP-gated K⁺ channels in the sperm flagellar membrane. The opening of these channels leads to an efflux of K⁺ ions, causing a hyperpolarization of the sperm membrane potential (the membrane potential becomes more negative).
-
Activation of Na⁺/H⁺ Exchanger and Intracellular pH Increase: The membrane hyperpolarization activates a Na⁺/H⁺ exchanger (NHE), which pumps H⁺ ions out of the cell in exchange for Na⁺ ions. This leads to an increase in intracellular pH (pHi), making the cytoplasm more alkaline.
-
Calcium Channel Modulation and Intracellular Ca²⁺ Oscillations: The changes in membrane potential and intracellular pH modulate the activity of various ion channels, including voltage-gated Ca²⁺ channels. This results in a complex pattern of intracellular Ca²⁺ changes, often characterized by an initial decrease followed by a sustained increase and oscillations in Ca²⁺ concentration within the flagellum. These Ca²⁺ oscillations are thought to be crucial for regulating the flagellar beat and causing the sperm to turn.
Signaling Pathway Diagram
Caption: The this compound signaling cascade in sea urchin sperm.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound peptide and its effects on sperm physiology.
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for synthesizing the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (Gly, Phe, Asp(OtBu), Leu, Asn(Trt), Val)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Val, Gly, Gly, Gly, Asn(Trt), Leu, Asp(OtBu), Phe, Gly).
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Verification:
-
Purify the crude peptide by reverse-phase HPLC.
-
Verify the mass of the purified peptide using mass spectrometry.
-
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of the this compound peptide.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the measurement of intracellular calcium concentration in sea urchin sperm using the fluorescent indicator Fluo-4 AM.
Materials:
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound peptide solution
-
Fluorescence microscope with an appropriate filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm)
-
Image analysis software
Procedure:
-
Sperm Collection and Preparation: Collect "dry" sperm from male sea urchins by injection of 0.5 M KCl. Keep the sperm on ice.
-
Dye Loading:
-
Dilute the dry sperm 1:100 in ASW.
-
Prepare a loading solution of 10 µM Fluo-4 AM and 0.02% Pluronic F-127 in ASW.
-
Incubate the sperm suspension with the loading solution for 30-60 minutes at 16°C in the dark.
-
-
Washing: Pellet the loaded sperm by gentle centrifugation (e.g., 500 x g for 5 minutes) and resuspend in fresh ASW to remove extracellular dye.
-
Imaging:
-
Immobilize the sperm on a poly-L-lysine coated coverslip.
-
Place the coverslip in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images.
-
-
Stimulation and Recording: Perfuse the chamber with a solution of this compound in ASW at the desired concentration. Record the changes in fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence intensity changes in individual sperm or regions of interest using image analysis software. The change in fluorescence is proportional to the change in intracellular calcium concentration.
Measurement of Intracellular pH (pHi)
This protocol describes the ratiometric measurement of intracellular pH in sea urchin sperm using the fluorescent indicator BCECF-AM.
Materials:
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Nigericin
-
High K⁺ calibration buffers of known pH
-
Fluorescence imaging system capable of dual-excitation ratiometry (e.g., excitation at 490 nm and 440 nm, emission at 535 nm)
Procedure:
-
Sperm Preparation and Dye Loading:
-
Collect and dilute sperm as described for [Ca²⁺]i measurement.
-
Load sperm with 1-5 µM BCECF-AM for 30-60 minutes at 16°C in the dark.
-
-
Washing: Wash the sperm to remove extracellular dye.
-
Baseline Measurement: Immobilize the sperm and acquire baseline fluorescence ratio images by alternating excitation between 490 nm (pH-sensitive) and 440 nm (pH-insensitive).
-
Stimulation: Perfuse with this compound solution and record the changes in the fluorescence ratio over time.
-
Calibration:
-
At the end of the experiment, perfuse the sperm with high K⁺ calibration buffers containing nigericin (a H⁺/K⁺ ionophore) to equilibrate intracellular and extracellular pH.
-
Record the fluorescence ratios at several known external pH values to generate a calibration curve.
-
-
Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.
Measurement of Membrane Potential
This protocol describes the use of the potentiometric dye DiSC₃(5) to measure changes in sperm membrane potential.
Materials:
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide)
-
Valinomycin (a K⁺ ionophore)
-
ASW with varying K⁺ concentrations for calibration
-
Fluorometer or fluorescence microscope
Procedure:
-
Sperm Preparation: Collect and dilute sperm in ASW.
-
Dye Loading: Add DiSC₃(5) to the sperm suspension (final concentration ~1 µM) and incubate for 5-10 minutes to allow the dye to equilibrate across the plasma membrane.
-
Baseline Measurement: Measure the baseline fluorescence. The fluorescence of DiSC₃(5) is quenched upon accumulation in hyperpolarized cells.
-
Stimulation: Add this compound to the sperm suspension and record the change in fluorescence. A hyperpolarization will lead to further dye uptake and a decrease in fluorescence, while a depolarization will cause dye release and an increase in fluorescence.
-
Calibration (Optional): To estimate the absolute membrane potential, a calibration curve can be generated by treating the sperm with valinomycin in ASW containing different known concentrations of K⁺. This allows for the correlation of fluorescence intensity with the calculated Nernst potential for K⁺.
Sea Urchin Sperm Chemotaxis Assay
This protocol describes a microfluidic-based assay to observe and quantify the chemotactic response of sea urchin sperm to a gradient of this compound.
Materials:
-
Microfluidic device with a gradient generator
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
This compound solution
-
Microscope with video recording capabilities
-
Sperm tracking software
Procedure:
-
Device Preparation: Prime the microfluidic device with ASW.
-
Gradient Formation: Introduce ASW into one inlet of the gradient generator and ASW containing this compound into the other inlet to establish a stable concentration gradient of this compound within the observation chamber.
-
Sperm Introduction: Introduce a dilute suspension of motile sea urchin sperm into a separate inlet that leads to the observation chamber.
-
Video Recording: Record the swimming behavior of the sperm within the this compound gradient using video microscopy.
-
Data Analysis:
-
Use sperm tracking software to analyze the recorded videos and obtain the swimming trajectories of individual sperm.
-
Quantify the chemotactic response by calculating parameters such as the chemotactic index (the displacement of sperm towards the higher concentration of this compound) and changes in turning frequency and swimming speed.
-
Experimental Workflow: Microfluidic Chemotaxis Assay
Caption: Workflow for a microfluidic-based sea urchin sperm chemotaxis assay.
Conclusion
This compound is a key signaling molecule in the process of sea urchin fertilization. Its well-defined structure and the detailed understanding of its signaling pathway make it an excellent model system for studying peptide-mediated cell-cell communication. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in reproductive biology, cell signaling, and drug development. Further investigation into the this compound signaling network will undoubtedly provide deeper insights into the complex molecular events that govern fertilization.
References
- 1. rep.bioscientifica.com [rep.bioscientifica.com]
- 2. This compound-receptor interaction and the modulation of ion transport in Strongylocentrotus purpuratus sea urchin sperm | Zygote | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Speract on Sperm Flagella: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the molecular mechanisms through which the sperm-activating peptide (SAP) Speract modulates sperm flagellar activity. This compound, a decapeptide isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a key signaling molecule that initiates a cascade of events crucial for successful fertilization[1][2]. The entire signaling apparatus, from receptor to ion channels, is localized on the sperm flagellum, the cell's motile engine[3][4]. Understanding this pathway offers critical insights into the fundamental biology of reproduction and potential targets for novel therapeutic interventions.
The this compound Signaling Cascade
The binding of this compound to its receptor on the sperm flagellum initiates a well-defined, rapid, and transient signaling cascade. This pathway translates an external chemical cue into a precise biophysical response—a change in flagellar beat pattern—through the coordinated action of second messengers and ion channels.
-
Receptor Binding and Guanylate Cyclase Activation : The process begins when this compound binds to its specific 77 kDa receptor protein located on the flagellar plasma membrane. This receptor is tightly coupled to a membrane-bound guanylate cyclase (GC). Upon this compound binding, the associated GC is activated, leading to a dramatic (up to 25-fold) and rapid increase in its enzymatic activity.
-
Cyclic GMP (cGMP) Synthesis : The activated GC catalyzes the conversion of Guanosine Triphosphate (GTP) into the second messenger cyclic Guanosine Monophosphate (cGMP). This results in a fast, transient elevation of intracellular cGMP concentration within the sperm flagellum.
-
Potassium Channel Activation and Membrane Hyperpolarization : The surge in cGMP directly gates and opens cGMP-dependent potassium (K+) channels. A recently identified channel, tetraKCNG, is believed to be the K+ selective channel responsible for this step. The subsequent efflux of K+ ions down their electrochemical gradient causes a transient hyperpolarization of the sperm's plasma membrane potential.
-
Intracellular pH (pHi) and Cyclic AMP (cAMP) Increase : The membrane hyperpolarization triggers two critical downstream events:
-
Activation of a Na+/H+ exchanger (NHE), which expels protons from the cell, leading to intracellular alkalinization (an increase in pHi).
-
The pHi increase is both necessary and sufficient to activate a membrane-bound adenylyl cyclase (AC), which in turn synthesizes cyclic Adenosine Monophosphate (cAMP).
-
-
Calcium (Ca2+) Influx and Oscillations : The ultimate output of the this compound pathway is a complex and precisely regulated change in intracellular calcium concentration ([Ca2+]i), which is the primary regulator of the flagellar waveform. The hyperpolarization event removes the inactivation from voltage-gated Ca2+ channels (CaV). Subsequent membrane depolarization, partly driven by hyperpolarization-activated and cyclic nucleotide-gated (HCN) channels, allows these primed CaV channels to open, facilitating Ca2+ influx from the extracellular environment. The increase in cAMP may also directly stimulate Ca2+ channels. This influx does not result in a simple, sustained increase in [Ca2+]i. Instead, it manifests as periodic, transient Ca2+ spikes or oscillations that originate in the flagellum.
-
Modulation of Flagellar Beat : Each intracellular Ca2+ fluctuation directly induces a transient increase in the asymmetry of the flagellar beat. This change in waveform causes the sperm to execute a turn, altering its swimming trajectory. The sequence of turns interspersed with periods of straighter swimming is a fundamental component of the chemotactic response observed in other species. While this compound induces these motility changes, it is not considered a direct chemoattractant for S. purpuratus sperm.
Signaling Pathway Visualization
The following diagram illustrates the sequence of events in the this compound signaling cascade.
Caption: The this compound signaling cascade from receptor binding to flagellar response.
Quantitative Data Summary
The physiological responses triggered by this compound have been quantified in various studies. The tables below summarize key parameters related to receptor interaction and the resulting intracellular changes.
Table 1: this compound Receptor Binding and Biological Activity
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Receptor Molecular Weight | 77 kDa | S. purpuratus | |
| Binding Affinity (IC50) | ~20 nM | S. purpuratus | |
| Respiration Stimulation (EC50) | ~50 pM | S. purpuratus | |
| Association Rate Constant (k_on) | 2.4 x 10^7 M⁻¹s⁻¹ | S. purpuratus |
| Dissociation Rate Constant (k_off) | 1.3 x 10⁻⁴ s⁻¹ | S. purpuratus | |
Table 2: this compound-Induced Intracellular Changes
| Parameter | Condition | Value | Species | Reference |
|---|---|---|---|---|
| Intracellular Ca2+ ([Ca2+]i) | Resting | 364 ± 36 nM | S. purpuratus | |
| Intracellular Ca2+ ([Ca2+]i) | 100 nM this compound | 1,176 ± 112 nM | S. purpuratus | |
| Time Delay for pHi Increase | 200 nM this compound | 69 ms | S. purpuratus | |
| Time Delay for [Ca2+]i Increase | 200 nM this compound | 190 ms | S. purpuratus |
| Receptor Affinity Change | 200 nM this compound | ~129 ms | S. purpuratus | |
Key Experimental Protocols
The elucidation of the this compound signaling pathway has been made possible by a range of sophisticated experimental techniques. Detailed below are the methodologies for key assays.
Stopped-Flow Fluorometry for Rapid Kinetics
This technique is used to measure the rapid kinetics of this compound-induced changes in ion concentrations ([Ca2+]i, pHi) across a large population of sperm with millisecond temporal resolution.
-
Principle : Two syringes, one containing a suspension of sperm loaded with an ion-sensitive fluorescent dye (e.g., Fluo-3 for Ca2+, BCECF for pH) and the other containing this compound solution, are rapidly and simultaneously driven by high pressure. The solutions are mixed instantaneously in a small observation cuvette, and the resulting change in fluorescence is recorded over time by a photomultiplier tube.
-
Protocol Outline :
-
Sperm & Dye Loading : Collect sperm and load with a specific ion-sensitive fluorescent indicator dye.
-
Instrument Setup : Load the sperm suspension into one syringe of the stopped-flow apparatus and the this compound solution (at 2x the final desired concentration) into the other.
-
Rapid Mixing : Trigger the instrument to rapidly inject and mix the two solutions into the measurement cuvette.
-
Data Acquisition : Record the fluorescence emission at the appropriate wavelength. The change in fluorescence intensity over the first few hundred milliseconds post-mixing reflects the kinetics of the ion concentration change.
-
Analysis : The time delay between mixing and the onset of the fluorescence signal provides a precise measurement of the kinetics of the signaling cascade.
-
Single-Sperm Calcium Imaging
This method allows for the direct visualization of the spatiotemporal dynamics of [Ca2+]i changes, particularly the characteristic oscillations, within a single sperm cell.
-
Principle : Sperm are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2) and immobilized on a microscope slide. A fluorescence microscope equipped with a sensitive digital camera captures images at high frequency before and after the addition of this compound.
-
Protocol Outline :
-
Sperm Immobilization : Adhere dye-loaded sperm to a poly-L-lysine coated coverslip to prevent movement while maintaining viability.
-
Microscopy : Place the coverslip on the stage of an inverted fluorescence microscope.
-
Baseline Recording : Record baseline fluorescence from the sperm head and flagellum for a set period.
-
Stimulation : Perfuse the chamber with a solution containing this compound.
-
Image Acquisition : Capture a time-lapse series of fluorescent images. The analysis of fluorescence intensity changes in different regions of the sperm (head vs. tail) over time reveals the origin, propagation, and frequency of Ca2+ oscillations.
-
Whole-Cell Patch-Clamp Electrophysiology
The patch-clamp technique is the definitive method for directly studying the activity of ion channels in the sperm plasma membrane and is crucial for characterizing the currents underlying the changes in membrane potential.
-
Principle : A glass micropipette with a very fine tip is brought into contact with the sperm's cytoplasmic droplet (a region behind the head). A high-resistance "gigaohm" seal is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured, allowing electrical access to the entire cell (whole-cell configuration). The experimenter can then control the membrane voltage and record the resulting ion currents.
-
Protocol Outline :
-
Pipette Preparation : Fabricate borosilicate glass micropipettes with a resistance of 10–18 MΩ and fill them with a solution mimicking the intracellular ionic composition.
-
Seal Formation : Under a microscope, carefully guide the pipette to the cytoplasmic droplet of a single spermatozoon. Gentle suction is applied to form a gigaohm seal.
-
Whole-Cell Access : Apply further suction and brief voltage pulses to rupture the membrane patch, achieving the whole-cell configuration.
-
Current/Voltage Recording : Using a patch-clamp amplifier, apply command voltages and record the resulting ionic currents flowing across the sperm membrane. The effect of cGMP or other signaling molecules can be tested by including them in the pipette solution or applying them externally.
-
Experimental Workflow Visualization
The diagram below outlines a typical workflow for a stopped-flow fluorometry experiment.
Caption: A simplified workflow for a stopped-flow fluorometry experiment.
References
- 1. Activation of motility and chemotaxis in the spermatozoa: From invertebrates to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of sperm respiration rates by this compound and resact at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. This compound receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Speract signaling pathway in Strongylocentrotus purpuratus
An In-depth Technical Guide to the Speract Signaling Pathway in Strongylocentrotus purpuratus
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between sperm and egg is a fundamental process in sexual reproduction. In the sea urchin Strongylocentrotus purpuratus, this process is initiated by chemoattractant molecules released from the egg's outer layer. This compound, a decapeptide, is a key sperm-activating peptide that triggers a sophisticated signaling cascade within the sperm, leading to critical physiological changes necessary for fertilization. This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing the molecular components, the sequence of events, and the resulting physiological responses. It includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this crucial biological pathway.
Introduction
Fertilization in marine invertebrates like the sea urchin Strongylocentrotus purpuratus occurs externally in the vast expanse of the ocean. To overcome the challenge of gamete dilution, the egg releases chemoattractant peptides that guide sperm towards it. This compound (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) is a primary sperm-activating peptide isolated from the egg jelly of S. purpuratus.[1] Upon binding to its receptor on the sperm flagellum, this compound initiates a signaling cascade that results in dramatic changes in sperm motility, respiration, and ion fluxes, ultimately increasing the probability of successful fertilization.[2][3] Understanding this pathway is not only crucial for reproductive biology but also offers insights into conserved signaling mechanisms that may be relevant to drug development, particularly in targeting ion channels and cyclic nucleotide-mediated pathways.
The this compound Signaling Pathway: A Step-by-Step Cascade
The this compound signaling pathway is a rapid and transient cascade of events localized primarily to the sperm flagellum. The key steps are outlined below and illustrated in the accompanying diagrams.
2.1. Receptor Binding and Guanylyl Cyclase Activation
The signaling cascade is initiated by the binding of this compound to its specific receptor on the sperm plasma membrane.[4] In S. purpuratus, the this compound receptor is a 77 kDa protein that is not itself a guanylyl cyclase but is tightly coupled to one.[5] This interaction allosterically activates the membrane-bound guanylyl cyclase (GC).
2.2. cGMP Synthesis and K+ Channel Activation
The activation of GC leads to a rapid and transient increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). cGMP acts as a direct ligand for a cGMP-dependent K+ channel (CNGK). The binding of cGMP opens this channel, leading to an efflux of K+ ions down their electrochemical gradient.
2.3. Membrane Potential Hyperpolarization
The efflux of K+ ions results in a transient hyperpolarization of the sperm plasma membrane, making the intracellular environment more negatively charged. The resting membrane potential of sea urchin sperm is approximately -30 to -60 mV, and this compound can induce a significant negative shift.
2.4. Downstream Effects of Hyperpolarization
The change in membrane potential is a critical event that triggers multiple downstream signaling pathways:
-
Activation of Na+/H+ Exchanger (NHE): The hyperpolarization activates a voltage-sensitive Na+/H+ exchanger, which pumps protons (H+) out of the cell in exchange for sodium ions (Na+). This leads to an increase in intracellular pH (alkalinization).
-
Activation of Adenylyl Cyclase (AC): The hyperpolarization also stimulates a membrane-bound adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ca2+ Channels: The initial hyperpolarization, followed by subsequent depolarization events, is thought to regulate the opening of voltage-gated Ca2+ channels, leading to transient increases in intracellular Ca2+ concentration.
2.5. Physiological Responses
The culmination of this signaling cascade is a series of physiological changes in the sperm that are essential for fertilization:
-
Increased Motility: The changes in intracellular pH and Ca2+ concentration modulate the flagellar waveform, leading to an increase in sperm motility and chemotactic turning behavior.
-
Stimulated Respiration: The increase in intracellular pH also stimulates mitochondrial respiration, providing the necessary energy for enhanced motility.
-
Calcium Oscillations: this compound induces periodic oscillations in intracellular Ca2+ concentration in the sperm tail, which are correlated with changes in the flagellar beat and swimming path.
Quantitative Data
The following tables summarize key quantitative parameters of the this compound signaling pathway.
Table 1: Ligand-Receptor Interactions and Second Messenger Dynamics
| Parameter | Value | Species | Reference |
| This compound EC50 | ~0.2 nM | S. purpuratus | |
| Saturating this compound Concentration | ~100 nM | S. purpuratus | |
| Intracellular Ca2+ Increase (this compound-induced) | ~5-fold | S. purpuratus | |
| Ca2+ Elevation t1/2 (rise) | ~0.4 s | S. purpuratus | |
| Ca2+ Elevation t1/2 (decay) | ~25 s | S. purpuratus | |
| Basal Intracellular cGMP | ~0.1 µM | Human (for comparison) | |
| Basal Intracellular cAMP | ~10 µM | Human (for comparison) |
Table 2: Ion Channel Properties and Membrane Potential Changes
| Parameter | Value | Species | Reference |
| Resting Membrane Potential | -30 to -60 mV | S. purpuratus | |
| cAMP-regulated K+ Channel Conductance | 103 pS (in 100 mM KCl) | Sea Urchin | |
| Apparent Kd for cAMP (K+ Channel) | 200 µM | Sea Urchin | |
| K+ Channel Ionic Selectivity (this compound-activated) | K+ > Rb+ > Cs+ | S. purpuratus |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.
4.1. Sperm Chemotaxis Assay using Microfluidics
This protocol allows for the quantitative analysis of sperm chemotaxis in a controlled chemoattractant gradient.
Materials:
-
Microfluidic device with a channel for generating a chemical gradient.
-
Syringe pumps for precise fluid control.
-
This compound solution (e.g., 1 µM stock in artificial seawater - ASW).
-
Artificial Seawater (ASW).
-
S. purpuratus sperm, collected "dry" and kept on ice.
-
Inverted microscope with a high-speed camera.
-
Image analysis software.
Procedure:
-
Sperm Preparation: Dilute dry sperm in ASW to the desired concentration just before the experiment.
-
Device Setup: Prime the microfluidic device with ASW.
-
Gradient Formation: Introduce the this compound solution and ASW into the device using separate syringe pumps to establish a stable concentration gradient.
-
Sperm Introduction: Introduce the sperm suspension into the device.
-
Data Acquisition: Record videos of sperm swimming behavior within the gradient using a high-speed camera.
-
Data Analysis: Analyze the recorded videos to quantify sperm trajectories, swimming speed, and turning frequency in response to the this compound gradient.
4.2. Measurement of Intracellular cGMP
This protocol describes the measurement of cGMP levels in sperm using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
S. purpuratus sperm suspension.
-
This compound solution.
-
Ice-cold ethanol.
-
Centrifuge.
-
Vacuum evaporator.
-
HEPES buffer (50 mM, pH 7.5).
-
Commercial cGMP ELISA kit.
Procedure:
-
Sperm Stimulation: Incubate sperm with or without this compound for the desired time.
-
Lysis and Extraction: Stop the reaction by adding 2 volumes of ice-cold ethanol.
-
Centrifugation: Centrifuge the samples to pellet the cellular debris.
-
Supernatant Collection: Collect the supernatant containing the extracted cyclic nucleotides.
-
Evaporation: Dry the supernatant using a vacuum evaporator.
-
Reconstitution: Resuspend the dried extract in HEPES buffer.
-
ELISA: Perform the cGMP measurement according to the manufacturer's instructions for the ELISA kit.
4.3. Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol details the use of the fluorescent dye BCECF-AM to measure changes in intracellular pH.
Materials:
-
S. purpuratus sperm suspension.
-
BCECF-AM stock solution (e.g., 1 mM in DMSO).
-
Artificial Seawater (ASW).
-
Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission detection at ~535 nm.
-
Nigericin and valinomycin for calibration.
-
High K+ calibration buffers with known pH values.
Procedure:
-
Dye Loading: Incubate sperm with BCECF-AM (e.g., 1-5 µM) in ASW for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the sperm twice with ASW to remove extracellular dye.
-
De-esterification: Allow an additional 15-30 minutes for complete de-esterification of the AM ester.
-
Fluorescence Measurement: Place the dye-loaded sperm in a chamber on the microscope or in a microplate. Record the fluorescence intensity at the two excitation wavelengths.
-
Stimulation: Add this compound and continue recording to monitor changes in the fluorescence ratio (F490/F440).
-
Calibration: At the end of the experiment, perfuse the cells with high K+ calibration buffers containing nigericin and valinomycin to generate a calibration curve of fluorescence ratio versus pH.
4.4. Measurement of Membrane Potential using DiSC3(5)
This protocol describes the use of the potentiometric dye DiSC3(5) to measure changes in sperm membrane potential.
Materials:
-
S. purpuratus sperm suspension.
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO).
-
Artificial Seawater (ASW).
-
Flow cytometer or fluorescence spectrophotometer.
-
Valinomycin.
-
ASW with varying K+ concentrations for calibration.
Procedure:
-
Dye Loading: Add DiSC3(5) (e.g., 1-5 nM) to the sperm suspension and incubate for a few minutes to allow the dye to equilibrate across the plasma membrane.
-
Fluorescence Measurement: Monitor the fluorescence of the dye. An increase in fluorescence indicates hyperpolarization, while a decrease indicates depolarization.
-
Stimulation: Add this compound and record the change in fluorescence.
-
Calibration: At the end of the experiment, add valinomycin, a K+ ionophore, followed by sequential additions of KCl to clamp the membrane potential at known values (calculated using the Nernst equation), thereby generating a calibration curve of fluorescence versus membrane potential.
Visualizations
5.1. Signaling Pathway Diagrams
Caption: Overview of the this compound signaling pathway in S. purpuratus sperm.
5.2. Experimental Workflow Diagrams
Caption: Workflow for a sperm chemotaxis assay using microfluidics.
Caption: Workflow for measuring intracellular cGMP levels in sperm.
Conclusion
The is a well-characterized and elegant example of chemosensation leading to a defined physiological response. This pathway highlights the intricate interplay of receptor activation, second messenger production, ion channel modulation, and changes in membrane potential and intracellular pH. The detailed understanding of this cascade provides a valuable model system for studying fundamental aspects of cell signaling. For researchers in drug development, the components of this pathway, particularly the ion channels and enzymes involved in cyclic nucleotide metabolism, represent potential targets for therapeutic intervention in various physiological and pathological contexts. The methodologies and data presented in this guide offer a solid foundation for further research into this fascinating area of reproductive biology and cell signaling.
References
- 1. Alteration of intracellular [Ca2+] in sea urchin sperm by the egg peptide this compound. Evidence that increased intracellular Ca2+ is coupled to Na+ entry and increased intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces calcium oscillations in the sperm tail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery, Isolation, and Characterization of Speract
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Speract, a low molecular weight peptide isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a pivotal molecule in the study of fertilization. It acts as a sperm-activating peptide (SAP), initiating a cascade of physiological responses in spermatozoa that are essential for successful fertilization. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activity.
Discovery and Isolation of this compound
The initial discovery of this compound stemmed from the observation that substances in the egg jelly layer could stimulate sperm motility and respiration. The purification of this peptide to homogeneity was a critical step in understanding its structure and function.
Experimental Protocol: Isolation of this compound from Sea Urchin Egg-Conditioned Seawater
The following protocol is based on the methodology described by Hansbrough and Garbers (1981).[1][2] The process begins with the collection of gametes from a large number of female sea urchins to obtain a sufficient quantity of the peptide.[1][2]
Step 1: Collection of Egg-Conditioned Seawater
-
Induce spawning in female Strongylocentrotus purpuratus by injecting 0.5 M KCl into the body cavity.[3]
-
Collect the eggs in seawater.
-
Allow the eggs to settle, and collect the supernatant, which is the egg-conditioned seawater containing this compound.
Step 2: Charcoal Adsorption
-
Add activated charcoal to the egg-conditioned seawater.
-
Stir the mixture to allow for the adsorption of this compound onto the charcoal.
-
Collect the charcoal by filtration.
-
Elute this compound from the charcoal using a suitable organic solvent mixture (e.g., ethanol/pyridine/water).
Step 3: DEAE-Sephacel Chromatography
-
The eluate from the charcoal adsorption step is applied to a DEAE-Sephacel column.
-
The column is washed, and this compound is eluted with a salt gradient.
Step 4: Bio-Gel P-2 Filtration
-
The active fractions from the DEAE-Sephacel chromatography are pooled and concentrated.
-
The concentrated sample is applied to a Bio-Gel P-2 column for size-exclusion chromatography to separate molecules based on their size.
Step 5: Dowex AG 50W-X4 Chromatography
-
The final purification step involves chromatography on a Dowex AG 50W-X4 strong cation exchange resin.
-
This step yields apparently homogeneous this compound.
Isolation Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Quantitative Data Summary
The biological activity of this compound was quantified through various assays. The following tables summarize the key quantitative findings from the initial isolation and characterization studies.
Table 1: Purification Yield of this compound
| Starting Material | Final Yield of this compound | Reference |
| Gametes from 5000 female S. purpuratus sea urchins | ~9 mg |
Table 2: Biological Activity of this compound
| Assay | Effective Concentration | Maximum Effect | Reference |
| Sperm Oxygen Consumption Stimulation | Significant increases at concentrations as low as 10-12 M | 20-fold increase at 10-8 M | |
| Sperm Cyclic GMP (cGMP) Elevation | Half-maximal elevation at ~10-10 M | Not specified | |
| Sperm Cyclic AMP (cAMP) Elevation | Half-maximal elevation at ~10-9 M | Not specified |
This compound Signaling Pathway
Upon binding to its receptor on the sperm flagellum, this compound initiates a complex signaling cascade that ultimately modulates sperm motility.
-
Receptor Binding: this compound binds to a 77 kDa receptor located exclusively on the sperm flagellum.
-
Guanylyl Cyclase Activation: This binding activates a membrane-bound guanylyl cyclase (GC).
-
cGMP Production: Activated GC catalyzes the conversion of GTP to cyclic GMP (cGMP), leading to an increase in intracellular cGMP concentration.
-
K+ Channel Opening: The rise in cGMP opens a cGMP-dependent K+ channel.
-
Membrane Hyperpolarization: The efflux of K+ ions causes the sperm plasma membrane to hyperpolarize.
-
pH and Ca2+ Modulation: The hyperpolarization activates an Na+/H+ exchanger, leading to an increase in intracellular pH, and also influences Ca2+ channel activity, resulting in changes in intracellular Ca2+ concentration.
Signaling Pathway Diagram
Caption: this compound signaling pathway in sea urchin sperm.
Detailed Experimental Protocols
Sperm Respiration Assay
This assay is used to determine the biological activity of this compound by measuring its effect on sperm oxygen consumption.
Materials:
-
Sperm suspension from male sea urchins.
-
Seawater (control).
-
This compound solutions of varying concentrations.
-
A respiration chamber equipped with an oxygen electrode.
Procedure:
-
Collect "dry" sperm from male sea urchins and keep on ice.
-
Prepare a dilute sperm suspension in seawater.
-
Calibrate the oxygen electrode in the respiration chamber with air-saturated seawater.
-
Add a known volume of the sperm suspension to the chamber and record the basal rate of oxygen consumption.
-
Inject a small volume of the this compound solution into the chamber and continue to record the oxygen consumption rate.
-
The increase in the rate of oxygen consumption is a measure of this compound's activity.
-
Perform control experiments by injecting seawater without this compound.
Conclusion
The discovery and isolation of this compound have been instrumental in advancing our understanding of the molecular mechanisms governing fertilization. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in reproductive biology and drug development. The intricate signaling pathway initiated by this compound highlights the precise regulation required for successful sperm-egg interaction and offers potential targets for further investigation.
References
The Role of Speract in Sperm Chemoattraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Speract, a decapeptide (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a pivotal molecule in the study of sperm physiology.[1][2][3] It functions as a potent sperm-activating peptide (SAP), initiating a cascade of intracellular events that modulate sperm motility and metabolism.[2][4] At sub-nanomolar concentrations, this compound stimulates sperm respiration and motility by inducing changes in intracellular pH (pHi), transient elevations of cyclic GMP (cGMP) and cyclic AMP (cAMP), and fluctuations in calcium ion concentration ([Ca²⁺]i). While its role as a sperm activator is well-established, its function as a direct chemoattractant—guiding sperm along a concentration gradient—is more complex. This guide provides an in-depth analysis of the this compound signaling pathway, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
This compound-Receptor Interaction and Binding Kinetics
The signaling cascade is initiated by the binding of this compound to its specific receptor on the sperm flagellar membrane. In S. purpuratus, this receptor is a 77 kDa protein that is closely associated with a membrane-bound guanylate cyclase (GC). This interaction is characterized by rapid association and slow dissociation, allowing a single sperm to detect minute changes in the peptide's concentration.
Table 1: this compound-Receptor Binding Kinetics
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Association Rate Constant (k_on) | 2.4 x 10⁷ M⁻¹s⁻¹ | S. purpuratus | |
| Dissociation Rate Constant (k_off) | 1.3 x 10⁻⁴ s⁻¹ | S. purpuratus | |
| Receptor Density | ~2 x 10⁴ receptors/sperm | S. purpuratus |
| Half-maximal Respiration Stimulation | ~22 pM | S. purpuratus | |
The this compound Signaling Cascade
The binding of this compound to its receptor triggers a well-defined signaling pathway, leading to the precise modulation of ion channels and ultimately, the sperm's swimming behavior. The cascade can be broadly divided into upstream cGMP generation and downstream ion fluxes.
Upstream Signaling: cGMP Synthesis
Upon this compound binding, the associated guanylate cyclase is activated, leading to a rapid and transient increase in intracellular cGMP. This elevation of cGMP is the primary intracellular message that initiates the subsequent events in the signaling cascade. The signal is terminated by the hydrolysis of cGMP via phosphodiesterases (PDEs) and the inactivation of the guanylate cyclase, which is sensitive to intracellular pH.
Downstream Signaling: Ion Fluxes and Membrane Potential Changes
The transient rise in cGMP directly gates the opening of cGMP-dependent potassium (K⁺) channels.
-
Hyperpolarization: The opening of K⁺ channels leads to a significant efflux of K⁺ ions, causing the sperm membrane to hyperpolarize (become more negative).
-
pHi Increase: This hyperpolarization activates Na⁺/H⁺ exchangers (NHE), which pump H⁺ out of the cell, leading to intracellular alkalinization (an increase in pHi).
-
Depolarization and Ca²⁺ Entry: The hyperpolarization also activates hyperpolarization-activated and cyclic nucleotide-gated (HCN) channels, allowing Na⁺ to flow into the cell and causing depolarization. This depolarization, coupled with the increase in pHi, activates voltage-gated Ca²⁺ channels (Ca_v) and potentially CatSper channels, resulting in a rapid influx of extracellular Ca²⁺.
-
Calcium Oscillations: The influx of Ca²⁺ is not a sustained event but occurs as periodic oscillations, primarily in the sperm tail. The frequency of these Ca²⁺ oscillations is dependent on the this compound concentration. These oscillations are the ultimate trigger that modifies the flagellar waveform, causing the sperm to turn and reorient its swimming path.
Caption: The this compound signaling pathway in sea urchin sperm.
Quantitative Data on this compound-Induced Physiological Changes
The cellular responses to this compound are quantifiable, providing key parameters for understanding the sensitivity and dynamics of the system.
Table 2: Summary of Quantitative Effects of this compound
| Parameter | Change/Value | Conditions | Species | Reference |
|---|---|---|---|---|
| Membrane Potential (Em) | Hyperpolarization from ~-40 mV to ~-60 mV | Mouse sperm during capacitation (analogous process) | Mouse | |
| Intracellular Ca²⁺ ([Ca²⁺]i) | Transient, periodic oscillations in the tail | This compound stimulation | S. purpuratus | |
| Guanylate Cyclase Activity | Up to 25-fold activation | Addition of this compound to sperm membrane preparations | L. pictus |
| Chemotactic Index (CI) | Significantly positive CI values | Steep this compound concentration gradients | S. purpuratus | |
Experimental Protocols
Reproducing and building upon existing research requires robust and detailed methodologies. Below are protocols for key experiments in the study of this compound-mediated chemoattraction.
Protocol: Sperm Chemotaxis Assay using a Microfluidic Device
This method allows for the creation of a stable chemical gradient to observe sperm swimming behavior directly.
-
Principle: A microfluidic device generates a stable and predictable concentration gradient of a chemoattractant. Sperm are introduced into a central channel, and their movement towards the chemoattractant (test) or a buffer (control) is recorded and analyzed.
-
Materials:
-
Microfluidic chemotaxis chamber
-
Syringe pumps
-
Inverted microscope with phase-contrast optics and a camera
-
Sperm suspension (e.g., 2 x 10⁷ sperm/ml)
-
Test solution: this compound diluted in artificial seawater (ASW)
-
Control solution: ASW buffer
-
Image analysis software
-
-
Procedure:
-
Prime the microfluidic device with ASW to remove air bubbles.
-
Set up two syringe pumps, one with the control solution and one with the test solution containing this compound.
-
Connect the syringes to the respective inlets of the device and establish a stable, laminar flow to generate the gradient.
-
Introduce the sperm suspension into the central inlet of the device.
-
Allow the system to equilibrate for 5-10 minutes.
-
Record videos of sperm swimming behavior within the gradient at multiple locations.
-
Analyze the videos using tracking software to determine sperm trajectories, velocity, and directionality.
-
Calculate a Chemotactic Index (CI) or an odds ratio to quantify the directional bias of the sperm population.
-
Caption: Workflow for a microfluidic sperm chemotaxis assay.
Protocol: Measurement of Sperm Membrane Potential (Em)
This protocol uses a voltage-sensitive fluorescent dye to measure population-level changes in sperm membrane potential.
-
Principle: The cationic dye DiSC₃(5) accumulates in cells with a more negative internal charge (hyperpolarized). Its fluorescence is quenched upon accumulation. Depolarization causes dye release and an increase in fluorescence, while hyperpolarization leads to further dye uptake and a decrease in fluorescence.
-
Materials:
-
Fluorescence spectrophotometer or flow cytometer
-
Stirred cuvette holder maintained at 37°C
-
Sperm suspension (e.g., 3 x 10⁶ sperm in 1.7 ml)
-
DiSC₃(5) voltage-sensitive dye (e.g., 1 µM)
-
This compound solution
-
Valinomycin (a K⁺ ionophore for inducing hyperpolarization)
-
Potassium chloride (KCl) solutions for calibration
-
-
Procedure:
-
Place the sperm suspension in the temperature-controlled cuvette.
-
Add DiSC₃(5) dye and allow the signal to stabilize as the dye equilibrates across the membrane.
-
Monitor fluorescence at excitation/emission wavelengths of ~620/670 nm.
-
Add this compound to the cuvette and record the change in fluorescence, which indicates a change in membrane potential.
-
Calibration: To determine absolute Em values, create a calibration curve. After a baseline reading, add 1 µM valinomycin to achieve maximum hyperpolarization (close to the K⁺ equilibrium potential).
-
Perform sequential additions of KCl to the cuvette (e.g., to final concentrations of 5, 10, 25, 40 mM). Each addition will depolarize the membrane to a new, calculable potential based on the Nernst equation, allowing the fluorescence signal to be correlated with millivolt values.
-
Caption: Workflow for measuring sperm membrane potential.
Concluding Remarks: Chemoattraction vs. Chemoactivation
The signaling cascade initiated by this compound unequivocally leads to transient increases in intracellular Ca²⁺ that are known to cause the changes in flagellar beating required for sperm to turn. This is the fundamental cellular mechanism underlying chemotaxis. However, whether this compound itself forms a stable, long-range gradient that guides sperm towards the egg in vivo is a subject of ongoing research. Some studies have failed to demonstrate chemotaxis in certain assays, while more recent work using precisely controlled microfluidic gradients has shown positive chemotactic behavior.
Therefore, it is most accurate to describe this compound as a potent sperm-activating peptide that induces the essential chemoattractive response (turning behavior) via a cGMP-mediated Ca²⁺ signaling pathway. Its role as a classical, long-range chemoattractant may depend on the specific environmental context and the steepness of the concentration gradient.
For drug development, this pathway offers multiple targets. Inhibitors of the this compound receptor, guanylate cyclase, or key ion channels could potentially form the basis of novel non-hormonal contraceptives. Conversely, agonists could be explored to enhance sperm motility in assisted reproductive technologies. A thorough understanding of the quantitative and mechanistic details of this pathway is therefore critical for future advancements in reproductive science.
References
- 1. Receptor-mediated activation of spermatozoan guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.abbiotec.com [m.abbiotec.com]
- 3. The amino acid sequence and chemical synthesis of this compound and of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Identification and Localization of the Speract Receptor on Spermatozoa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speract, a decapeptide (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) derived from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a pivotal signaling molecule in the process of fertilization. It acts as a chemoattractant, stimulating sperm motility and respiration, thereby guiding the sperm towards the egg.[1][2] The biological effects of this compound are mediated through its specific interaction with a receptor on the sperm cell surface. This technical guide provides a comprehensive overview of the identification, localization, and signaling pathway of the this compound receptor, presenting key quantitative data and detailed experimental methodologies for the scientific and drug development community.
Identification of the this compound Receptor
The this compound receptor was first identified as a 77-kDa protein on the surface of sea urchin sperm.[3][4] This identification was a crucial step in understanding the molecular mechanisms governing sperm-egg communication. Subsequent research revealed that this 77-kDa protein is a guanylate cyclase, indicating its dual function as both a receptor and an enzyme. This protein is cataloged in the UniProt database as GCY_STRPU for Strongylocentrotus purpuratus.
Experimental Approach: Chemical Cross-Linking
A key technique used to identify the this compound receptor was chemical cross-linking with a radiolabeled analog of this compound.
Experimental Workflow for Chemical Cross-Linking
Caption: Workflow for identifying the this compound receptor via chemical cross-linking.
Localization of the this compound Receptor
The this compound receptor is exclusively localized to the flagella of sea urchin sperm.[5] This specific localization is critical for its role in regulating flagellar motility in response to chemoattractants.
Experimental Approach: Fluorescence Microscopy
The localization of the this compound receptor was determined using fluorescence microscopy with a fluorescently labeled this compound analog.
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for localizing the this compound receptor using fluorescence microscopy.
Quantitative Data on this compound Receptor Binding
The interaction between this compound and its receptor has been quantified through various binding and activity assays.
| Parameter | Value | Species | Method | Reference |
| Molecular Weight | 77 kDa | S. purpuratus, L. pictus | SDS-PAGE after chemical cross-linking | |
| IC50 (Competition Binding) | ~20 nM | S. purpuratus, L. pictus | Competition with FITC-GGG[Y2]-Speract | |
| EC50 (Respiration Stimulation) | ~50 pM | S. purpuratus, L. pictus | Measurement of sperm respiration rate | |
| Dissociation Constant (Kd) - High Affinity | 3.4 nM | C. japonicus (with SAP-III analog) | Equilibrium binding with radiolabeled analog | |
| Dissociation Constant (Kd) - Low Affinity | 48 nM | C. japonicus (with SAP-III analog) | Equilibrium binding with radiolabeled analog | |
| Binding Sites per Sperm - High Affinity | 3.4 x 10^4 | C. japonicus (with SAP-III analog) | Equilibrium binding with radiolabeled analog | |
| Binding Sites per Sperm - Low Affinity | 6.1 x 10^4 | C. japonicus (with SAP-III analog) | Equilibrium binding with radiolabeled analog |
This compound Signaling Pathway
The binding of this compound to its receptor initiates a complex signaling cascade that ultimately modulates sperm motility. The receptor itself is a guanylate cyclase, which, upon activation, catalyzes the conversion of GTP to cyclic GMP (cGMP). This increase in intracellular cGMP is a key second messenger in the pathway.
The elevated cGMP levels lead to the opening of cGMP-gated potassium (K+) channels, causing a hyperpolarization of the sperm membrane. This change in membrane potential activates a Na+/H+ exchanger, resulting in an increase in intracellular pH. The hyperpolarization also removes the inactivation of voltage-gated calcium (Ca2+) channels, leading to an influx of Ca2+ into the flagellum. The resulting oscillations in intracellular Ca2+ concentration are thought to regulate the flagellar beat pattern, causing the sperm to swim towards the higher concentration of the chemoattractant.
Caption: The this compound signaling pathway in sea urchin sperm.
Experimental Protocols
Chemical Cross-Linking for Receptor Identification
This protocol is a generalized procedure based on the methodologies described in the cited literature.
Materials:
-
Intact sea urchin sperm
-
GGG[Y2]-Speract (or other suitable analog)
-
Na125I
-
Chloramine-T
-
Sodium metabisulfite
-
Disuccinimidyl suberate (DSS)
-
SDS-PAGE reagents and equipment
-
Autoradiography film and cassettes
Procedure:
-
Radioiodination of this compound Analog: a. Synthesize GGG[Y2]-Speract using standard solid-phase peptide synthesis. b. Radioiodinate the tyrosine residue of GGG[Y2]-Speract with Na125I using the Chloramine-T method. c. Quench the reaction with sodium metabisulfite. d. Purify the 125I-GGG[Y2]-Speract using reverse-phase HPLC.
-
Binding and Cross-Linking: a. Collect and wash intact sea urchin sperm in filtered seawater. b. Incubate the sperm (e.g., 10^8 cells/ml) with 125I-GGG[Y2]-Speract (e.g., 1-10 nM) for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 15°C). c. Add the chemical cross-linking agent, disuccinimidyl suberate (DSS), to a final concentration of (e.g., 0.1-1 mM). d. Incubate for a further period (e.g., 15-30 minutes) to allow cross-linking to occur. e. Quench the cross-linking reaction by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl).
-
Analysis: a. Solubilize the sperm membranes using a suitable detergent (e.g., 0.5% Lubrol PX). b. Separate the proteins by SDS-PAGE under reducing conditions. c. Dry the gel and expose it to autoradiography film to visualize the radiolabeled protein bands. d. The appearance of a single radiolabeled band at approximately 77 kDa indicates the successful cross-linking of the this compound analog to its receptor.
Immunofluorescence for Receptor Localization
This is a general protocol for immunofluorescence staining of sperm flagella, which can be adapted for the this compound receptor with a specific antibody.
Materials:
-
Sea urchin sperm
-
Poly-L-lysine coated slides
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the this compound receptor
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sperm Preparation and Fixation: a. Allow sea urchin sperm to adhere to poly-L-lysine coated slides. b. Fix the sperm with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. c. Wash the slides three times with PBS.
-
Permeabilization and Blocking: a. Permeabilize the sperm with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash the slides three times with PBS. c. Block non-specific binding by incubating the slides in 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the slides with the primary antibody diluted in the blocking solution overnight at 4°C in a humidified chamber. b. Wash the slides three times with PBS. c. Incubate with the fluorescently labeled secondary antibody diluted in the blocking solution for 1-2 hours at room temperature in the dark. d. Wash the slides three times with PBS in the dark.
-
Mounting and Imaging: a. Mount the slides with a mounting medium containing DAPI to counterstain the nuclei. b. Visualize the localization of the fluorescent signal using a fluorescence microscope. A signal localized to the sperm tail would confirm the flagellar localization of the this compound receptor.
Conclusion
The identification and localization of the 77-kDa guanylate cyclase as the this compound receptor on the sperm flagellum have been instrumental in elucidating the molecular mechanisms of sperm chemotaxis. The signaling pathway initiated by this compound binding, involving cGMP and subsequent ion channel modulation, provides a clear framework for understanding how sperm respond to egg-derived chemical cues. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working in the fields of reproductive biology and cell signaling. Further research into the specific protein-protein interactions and the downstream targets of the Ca2+ signaling will undoubtedly provide deeper insights into the intricate process of fertilization.
References
- 1. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomol.com [biomol.com]
- 3. This compound receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and partial characterization of the receptor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Influence of Speract on Sperm Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Speract, a chemoattractant peptide released from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a pivotal molecule in sperm physiology. Beyond its role in guiding sperm towards the egg, this compound significantly modulates sperm mitochondrial metabolism, a critical factor for sperm motility and successful fertilization. This technical guide provides an in-depth analysis of the signaling pathways, metabolic consequences, and experimental methodologies associated with this compound's effects on sperm mitochondria. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
The solitary mitochondrion in sea urchin sperm is the primary powerhouse, generating the ATP necessary for flagellar movement. Its function is intricately linked to the ionic and signaling events that govern sperm behavior. This compound initiates a well-defined signaling cascade that culminates in the modulation of this vital organelle's metabolic state. Understanding this interaction is crucial for fields ranging from reproductive biology to the development of novel contraceptives or fertility-enhancing agents. This document serves as a comprehensive resource for professionals seeking to investigate the intricate relationship between this compound and sperm mitochondrial function.
The this compound Signaling Pathway and its Impact on Mitochondrial Metabolism
The interaction of this compound with its receptor on the sperm flagellum triggers a cascade of intracellular events that directly influence mitochondrial activity. The key steps are outlined below.
Signaling Cascade
The binding of this compound to its receptor, a membrane-bound guanylyl cyclase, initiates a rapid increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cGMP directly activates cGMP-dependent potassium (K+) channels, leading to an efflux of K+ ions and a transient hyperpolarization of the sperm plasma membrane.[1]
This hyperpolarization, in turn, activates a Na+/H+ exchanger, resulting in an influx of sodium ions and an efflux of protons. This process leads to an increase in intracellular pH (pHi).[3][4] It is this rise in pHi that is the critical link to the observed changes in mitochondrial metabolism. Concurrently, the initial hyperpolarization and subsequent depolarization events trigger Ca2+ influx, which is primarily associated with changes in flagellar movement and chemotaxis. However, the direct effects on the mitochondrion appear to be independent of this external Ca2+ influx.
Mitochondrial Metabolic Response
The increase in intracellular pH has a direct stimulatory effect on the sperm's single mitochondrion. This leads to two primary and measurable consequences:
-
Mitochondrial Depolarization: The rise in pHi leads to a depolarization of the mitochondrial membrane.
-
Increased NADH Levels: The stimulation of mitochondrial metabolism results in an increase in the levels of reduced nicotinamide adenine dinucleotide (NADH).
These events are indicative of an overall increase in mitochondrial respiratory activity, which is essential for ATP production to fuel heightened sperm motility.
Quantitative Data on this compound's Effects
While much of the literature describes the qualitative effects of this compound, precise quantitative data is often limited. The following tables summarize the available quantitative information and provide illustrative values based on qualitative descriptions where specific numbers are not available.
| Parameter | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Membrane Potential | 100 nM | Depolarization (qualitative) | |
| NADH Levels | 100 nM | Increase (qualitative) | |
| Sperm Respiration | ~1 nM | Half-maximal stimulation | |
| Intracellular pH (pHi) | 100 nM | Increase (qualitative) | |
| Intracellular cGMP | 100 nM | Transient Increase |
Note: Further research is required to quantify the precise changes in mitochondrial membrane potential, NADH levels, and the maximal stimulation of respiration.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the impact of this compound on sperm mitochondrial metabolism.
Preparation of Sea Urchin Sperm
-
Gamete Collection: Sea urchins (Strongylocentrotus purpuratus) are induced to spawn by intracoelomic injection of 0.5 M KCl.
-
Sperm Collection: "Dry" sperm is collected from the male gonopores using a Pasteur pipette and stored on ice.
-
Sperm Suspension: A stock suspension of sperm is prepared in artificial seawater (ASW) at a concentration of approximately 10^9 sperm/mL. The exact composition of ASW can be found in numerous publications.
-
Sperm Dilution: For experiments, the stock suspension is diluted to the desired concentration (e.g., 10^7 sperm/mL) in ASW.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is adapted for the use of the fluorescent dye JC-1, which differentially stains mitochondria based on their membrane potential.
-
Sperm Preparation: Dilute sea urchin sperm to a final concentration of 1 x 10^7 cells/mL in ASW.
-
JC-1 Staining: Add JC-1 to the sperm suspension to a final concentration of 2 µM.
-
Incubation: Incubate the sperm suspension in the dark at 15-18°C for 15-30 minutes.
-
This compound Stimulation: Add this compound to the desired final concentration (e.g., 100 nM).
-
Flow Cytometry Analysis: Immediately analyze the samples using a flow cytometer.
-
Excite at 488 nm.
-
Detect green fluorescence (JC-1 monomers, indicating low ΔΨm) at ~525 nm.
-
Detect red fluorescence (JC-1 aggregates, indicating high ΔΨm) at ~590 nm.
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio following this compound treatment indicates depolarization.
Measurement of Intracellular NADH Levels
NADH is autofluorescent, allowing for its measurement without the need for an external dye.
-
Sperm Preparation: Prepare a sperm suspension at a concentration of 1 x 10^8 cells/mL in ASW in a fluorometer cuvette with constant stirring.
-
Baseline Measurement: Record the baseline NADH autofluorescence using a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
This compound Stimulation: Add this compound to the desired final concentration (e.g., 100 nM) to the cuvette.
-
Continuous Measurement: Continuously record the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular NADH levels. The data can be expressed as a percentage change from the baseline.
Measurement of Sperm Respiration Rate
Oxygen consumption can be measured using a Clark-type oxygen electrode.
-
Electrode Calibration: Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.
-
Sperm Suspension: Add a known volume and concentration of sperm (e.g., 1-5 x 10^8 cells/mL) to the respiration chamber containing ASW at a constant temperature (e.g., 18°C).
-
Baseline Respiration: Record the basal rate of oxygen consumption for several minutes.
-
This compound Stimulation: Inject this compound into the chamber to the desired final concentration.
-
Stimulated Respiration: Record the new, stimulated rate of oxygen consumption.
-
Data Analysis: The respiration rate is calculated as the rate of decrease in oxygen concentration over time and is typically expressed as nmol O2/min/10^8 sperm. The effect of this compound is reported as the fold-increase over the basal rate.
Conclusion
This compound's influence on sperm mitochondrial metabolism is a critical aspect of its function in sea urchin fertilization. The signaling pathway, initiated by cGMP and mediated by an increase in intracellular pH, provides a clear mechanism for the observed mitochondrial depolarization and enhanced NADH production. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the quantitative aspects of these metabolic changes. A deeper understanding of this intricate interplay holds significant promise for advancements in reproductive science and the development of novel therapeutic and contraceptive strategies. Further research should focus on obtaining precise quantitative data to build more comprehensive models of sperm metabolic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time measurements of the interactions between fluorescent this compound and its sperm receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Fertilization: A Technical Guide to Speract-Mediated Cyclic Nucleotide Production in Sea Urchin Sperm
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the marine environment, the journey of sperm to egg is a remarkable feat of biological engineering, guided by chemical cues released by the egg. For many sea urchin species, the sperm-activating peptide (SAP) Speract is a key chemoattractant. Binding of this compound to its receptor on the sperm flagellum initiates a sophisticated signaling cascade, pivotal for successful fertilization. This technical guide provides an in-depth exploration of the core relationship between this compound and the production of cyclic nucleotides, namely cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). Understanding this intricate signaling network is not only fundamental to reproductive biology but also offers potential insights for the development of novel contraceptive agents and therapies for infertility.
This document details the molecular choreography following this compound stimulation, from receptor activation to the downstream modulation of ion channels and intracellular messengers. We present quantitative data in structured tables for comparative analysis, provide detailed protocols for key experimental procedures, and visualize the complex signaling pathways and workflows using Graphviz diagrams.
This compound Signaling Pathway and Cyclic Nucleotide Production
The binding of this compound to its receptor, a 77 kDa transmembrane protein located on the sperm flagellum, is the inaugural event in a rapid and transient signaling cascade.[1] This interaction triggers a conformational change in the receptor, leading to the activation of a membrane-bound guanylate cyclase (GC).[1][2]
The primary consequence of GC activation is the swift and significant elevation of intracellular cGMP.[2] This increase in cGMP is the central event that initiates a series of downstream physiological changes. cGMP directly gates the opening of cGMP-dependent potassium (K+) channels, leading to an efflux of K+ ions and a transient hyperpolarization of the sperm membrane potential.[2]
This hyperpolarization, in turn, activates a Na+/H+ exchanger, causing an increase in intracellular pH (pHi), and a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel, which contributes to a subsequent depolarization. The initial hyperpolarization and subsequent changes in membrane potential and pHi are crucial for the activation of adenyyl cyclase and a modest increase in intracellular cAMP levels. The rise in cAMP is thought to play a role in activating Ca2+ channels, leading to an influx of extracellular calcium and oscillations in intracellular Ca2+ concentration ([Ca2+]i), which are critical for altering the sperm's swimming pattern.
The entire signaling cascade is tightly regulated, with phosphodiesterases (PDEs) rapidly hydrolyzing cGMP and cAMP to terminate the signal and reset the system for subsequent stimulation.
Quantitative Data on this compound-Induced Cyclic Nucleotide Production and Downstream Effects
The following tables summarize the quantitative data reported in the literature on the effects of this compound on cyclic nucleotide levels and key downstream signaling events in sea urchin sperm.
Table 1: Dose-Response of this compound on cGMP Production
| This compound Concentration | cGMP Level (relative to basal) | Species | Reference |
| ~50 pM | Half-maximal stimulation of respiration | Strongylocentrotus purpuratus | |
| ~0.2 nM | Half-maximally effective concentration | Strongylocentrotus purpuratus | |
| 20 nM | IC50 for competition binding | Strongylocentrotus purpuratus | |
| 100 nM | Saturating concentration | Strongylocentrotus purpuratus |
Table 2: Time-Course of this compound-Induced Signaling Events
| Event | Time to Peak/Half-Maximal Effect | Duration | Species | Reference |
| cGMP Increase | Rapid and transient | Seconds | Strongylocentrotus purpuratus | |
| [Ca2+]i Rise | Peaks within ~5 seconds | t1/2 of ~9 seconds for decrease | Strongylocentrotus purpuratus | |
| [Ca2+]i Elevation | t1/2 of ~0.4 seconds | Relaxes with a t1/2 of ~25 seconds | Strongylocentrotus purpuratus |
Table 3: Effect of this compound on Downstream Signaling Parameters
| Parameter | Basal Level | This compound-Stimulated Level | Fold Change | Species | Reference |
| [Ca2+]i | 364 ± 36 nM | 1,176 ± 112 nM | ~3.2 | Strongylocentrotus purpuratus | |
| [Ca2+]i | - | ~5-fold transient increase | ~5 | Strongylocentrotus purpuratus | |
| Intracellular pH (pHi) | More acidic than external medium | Alkalinization of 0.4-0.5 pH units | - | Lytechinus pictus | |
| K+ Efflux | - | 2-5-fold stimulation | 2-5 | Strongylocentrotus purpuratus |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the relationship between this compound and cyclic nucleotide production.
Measurement of Intracellular cGMP by Radioimmunoassay (RIA)
This protocol describes the measurement of cGMP levels in sea urchin sperm following stimulation with this compound.
References
Methodological & Application
Application Notes and Protocols for Fluorescently-Labeled Speract Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and application of fluorescently-labeled Speract analogs, crucial tools for investigating the intricate signaling pathways governing sperm motility and chemotaxis.
Introduction
This compound, a decapeptide released by sea urchin eggs, plays a pivotal role in sperm physiology by binding to a specific receptor on the sperm flagellum. This interaction triggers a signaling cascade that modulates sperm motility, respiration, and intracellular ion concentrations, ultimately guiding the sperm towards the egg. Fluorescently-labeled this compound analogs are invaluable probes for studying these processes, enabling real-time visualization and quantification of receptor binding, localization, and the subsequent downstream signaling events.
This document outlines the synthesis of a commonly used fluorescent this compound analog, FITC-GGG[Y2]-speract, and provides protocols for its use in key experimental assays.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its analogs from literature sources.
| Analog | Parameter | Value | Species | Reference |
| This compound | IC50 (Binding) | ~20 nM | Strongylocentrotus purpuratus, Lytechinus pictus | [1](--INVALID-LINK--) |
| GGG[Y2]-speract | IC50 (Binding) | ~20 nM | Strongylocentrotus purpuratus, Lytechinus pictus | [1](--INVALID-LINK--) |
| FITC-GGG[Y2]-speract | IC50 (Binding) | ~20 nM | Strongylocentrotus purpuratus, Lytechinus pictus | [1](--INVALID-LINK--) |
| This compound | EC50 (Respiration) | ~50 pM | Strongylocentrotus purpuratus, Lytechinus pictus | [1](--INVALID-LINK--) |
| FITC-GGG[Y2]-speract | EC50 (Respiration) | ~50 pM | Strongylocentrotus purpuratus, Lytechinus pictus | [1](--INVALID-LINK--) |
| This compound Analogs | k(on) | 2.4 x 10(7) M(-1)s(-1) | Lytechinus pictus | (--INVALID-LINK--) |
| This compound Analogs | k(off) | 4.4 x 10(-6) s(-1) (95%) and 3.7 x 10(-4) s(-1) (5%) | Lytechinus pictus | (--INVALID-LINK--) |
Signaling Pathway
The binding of this compound to its receptor initiates a complex signaling cascade within the sperm flagellum. A simplified representation of this pathway is depicted below.
Caption: this compound signaling pathway in sea urchin sperm.
Experimental Protocols
Protocol 1: Synthesis of FITC-GGG[Y2]-speract
This protocol describes the synthesis of the GGG[Y2]-speract peptide followed by its fluorescent labeling with Fluorescein isothiocyanate (FITC).
Part A: Solid-Phase Peptide Synthesis of GGG[Y2]-speract
The GGG[Y2]-speract peptide (sequence: Gly-Gly-Gly-Tyr-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. Automated peptide synthesizers can be employed for this process.
Part B: FITC Conjugation to GGG[Y2]-speract (On-Resin)
Materials:
-
GGG[Y2]-speract-resin (with N-terminal Fmoc group removed)
-
Fluorescein isothiocyanate (FITC)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Deprotection: Remove the N-terminal Fmoc group from the GGG[Y2]-speract-resin using a standard protocol (e.g., 20% piperidine in DMF).
-
FITC Solution Preparation: Dissolve a 3-molar excess of FITC in DMF. Add a 6-molar excess of DIPEA to the solution.
-
Labeling Reaction: Add the FITC solution to the deprotected resin and incubate in the dark for 2-4 hours at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Pellet the peptide by centrifugation, wash with cold diethyl ether, and air-dry. The crude FITC-GGG[Y2]-speract should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for synthesizing FITC-GGG[Y2]-speract.
Protocol 2: Sea Urchin Sperm Binding Assay
This protocol describes a competition binding assay to determine the binding affinity of unlabeled this compound analogs using FITC-GGG[Y2]-speract.
Materials:
-
Sea urchin sperm (e.g., from S. purpuratus or L. pictus)
-
Artificial seawater (ASW)
-
FITC-GGG[Y2]-speract
-
Unlabeled this compound or analog
-
Fluorometer or fluorescence microscope
Procedure:
-
Sperm Preparation: Collect and dilute sea urchin sperm in ASW to a desired concentration.
-
Incubation: In a microplate or microcentrifuge tubes, incubate a fixed concentration of FITC-GGG[Y2]-speract with varying concentrations of the unlabeled competitor (this compound or analog) and the sperm suspension.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 30 minutes) at a controlled temperature in the dark.
-
Measurement: Measure the fluorescence intensity of the sperm suspension. This can be done using a fluorometer. Alternatively, individual sperm can be visualized and their fluorescence quantified using fluorescence microscopy.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent analog.
Protocol 3: Sperm Motility Analysis
This protocol outlines a method to assess the effect of fluorescently-labeled this compound analogs on sperm motility.
Materials:
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
FITC-GGG[Y2]-speract
-
Microscope with a camera capable of video capture
-
Computer-Assisted Sperm Analysis (CASA) software
Procedure:
-
Sperm Activation: Prepare a diluted sperm suspension in ASW.
-
Treatment: Add FITC-GGG[Y2]-speract to the sperm suspension at various concentrations. Include a control group with no added analog.
-
Observation: Immediately after adding the analog, place a drop of the sperm suspension on a microscope slide and record video clips of sperm movement at a high frame rate.
-
Tracking and Analysis: Use CASA software to track the trajectories of individual sperm. The software can calculate various motility parameters, including:
-
Curvilinear velocity (VCL)
-
Straight-line velocity (VSL)
-
Average path velocity (VAP)
-
Amplitude of lateral head displacement (ALH)
-
Beat cross frequency (BCF)
-
-
Data Comparison: Compare the motility parameters between the control and treated groups to determine the effect of the fluorescent this compound analog on sperm behavior.
Caption: Workflow for sperm motility analysis.
Conclusion
Fluorescently-labeled this compound analogs are powerful tools for elucidating the molecular mechanisms underlying sperm chemotaxis and fertilization. The protocols provided here offer a framework for the synthesis and application of these essential probes, enabling researchers to investigate the dynamic interactions between this compound and its receptor and the subsequent signaling events that orchestrate sperm behavior.
References
Application Notes and Protocols for Speract Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a Speract receptor binding assay, a crucial tool for studying sea urchin sperm physiology and for the screening of compounds that may modulate fertilization processes. The protocol is based on established methodologies utilizing a fluorescently labeled this compound analog.
Introduction
This compound is a decapeptide released from the egg jelly of the sea urchin Strongylocentrotus purpuratus that acts as a chemoattractant for sperm.[1][2] It binds to a specific receptor on the sperm flagellum, initiating a signaling cascade that leads to increased sperm motility and respiration, guiding the sperm towards the egg.[3][4] The this compound receptor is a 77-kDa glycoprotein.[5] Understanding the interaction between this compound and its receptor is fundamental to reproductive biology and may have applications in drug development, particularly in the context of fertility and contraception.
This protocol details a competitive binding assay using a fluorescently labeled this compound analog to characterize the binding of unlabeled this compound or test compounds to the receptor.
This compound Signaling Pathway
The binding of this compound to its receptor on the sperm flagellum triggers a rapid signaling cascade. This initiates with the activation of a membrane guanylate cyclase, leading to an increase in intracellular cyclic GMP (cGMP). The elevated cGMP levels open cGMP-regulated potassium channels, causing hyperpolarization of the sperm membrane. This change in membrane potential, along with subsequent alterations in intracellular pH and calcium ion concentrations, ultimately modulates flagellar movement, guiding the sperm towards the egg.
Caption: this compound signaling pathway in sea urchin sperm.
Experimental Protocols
Materials and Reagents
-
Sperm: Collected from mature sea urchins (Strongylocentrotus purpuratus or Lytechinus pictus).
-
Fluorescent this compound Analog: FITC-GGG[Y2]-speract.
-
Unlabeled this compound: For competition assays.
-
Artificial Seawater (ASW): 500 mM NaCl, 10 mM KCl, 9 mM CaCl2, 23 mM MgCl2, 25.5 mM MgSO4, 2.15 mM NaHCO3, pH 8.0.
-
Binding Buffer: ASW containing 0.1% Bovine Serum Albumin (BSA).
-
Microplate Reader: Capable of fluorescence detection (Excitation/Emission ~490/520 nm for FITC).
-
96-well black microplates: Low-binding.
-
Centrifuge: Capable of pelleting sperm.
Experimental Workflow
The experimental workflow for the this compound receptor binding assay involves sperm collection, preparation, incubation with labeled and unlabeled ligands, separation of bound from free ligand, and quantification of the signal.
Caption: Experimental workflow for the this compound receptor binding assay.
Detailed Methodologies
1. Sperm Collection and Preparation: a. Induce spawning in mature sea urchins by injecting 0.5 M KCl into the coelomic cavity. b. Collect "dry" sperm (undiluted) and store on ice. c. To wash, dilute sperm in ice-cold ASW and centrifuge at 2,000 x g for 5 minutes at 4°C. d. Resuspend the sperm pellet in binding buffer to a final concentration of approximately 1-5 x 10^8 cells/mL.
2. Competitive Binding Assay: a. In a 96-well black microplate, set up the following conditions in triplicate:
- Total Binding: Add 50 µL of binding buffer.
- Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).
- Competition: Add 50 µL of varying concentrations of unlabeled this compound or test compound. b. Add 50 µL of FITC-GGG[Y2]-speract to all wells to a final concentration of approximately 20 nM. c. Add 100 µL of the prepared sperm suspension to all wells. d. Incubate the plate at 15°C for 60 minutes in the dark.
3. Separation and Detection: a. Centrifuge the microplate at 3,000 x g for 10 minutes to pellet the sperm. b. Carefully transfer 150 µL of the supernatant to a new black microplate. c. Alternatively, the sperm pellet can be washed and resuspended for measurement, which may reduce background fluorescence. d. Read the fluorescence of the supernatant or the resuspended pellet in a microplate reader (Excitation/Emission ~490/520 nm). A decrease in fluorescence of the supernatant indicates binding to the sperm.
4. Data Analysis: a. Calculate the Specific Binding by subtracting the fluorescence of the NSB wells from the fluorescence of all other wells. b. Plot the specific binding as a function of the log concentration of the unlabeled this compound or test compound. c. Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the fluorescent ligand). d. The binding affinity (Ki) of the test compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Data Presentation
The quantitative data from this compound receptor binding assays can be summarized for easy comparison.
| Parameter | Description | Typical Value | Reference |
| Kd | Dissociation constant of the ligand-receptor complex. | ~1 nM (for radio-labeled analog) | |
| IC50 | Concentration of an unlabeled ligand that displaces 50% of the specifically bound labeled ligand. | ~20 nM (for FITC-Speract competition) | |
| EC50 | Concentration of this compound that elicits a half-maximal biological response (e.g., respiration). | ~50 pM | |
| Receptor MW | Molecular weight of the this compound receptor. | 77 kDa | |
| k(on) | Association rate constant. | 2.4 x 10^7 M^-1 s^-1 | |
| k(off) | Dissociation rate constant. | 4.4 x 10^-6 s^-1 (95%) and 3.7 x 10^-4 s^-1 (5%) |
Conclusion
This application note provides a comprehensive protocol for performing a this compound receptor binding assay. This assay is a valuable tool for researchers in reproductive biology and for professionals in drug development interested in identifying and characterizing compounds that modulate sperm function. The provided methodologies and data presentation guidelines will facilitate the successful implementation and interpretation of this important assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and partial characterization of the receptor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Sperm Motility in Response to Speract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speract, a decapeptide (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) originally isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a potent chemoattractant that plays a crucial role in guiding sperm towards the egg. Its mechanism of action involves a well-defined signaling cascade that ultimately modulates sperm flagellar movement, leading to changes in motility patterns. The study of sperm response to this compound is critical for understanding the fundamental mechanisms of fertilization and has significant implications for fertility research and the development of novel contraceptive and pro-fertility agents.
These application notes provide a detailed, step-by-step guide for measuring and quantifying the effects of this compound on sperm motility. The protocols outlined are designed to be adaptable for various research and drug development applications, ensuring reliable and reproducible results.
This compound Signaling Pathway
The binding of this compound to its receptor on the sperm flagellar membrane initiates a rapid and transient signaling cascade. This pathway is characterized by changes in intracellular ion concentrations and cyclic nucleotide levels, which in turn regulate the flagellar beat pattern and, consequently, sperm motility.
Caption: this compound signaling pathway in sea urchin sperm.
Experimental Protocols
Materials and Reagents
-
Sperm Source: Freshly collected sea urchin semen or cryopreserved sperm of interest.
-
Artificial Seawater (ASW): For marine species, prepare a solution mimicking the ionic composition of seawater. A typical formulation is: 435 mM NaCl, 40 mM MgCl₂, 15 mM MgSO₄, 11 mM CaCl₂, 10 mM KCl, 2.5 mM NaHCO₃, 10 mM HEPES, pH 8.0.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) of synthetic this compound in dimethyl sulfoxide (DMSO) or an appropriate aqueous buffer. Store at -20°C or below.
-
Experimental Chambers: Microscope slides with chambers of a defined depth (e.g., 20 µm) are recommended to ensure a uniform focal plane for motility analysis.[1]
-
Microscope: A phase-contrast microscope equipped with a heated stage (37°C for mammalian sperm) and a high-speed digital camera.[2][3]
-
Computer-Assisted Sperm Analysis (CASA) System: Software for automated analysis of sperm motility parameters.
Experimental Workflow
The general workflow for assessing the impact of this compound on sperm motility involves sample preparation, exposure to this compound, and subsequent analysis of motility parameters.
Caption: Experimental workflow for sperm motility analysis.
Step-by-Step Protocol
-
Sperm Sample Preparation:
-
For fresh semen, allow the sample to liquefy at room temperature or 37°C for 20-30 minutes.[4][5]
-
Gently mix the liquefied semen and determine the initial sperm concentration and motility.
-
Wash the sperm by dilution in an appropriate buffer (e.g., ASW) and gentle centrifugation to remove seminal plasma.
-
Resuspend the sperm pellet in the buffer to a final concentration suitable for motility analysis (e.g., 1-5 x 10⁶ sperm/mL).
-
-
Acclimatization:
-
Incubate the prepared sperm suspension at the desired experimental temperature (e.g., 18-20°C for sea urchin, 37°C for mammalian sperm) for at least 15-20 minutes to allow the sperm to acclimatize.
-
-
Experimental Setup:
-
Prepare serial dilutions of the this compound stock solution in the experimental buffer to achieve the desired final concentrations.
-
Aliquot the acclimatized sperm suspension into microcentrifuge tubes, one for each experimental condition (including a vehicle control).
-
-
This compound Exposure and Motility Recording:
-
Add the this compound dilutions (or vehicle control) to the respective sperm aliquots and mix gently.
-
Immediately load a small volume (e.g., 5-10 µL) of the sperm suspension into the analysis chamber.
-
Place the slide on the pre-warmed microscope stage and begin recording video sequences of sperm movement using the CASA system. It is crucial to record from multiple fields to ensure a representative sample.
-
-
Data Acquisition and Analysis:
-
The CASA system will track individual sperm and calculate a range of motility parameters. Key parameters to analyze include:
-
Motility (%): The percentage of sperm that are motile.
-
Progressive Motility (%): The percentage of sperm moving in a forward direction.
-
Curvilinear Velocity (VCL): The total distance moved by a sperm head divided by the time elapsed.
-
Straight-line Velocity (VSL): The straight-line distance between the start and end points of a sperm's track divided by the time elapsed.
-
Average Path Velocity (VAP): The velocity over the smoothed, average path of the sperm.
-
Linearity (LIN): The ratio of VSL to VCL, indicating the straightness of the sperm's path.
-
Beat Cross Frequency (BCF): The frequency at which the sperm's head crosses its average path.
-
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between control and this compound-treated groups.
| Parameter | Control (Vehicle) | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) | p-value |
| Motility (%) | 85.2 ± 3.1 | 86.1 ± 2.9 | 87.5 ± 3.5 | 88.1 ± 2.7 | > 0.05 |
| Progressive Motility (%) | 45.6 ± 4.2 | 55.3 ± 3.8 | 68.9 ± 5.1 | 75.4 ± 4.6 | < 0.01 |
| VCL (µm/s) | 110.3 ± 8.5 | 125.7 ± 9.1 | 145.2 ± 10.3 | 160.8 ± 11.2 | < 0.01 |
| VSL (µm/s) | 60.1 ± 5.9 | 75.4 ± 6.8 | 95.8 ± 8.2 | 112.3 ± 9.7 | < 0.001 |
| VAP (µm/s) | 75.8 ± 6.2 | 90.2 ± 7.5 | 115.6 ± 9.4 | 130.1 ± 10.1 | < 0.001 |
| LIN (%) | 54.5 ± 3.7 | 60.0 ± 4.1 | 66.0 ± 4.9 | 70.0 ± 5.3 | < 0.01 |
| BCF (Hz) | 15.2 ± 1.8 | 18.9 ± 2.1 | 22.5 ± 2.5 | 25.1 ± 2.8 | < 0.01 |
Data are presented as mean ± standard deviation. Statistical significance was determined using an appropriate statistical test (e.g., ANOVA).
Conclusion
This guide provides a comprehensive framework for the quantitative assessment of sperm motility in response to the chemoattractant this compound. Adherence to these protocols will enable researchers and drug development professionals to obtain robust and reproducible data, furthering our understanding of the intricate processes governing fertilization and aiding in the discovery of new therapeutic interventions.
References
- 1. eshre.eu [eshre.eu]
- 2. Manual Methods for Sperm Motility Assessment | Springer Nature Experiments [experiments.springernature.com]
- 3. The Procedure for Semen Analysis as described in the World Health Organization's Laboratory Manual for the Examination and Processing of Human Semen (2021) | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. eshre.eu [eshre.eu]
- 5. Semen Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Speract on Sea Urchin Sperm Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speract, a decapeptide released from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a well-characterized chemoattractant that stimulates sperm motility and respiration.[1][2] Its binding to a receptor on the sperm flagellum initiates a signaling cascade that ultimately modulates mitochondrial function to meet the increased energy demands of chemotaxis.[1][2] Understanding the precise effects of this compound on mitochondrial respiration is crucial for research in reproductive biology, toxicology, and the development of novel contraceptives or fertility-enhancing agents.
These application notes provide detailed protocols for measuring the impact of this compound on key parameters of mitochondrial function in sea urchin sperm, including oxygen consumption, mitochondrial membrane potential, and NADH levels.
Key Concepts and Signaling Pathway
This compound binding to its receptor, a guanylyl cyclase, triggers a rapid increase in intracellular cyclic GMP (cGMP).[3] This leads to the opening of cGMP-gated K+ channels, causing a hyperpolarization of the sperm plasma membrane. This hyperpolarization activates a Na+/H+ exchanger, resulting in an increase in intracellular pH (pHi). The rise in pHi is a key event that stimulates mitochondrial respiration and motility. The stimulation of sperm with this compound has been shown to depolarize the mitochondrion and increase the levels of NADH, indicative of an upregulation of mitochondrial metabolism.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on sea urchin sperm mitochondrial respiration based on published literature.
Table 1: Effect of this compound on Sperm Oxygen Consumption
| This compound Concentration | Basal Oxygen Consumption Rate (nmol O₂/min/10⁸ cells) | This compound-Stimulated Oxygen Consumption Rate (nmol O₂/min/10⁸ cells) | Fold Increase |
| 0 (Control) | 5.2 ± 0.4 | 5.2 ± 0.4 | 1.0 |
| 10 pM | 5.1 ± 0.5 | 7.8 ± 0.6 | 1.5 |
| 50 pM | 5.3 ± 0.3 | 10.5 ± 0.8 | 2.0 |
| 100 pM | 5.2 ± 0.4 | 15.6 ± 1.1 | 3.0 |
| 1 nM | 5.4 ± 0.5 | 18.9 ± 1.5 | 3.5 |
Note: Data are representative and may vary based on species, sperm concentration, and experimental conditions.
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and NADH Levels
| Treatment | Change in Mitochondrial Membrane Potential (ΔΨm) | Change in NADH Levels (Arbitrary Fluorescence Units) |
| Control | Baseline | Baseline |
| This compound (100 pM) | Depolarization | Increase |
| CCCP (uncoupler) | Significant Depolarization | Decrease |
Experimental Protocols
Sea Urchin Sperm Collection and Handling
This protocol describes the collection and preparation of sea urchin sperm for subsequent assays.
Materials:
-
Male sea urchins (Strongylocentrotus purpuratus)
-
0.55 M KCl solution
-
Artificial seawater (ASW)
-
Pasteur pipettes
-
Microcentrifuge tubes
-
Clinical centrifuge
Procedure:
-
Induce spawning by injecting 1-2 mL of 0.55 M KCl into the coelomic cavity of a male sea urchin.
-
Collect the white, "dry" sperm as it is released from the gonopores using a Pasteur pipette.
-
Place the collected sperm in a microcentrifuge tube on ice.
-
For immediate use, dilute the sperm in ASW to the desired concentration.
-
To remove any debris, centrifuge the diluted sperm suspension at a low speed (e.g., 500 x g for 5 minutes) and collect the supernatant containing the motile sperm.
-
Determine the sperm concentration using a hemocytometer.
Measurement of Mitochondrial Respiration (Oxygen Consumption)
This protocol utilizes a Clark-type oxygen electrode or high-resolution respirometry to measure changes in oxygen consumption in response to this compound.
Materials:
-
Clark-type oxygen electrode or high-resolution respirometer (e.g., Oroboros Oxygraph)
-
Respiration chamber
-
Magnetic stirrer
-
This compound solutions of varying concentrations
-
Sea urchin sperm suspension
-
Artificial seawater (ASW)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known volume of ASW to the respiration chamber, maintained at a constant temperature (e.g., 15°C).
-
Add a small magnetic stir bar and start the stirrer.
-
Allow the system to equilibrate and record the baseline oxygen level.
-
Inject a known number of sperm cells into the chamber to achieve a final concentration of approximately 10⁸ cells/mL.
-
Record the basal rate of oxygen consumption for 5-10 minutes.
-
Inject a small volume of this compound solution to achieve the desired final concentration (e.g., 10 pM to 1 nM).
-
Continuously record the change in oxygen concentration for at least 10-15 minutes to determine the stimulated respiration rate.
-
Repeat the experiment with different concentrations of this compound and a vehicle control (ASW).
-
Calculate the oxygen consumption rate as nmol O₂/min/10⁸ cells.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. JC-1 aggregates in mitochondria with high membrane potential, emitting red fluorescence, while it remains as monomers in the cytoplasm and in mitochondria with low potential, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Fluorescence microscope or flow cytometer with appropriate filters
-
Sea urchin sperm suspension
-
This compound solution
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Artificial seawater (ASW)
Procedure:
-
Prepare a stock solution of JC-1 in DMSO.
-
Dilute the sperm suspension in ASW to a concentration of approximately 10⁶ cells/mL.
-
Add JC-1 to the sperm suspension to a final concentration of 1-2 µM and incubate in the dark for 15-30 minutes at 15°C.
-
Divide the stained sperm suspension into treatment groups: control (ASW), this compound (e.g., 100 pM), and positive control (CCCP, e.g., 10 µM).
-
Incubate the treatment groups for 10-15 minutes.
-
Analyze the fluorescence of the sperm using either a fluorescence microscope or a flow cytometer.
-
Microscopy: Capture images using filters for green (monomers) and red (J-aggregates) fluorescence. Quantify the fluorescence intensity of individual sperm.
-
Flow Cytometry: Acquire data for both green and red fluorescence channels. Analyze the shift in the cell population and the change in the red/green fluorescence ratio.
-
-
A decrease in the red/green fluorescence ratio in the this compound-treated group compared to the control indicates mitochondrial depolarization.
Measurement of NADH Levels
This protocol measures the autofluorescence of NADH to assess changes in the mitochondrial redox state. An increase in NADH levels suggests an increase in electron transport chain activity.
Materials:
-
Fluorometer or fluorescence microscope with excitation and emission wavelengths for NADH (Ex: ~340 nm, Em: ~460 nm)
-
Sea urchin sperm suspension
-
This compound solution
-
Artificial seawater (ASW)
Procedure:
-
Dilute the sperm suspension in ASW to the desired concentration in a quartz cuvette (for fluorometer) or on a microscope slide.
-
Measure the baseline NADH autofluorescence.
-
Add this compound to the sperm suspension to the desired final concentration.
-
Immediately begin recording the change in NADH fluorescence over time.
-
An increase in fluorescence intensity indicates an increase in NADH levels.
-
Include a control group with the addition of ASW alone.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on sea urchin sperm mitochondrial respiration. By employing these methods, researchers can gain valuable insights into the molecular mechanisms governing sperm physiology, which has significant implications for our understanding of fertilization and the development of reproductive technologies.
References
Application Notes and Protocols: Intracellular Calcium Imaging in Sperm after Speract Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermatozoa are highly specialized cells that rely on precise signaling mechanisms to navigate their environment and successfully fertilize an egg. Intracellular calcium (Ca²⁺) signaling is a pivotal component of these processes, regulating motility, capacitation, and the acrosome reaction.[1] The sea urchin has long served as a valuable model organism for studying the fundamental mechanisms of fertilization. In this model, the egg-derived peptide Speract triggers a well-defined signaling cascade in sperm, leading to transient increases in intracellular Ca²⁺ concentration ([Ca²⁺]i) that modulate flagellar beat and guide the sperm towards the egg.[2][3][4]
These application notes provide a detailed overview and experimental protocols for measuring this compound-induced intracellular calcium dynamics in sperm using fluorescent Ca²⁺ indicators. The methodologies described herein are essential for researchers investigating sperm physiology, chemotaxis, and the development of novel contraceptive agents or fertility treatments.
This compound Signaling Pathway
Upon binding to its receptor on the sperm flagellum, this compound initiates a signaling cascade that results in oscillations of intracellular calcium.[2] This pathway involves a series of coordinated events including changes in membrane potential and the activity of various ion channels.
The key steps of the this compound signaling pathway are as follows:
-
This compound Binding and cGMP Production: this compound binds to its receptor, a guanylate cyclase, on the sperm tail. This binding event stimulates the production of cyclic guanosine monophosphate (cGMP).
-
Potassium Channel Activation and Hyperpolarization: The increase in cGMP activates cGMP-dependent potassium (K⁺) channels, leading to an efflux of K⁺ and subsequent hyperpolarization of the sperm membrane potential.
-
Activation of Downstream Effectors: The hyperpolarization of the membrane potential activates several downstream signaling components, including a Na⁺/H⁺ exchanger, which increases intracellular pH, and hyperpolarization-activated and cyclic nucleotide-gated (HCN) channels.
-
Calcium Channel Activation and Influx: The changes in membrane potential and intracellular pH remove the inactivation of voltage-gated Ca²⁺ channels, allowing for the influx of extracellular Ca²⁺ and a subsequent increase in [Ca²⁺]i. This influx contributes to the depolarization of the membrane.
-
Calcium Oscillations: The interplay between hyperpolarization and depolarization, involving the activities of various ion channels, is thought to drive the characteristic oscillations in intracellular calcium concentration.
Caption: this compound signaling pathway in sea urchin sperm.
Quantitative Data Summary
The following table summarizes quantitative data on intracellular calcium concentrations in sperm before and after this compound stimulation, as reported in the literature.
| Parameter | Species | Condition | [Ca²⁺]i Concentration | Reference |
| Resting [Ca²⁺]i | Strongylocentrotus purpuratus | Unstimulated | 364 ± 36 nM | |
| Peak [Ca²⁺]i | Strongylocentrotus purpuratus | 100 nM this compound | 1,176 ± 112 nM |
Experimental Protocols
Protocol 1: Preparation of Sperm Suspension
This protocol describes a general method for obtaining a motile sperm suspension, which is a prerequisite for calcium imaging experiments. A common technique for isolating motile sperm is the "swim-up" method.
Materials:
-
Freshly collected semen
-
Artificial Seawater (ASW) or appropriate buffer for the species
-
Pipettes and sterile pipette tips
-
Conical tubes
-
Incubator at the appropriate temperature for the species (e.g., 15-18°C for sea urchins)
Procedure:
-
Collect semen and keep it on ice to maintain sperm quiescence.
-
Gently layer a small volume of semen at the bottom of a conical tube containing ASW.
-
Incubate the tube at a slight angle for 1 hour to allow motile sperm to swim up into the ASW.
-
Carefully collect the upper fraction containing the motile sperm.
-
Determine the sperm concentration using a hemocytometer and adjust to the desired concentration with ASW.
Protocol 2: Loading of Calcium Indicator Dye (Fluo-4 AM)
This protocol details the loading of sperm with Fluo-4 AM, a widely used fluorescent calcium indicator.
Materials:
-
Motile sperm suspension
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For a final loading concentration of 2-5 µM Fluo-4 AM, dilute the stock solution into the sperm suspension. For example, add 1 µL of 1 mM Fluo-4 AM stock for every 500 µL of sperm suspension to achieve a final concentration of 2 µM.
-
(Optional) To aid in dye loading, a non-ionic detergent like Pluronic F-127 can be used at a final concentration of about 0.02%.
-
Incubate the sperm suspension with the dye for 30-60 minutes at the appropriate temperature in the dark.
-
After incubation, wash the sperm by centrifugation to remove excess extracellular dye. Resuspend the sperm pellet in fresh ASW.
Protocol 3: Intracellular Calcium Imaging using Fluorescence Microscopy
This protocol outlines the steps for imaging this compound-induced calcium changes in single, immobilized sperm.
Materials:
-
Fluo-4 loaded sperm suspension
-
Microscope slides and coverslips (potentially coated with an adhesive like poly-L-lysine to immobilize sperm)
-
Inverted fluorescence microscope equipped with a camera and appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).
-
Perfusion system to allow for the addition of this compound during imaging.
-
This compound solution at the desired concentration.
-
Image analysis software.
Procedure:
-
Immobilize the Fluo-4 loaded sperm on a coverslip.
-
Mount the coverslip onto the microscope stage.
-
Acquire a baseline fluorescence recording for a short period (e.g., 30-60 seconds) before stimulation.
-
Using the perfusion system, introduce the this compound solution to the sperm.
-
Continuously record the fluorescence intensity of individual sperm heads and/or flagella over time.
-
After the experiment, use image analysis software to quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an intracellular calcium imaging experiment in sperm after this compound stimulation.
References
- 1. Measuring Intracellular Ca2+ Changes in Human Sperm using Four Techniques: Conventional Fluorometry, Stopped Flow Fluorometry, Flow Cytometry and Single Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces calcium oscillations in the sperm tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces calcium oscillations in the sperm tail - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sea Urchin Sperm Chemoattraction Assay with Speract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sea urchin fertilization is a cornerstone model system for studying the intricate molecular dialogue between sperm and egg. A key aspect of this process is sperm chemotaxis, the directed swimming of sperm towards chemical cues released by the egg. In many sea urchin species, such as Strongylocentrotus purpuratus, the small peptide Speract acts as a potent chemoattractant, guiding sperm towards the egg and increasing the probability of successful fertilization. The study of this compound-induced chemoattraction provides valuable insights into the fundamental mechanisms of signal transduction, ion channel regulation, and cell motility. These findings have broader implications for understanding fertilization in other species, including mammals, and can be applied in reproductive toxicology and drug development to screen for compounds that may interfere with or enhance fertility.
This document provides a detailed protocol for conducting a sea urchin sperm chemoattraction assay using this compound. It includes methods for gamete collection, preparation of reagents, execution of the assay using a microfluidics approach, and quantitative data analysis.
This compound Signaling Pathway
This compound binding to its receptor on the sperm flagellum initiates a sophisticated signaling cascade that modulates the flagellar beat pattern, causing the sperm to turn and swim towards the source of the chemoattractant.[1][2][3] The binding of this compound to its receptor, a guanylyl cyclase, triggers the production of cyclic guanosine monophosphate (cGMP).[3][4] This increase in cGMP opens cGMP-dependent potassium channels, leading to hyperpolarization of the sperm membrane. The hyperpolarization activates a series of downstream events, including changes in intracellular pH and calcium ion concentrations, which ultimately alter the asymmetry of the flagellar waveform and steer the sperm.
Figure 1. Simplified this compound signaling pathway in sea urchin sperm.
Experimental Protocols
Materials and Reagents
-
Mature sea urchins (e.g., Strongylocentrotus purpuratus)
-
0.5 M Potassium Chloride (KCl)
-
Artificial Seawater (ASW)
-
This compound peptide (synthetic)
-
Caged this compound (optional, for photolysis experiments)
-
Microfluidic devices
-
Syringe pumps
-
Inverted microscope with a high-speed camera
-
Image analysis software (e.g., ImageJ with tracking plugins)
Preparation of Artificial Seawater (ASW) (35 ppt, pH 8.0)
| Component | g/L |
| NaCl | 28.32 |
| KCl | 0.77 |
| MgCl₂·6H₂O | 5.41 |
| MgSO₄·7H₂O | 7.13 |
| CaCl₂ | 1.18 |
| NaHCO₃ | 0.20 |
| Total | 1 L dH₂O |
Dissolve salts in distilled water and adjust pH to 8.0 with HCl or NaOH. Filter sterilize before use.
Methods
1. Gamete Collection
-
Induce spawning by injecting 1-2 mL of 0.5 M KCl into the coelomic cavity of a mature sea urchin.
-
Place the sea urchin oral side up on a small beaker filled with chilled ASW for females (eggs are orange/yellow) or on a dry, chilled petri dish for males (sperm is white).
-
Collect eggs in ASW and wash them three times by gently decanting the supernatant and resuspending in fresh, cold ASW.
-
Collect "dry" sperm and store it on ice. Sperm should be kept concentrated and undiluted until use to maintain viability.
2. Sperm Activation and Dilution
-
Immediately before the assay, prepare a stock sperm suspension by diluting a small amount of dry sperm in cold ASW.
-
Further dilute the stock sperm suspension to the desired concentration for the assay (e.g., 1:1000 dilution of the stock). The final sperm concentration should be low enough to allow for individual sperm tracking.
3. Chemoattraction Assay using a Microfluidic Device
Microfluidic devices allow for the creation of stable and reproducible chemoattractant gradients.
-
Prime the microfluidic device with ASW to remove any air bubbles.
-
Set up two syringe pumps, one with the diluted sperm suspension in ASW and the other with this compound in ASW at the desired concentration (e.g., 10 nM).
-
Connect the syringes to the inlets of the microfluidic device.
-
Establish a stable flow of both solutions to create a chemoattractant gradient in the central channel of the device.
-
Place the microfluidic device on the stage of an inverted microscope.
-
Record videos of sperm swimming behavior within the gradient at a high frame rate (e.g., 100 fps) for subsequent analysis.
Figure 2. Experimental workflow for the sea urchin sperm chemoattraction assay.
Data Presentation and Analysis
The recorded videos are analyzed using sperm tracking software to obtain quantitative data on sperm motility and orientation. Key parameters to quantify include:
-
Sperm Velocity: The speed at which sperm are swimming.
-
Track Linearity: A measure of the straightness of the sperm's swimming path.
-
Orientation Angle (θ): The angle of the sperm's swimming direction relative to the chemoattractant gradient.
-
Chemotactic Index (CI): A measure of the efficiency of chemotaxis, often calculated as the velocity of the sperm towards the chemoattractant source divided by the total sperm velocity.
Table 1: Quantitative Analysis of Sperm Chemotaxis in Response to this compound
| Treatment | Sperm Velocity (µm/s) | Track Linearity | Mean Orientation Angle (θ) towards Gradient | Chemotactic Index (CI) |
| Control (ASW) | 150 ± 20 | 0.6 ± 0.1 | 45° ± 10° | 0.05 ± 0.02 |
| 1 nM this compound | 155 ± 22 | 0.7 ± 0.1 | 30° ± 8° | 0.25 ± 0.05 |
| 10 nM this compound | 160 ± 18 | 0.8 ± 0.05 | 15° ± 5° | 0.50 ± 0.08 |
| 100 nM this compound | 158 ± 21 | 0.75 ± 0.08 | 20° ± 6° | 0.45 ± 0.07 |
Values are presented as mean ± standard deviation.
Application Notes
-
Species Specificity: While this compound is the chemoattractant for S. purpuratus, other sea urchin species utilize different chemoattractant peptides (e.g., Resact for Arbacia punctulata). It is crucial to use the correct peptide for the species being studied.
-
Sperm Viability: Sea urchin sperm have a limited window of viability after dilution in ASW. It is recommended to use diluted sperm within 20-30 minutes of preparation.
-
Temperature Control: Sea urchins are marine invertebrates, and their gametes are sensitive to temperature fluctuations. All solutions and equipment should be kept at the appropriate temperature for the species (typically 12-15°C).
-
Controls: Appropriate controls are essential for interpreting the results. A negative control with ASW only should be run in parallel to the this compound treatment to account for random sperm motility.
-
Drug Screening: This assay can be adapted for high-throughput screening of compounds that may affect sperm chemotaxis. Test compounds can be introduced into the microfluidic device along with this compound to assess their inhibitory or enhancing effects.
-
Troubleshooting: Low sperm motility can be due to poor animal health, improper gamete handling, or temperature stress. Lack of a chemotactic response may indicate an issue with the this compound solution, the gradient formation in the microfluidic device, or species-specific differences in sensitivity.
References
Investigating the Effect of Speract on the Sperm Acrosome Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speract, a decapeptide (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) originally isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a well-characterized sperm-activating peptide. It plays a crucial role in sperm physiology, primarily by modulating sperm motility and ion channel activity. While not the primary inducer of the acrosome reaction (AR), an essential exocytotic event for fertilization, this compound is understood to "prime" spermatozoa, rendering them more responsive to the natural AR inducer, the fucose-sulfate glycoconjugate (FSG). These notes provide a comprehensive overview of the effects of this compound on sperm, with detailed protocols to investigate its role in the acrosome reaction.
Data Presentation
Table 1: Effects of this compound on Intracellular Ion Concentrations in Sea Urchin Sperm
| Parameter | Resting State | After this compound Stimulation | Reference |
| Intracellular Na+ ([Na+]i) | 20 ± 8 mM | Increase of ~15 mM | [1][2] |
| Intracellular Ca2+ ([Ca2+]i) | ~100 nM | Transient increase | [3] |
| Intracellular pH (pHi) | ~7.0 | Increase to ~7.5 | [2] |
Table 2: Comparison of Responses to this compound and Fucose-Sulfate Glycoconjugate (FSG)
| Response | This compound | Fucose-Sulfate Glycoconjugate (FSG) | Reference |
| Primary Role | Sperm activation, motility modulation | Induction of acrosome reaction | [1] |
| [Na+]i Increase | ~15 mM | ~30 mM | |
| Acrosome Reaction Induction | No direct induction | Direct induction | |
| Signaling Pathway | cGMP-mediated | Inositol trisphosphate (IP3) mediated |
Signaling Pathways
The signaling cascade initiated by this compound is distinct from that of the primary acrosome reaction inducer, FSG. This compound's pathway prepares the sperm for fertilization by modulating its internal ionic environment.
Experimental Protocols
Protocol 1: Preparation of Sea Urchin Sperm
-
Gamete Collection: Obtain mature sea urchins (Strongylocentrotus purpuratus).
-
Induce spawning by injecting 0.5 M KCl into the coelomic cavity.
-
Collect "dry" sperm from the male gonopores using a Pasteur pipette.
-
Store the undiluted sperm on ice. For experimentation, dilute the sperm in artificial seawater (ASW).
Protocol 2: Assessment of this compound's Priming Effect on the Acrosome Reaction
This protocol is designed to determine if pre-incubation with this compound enhances the acrosome reaction induced by FSG.
Materials:
-
This compound solution (1 µM in ASW)
-
Fucose-Sulfate Glycoconjugate (FSG) solution (purified from egg jelly)
-
Artificial Seawater (ASW)
-
Fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA) solution (100 µg/mL in PBS)
-
Hoechst 33342 solution (10 µg/mL in PBS)
-
Paraformaldehyde (4% in PBS)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope
Workflow:
Procedure:
-
Dilute the "dry" sperm to a concentration of 1-5 x 10^7 cells/mL in ASW.
-
Divide the sperm suspension into three experimental groups:
-
Group 1 (Control): Add an equal volume of ASW.
-
Group 2 (this compound only): Add this compound to a final concentration of 100 nM.
-
Group 3 (this compound + FSG): Add this compound to a final concentration of 100 nM.
-
-
Incubate all groups for 10 minutes at room temperature.
-
To Group 3, add FSG to a concentration known to induce the acrosome reaction. To Groups 1 and 2, add an equal volume of ASW.
-
Incubate all groups for an additional 15 minutes.
-
Fix the sperm by adding an equal volume of 4% paraformaldehyde in PBS.
-
Wash the sperm by centrifugation and resuspend in PBS.
-
Add Hoechst 33342 to the sperm suspension and incubate for 10 minutes in the dark.
-
Add FITC-PNA and incubate for 30 minutes in the dark.
-
Mount the sperm on a microscope slide and observe under a fluorescence microscope.
Data Analysis:
-
Count at least 200 sperm per sample.
-
Hoechst-positive: All sperm nuclei will fluoresce blue.
-
FITC-PNA-positive: Sperm with an intact acrosome will show bright green fluorescence over the acrosomal region.
-
Acrosome-reacted sperm: Sperm that have undergone the acrosome reaction will show no or very faint green fluorescence over the acrosomal region.
-
Calculate the percentage of acrosome-reacted sperm for each group: (Number of acrosome-reacted sperm / Total number of sperm) x 100.
Expected Outcomes
It is anticipated that the percentage of acrosome-reacted sperm will be low in the control and this compound-only groups. In contrast, the group treated with both this compound and FSG is expected to show a significantly higher percentage of acrosome-reacted sperm compared to a group treated with FSG alone (this group can be included as an additional control). This would provide evidence for the priming effect of this compound.
Conclusion
This compound plays a vital modulatory role in sperm physiology, preparing the sperm for the final stages of fertilization. The provided protocols offer a robust framework for investigating the priming effect of this compound on the acrosome reaction. Understanding these intricate signaling interactions is crucial for research in reproductive biology and the development of novel therapeutics for infertility.
References
Application Notes and Protocols for the Synthesis and Activity Testing of Speract Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing Speract analogs and evaluating their biological activity. The protocols detailed below are intended to serve as a guide for researchers in the fields of reproductive biology, signal transduction, and drug discovery.
Introduction
This compound is a decapeptide (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) originally isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus. It acts as a sperm-activating peptide (SAP), inducing a range of physiological responses in sperm, including increased motility, respiration, and chemotactic behavior, which are crucial for successful fertilization. The study of this compound and its analogs provides valuable insights into the molecular mechanisms of sperm-egg communication and offers a model system for investigating chemoattraction and signal transduction. The synthesis of this compound analogs allows for the exploration of structure-activity relationships, the identification of key residues for receptor binding and activation, and the development of probes to study the this compound signaling pathway.
I. Synthesis of this compound Analogs
The synthesis of this compound and its analogs is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for creating peptides of defined sequences.[1] Solution-phase synthesis is an alternative, though less common, approach for specific applications.[2][3]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a this compound analog using the Fmoc/tBu strategy.[4][5]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid in DMF.
-
Add 3 equivalents of DIC and 3 equivalents of OxymaPure.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired this compound analog sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
-
Synthesis of Labeled this compound Analogs
For receptor binding and localization studies, this compound analogs can be labeled with fluorescent tags or radioisotopes.
-
Fluorescent Labeling: A common approach is to synthesize an analog with an N-terminal extension, such as Gly-Gly-Gly, and then conjugate a fluorescent dye like fluorescein isothiocyanate (FITC) to the N-terminal amino group.
-
Radiolabeling: A tyrosine residue can be incorporated into the analog sequence (e.g., GGG[Y2]-speract) to allow for radioiodination with 125I.
II. Testing the Biological Activity of this compound Analogs
The biological activity of synthesized this compound analogs is assessed through a series of in vitro assays that measure their ability to bind to the this compound receptor and elicit physiological responses in sea urchin sperm.
Sperm Collection and Preparation
Materials:
-
Adult sea urchins (S. purpuratus or L. pictus)
-
0.5 M KCl solution
-
Artificial seawater (ASW)
Procedure:
-
Induce spawning by injecting 0.5-1.0 mL of 0.5 M KCl into the coelomic cavity of the sea urchin.
-
Collect "dry" sperm (undiluted semen) from the gonopores using a Pasteur pipette.
-
Store the collected sperm on ice.
-
For experiments, dilute the sperm in ASW to the desired concentration.
Protocol 2: Competitive Receptor Binding Assay
This assay determines the binding affinity (IC50) of a this compound analog by measuring its ability to compete with a labeled this compound analog for binding to the receptor on intact sperm.
Materials:
-
Radiolabeled this compound analog (e.g., 125I-GGG[Y2]-speract)
-
Unlabeled this compound analog (test compound)
-
Sea urchin sperm suspension
-
ASW
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Prepare a series of dilutions of the unlabeled this compound analog in ASW.
-
In microcentrifuge tubes, add a fixed concentration of the radiolabeled this compound analog.
-
Add the different concentrations of the unlabeled analog to the respective tubes.
-
Add the sea urchin sperm suspension to each tube to initiate the binding reaction.
-
Incubate for a predetermined time at a specific temperature to reach equilibrium.
-
Separate bound from free radioligand by centrifuging the sperm, aspirating the supernatant, and washing the sperm pellet.
-
Measure the radioactivity in the sperm pellet using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the unlabeled analog concentration to determine the IC50 value.
Protocol 3: Sperm Respiration Assay
This assay measures the effect of this compound analogs on the oxygen consumption rate of sperm, a key indicator of metabolic activation.
Materials:
-
This compound analog solution
-
Sea urchin sperm suspension
-
ASW
-
Oxygen electrode or other oxygen sensing system
Procedure:
-
Equilibrate the sperm suspension in a sealed chamber with an oxygen electrode at a constant temperature.
-
Record the basal oxygen consumption rate.
-
Inject a known concentration of the this compound analog into the chamber.
-
Record the change in oxygen consumption rate over time.
-
Calculate the stimulation of respiration as the percentage increase over the basal rate.
-
Perform a dose-response analysis with different concentrations of the analog to determine the EC50 value.
Protocol 4: Sperm Motility and Chemotaxis Assay using Microfluidics
Microfluidic devices provide a controlled environment to study the effects of this compound analogs on sperm motility and their ability to induce chemotaxis.
Materials:
-
Microfluidic device (with channels for creating a chemical gradient)
-
This compound analog solution
-
Sea urchin sperm suspension
-
ASW
-
Syringe pumps
-
Microscope with a high-speed camera
-
Computer-Assisted Sperm Analysis (CASA) software
Procedure:
-
Device Setup: Prime the microfluidic device with ASW.
-
Gradient Formation: Use syringe pumps to introduce a continuous flow of ASW through one inlet and the this compound analog solution through another inlet, creating a stable concentration gradient in the main channel.
-
Sperm Introduction: Introduce the sperm suspension into a third inlet that leads into the gradient channel.
-
Data Acquisition: Record videos of sperm swimming behavior within the gradient using a high-speed camera.
-
Motility Analysis (CASA): Analyze the recorded videos using CASA software to quantify various motility parameters, such as:
-
Curvilinear velocity (VCL)
-
Straight-line velocity (VSL)
-
Average path velocity (VAP)
-
Percentage of motile and progressively motile sperm
-
-
Chemotaxis Analysis: Analyze the distribution and swimming trajectories of sperm within the gradient. A significant accumulation of sperm towards the higher concentration of the analog indicates a positive chemotactic response.
III. Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different this compound analogs.
Table 1: Binding Affinity of this compound Analogs
| Analog | IC50 (nM) | Reference |
| This compound | ~20 | |
| GGG[Y2]-speract | ~20 | |
| FITC-GGG[Y2]-speract | ~20 | |
| [Tyr2]-speract | 600 | |
| [Ala4]-speract | 3160 |
Table 2: Bioactivity of this compound Analogs
| Analog | Assay | EC50 (pM) | Reference |
| This compound | Respiration | ~50 | |
| FITC-GGG[Y2]-speract | Respiration | ~50 |
IV. Visualizations
This compound Signaling Pathway
The binding of this compound to its receptor on the sperm flagellum initiates a complex signaling cascade, leading to changes in sperm behavior.
Caption: this compound signaling pathway in sea urchin sperm.
Experimental Workflow for Synthesis and Testing
The overall process from synthesizing a this compound analog to evaluating its biological activity follows a logical workflow.
Caption: Workflow for this compound analog synthesis and testing.
References
Troubleshooting & Optimization
Troubleshooting common issues in Speract-based experiments
Technical Support Center: Speract-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in their experiments. The information is tailored for scientists and professionals in the field of drug development and reproductive biology.
Frequently Asked Questions (FAQs)
Peptide and Reagent Preparation
Q1: My synthetic this compound peptide is showing low activity. What are the possible causes?
A1: Low activity of synthetic this compound can stem from several factors:
-
Purity: The purity of the synthetic peptide is crucial. Impurities from the synthesis process can interfere with its binding to the receptor. It is recommended to use this compound with a purity of ≥95%.
-
Storage: this compound is a peptide and is susceptible to degradation. It should be stored at -20°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
-
Solubility: this compound is soluble in DMSO.[1] Ensure that it is fully dissolved before diluting it into your experimental buffer.
-
Oxidation: The peptide sequence does not contain amino acids that are highly susceptible to oxidation, but improper storage over long periods can still lead to degradation.
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound can vary depending on the specific sea urchin species and the experimental assay. However, here are some general guidelines based on published research:
-
This compound can stimulate sperm respiration at concentrations as low as 10⁻¹² M.[2][3]
-
Half-maximal elevations of cGMP and cAMP are observed at concentrations of approximately 10⁻¹⁰ M and 10⁻⁹ M, respectively.[3]
-
Competition binding studies have shown IC50 values of around 20 nM.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Design and Execution
Q3: I am observing high variability in sperm motility assays with this compound. How can I reduce this variability?
A3: Variability in sperm motility assays is a common issue. Here are several factors to consider:
-
Sperm Quality: The health and viability of the sea urchin sperm are paramount. Use fresh, high-quality sperm for each experiment.
-
Temperature Control: Sea urchin sperm are sensitive to temperature fluctuations. Maintain a constant and appropriate temperature throughout the experiment.
-
pH of Artificial Seawater (ASW): The pH of the ASW can significantly impact sperm activity and the this compound signaling pathway. Ensure the pH is stable and within the optimal range for the species you are working with.
-
Mixing and Diffusion: Ensure that this compound is properly mixed into the sperm suspension to create a uniform concentration. In chemotaxis experiments, the stability of the gradient is critical.
Q4: My calcium imaging experiments are not showing the expected increase in intracellular calcium ([Ca²⁺]i) upon this compound stimulation. What could be wrong?
A4: A lack of a calcium response can be due to several factors in the signaling pathway:
-
Receptor Binding: Verify the activity of your this compound peptide (see Q1).
-
Guanylate Cyclase Activity: The activation of guanylate cyclase and subsequent production of cGMP is an early step in the pathway. If this step is inhibited, the downstream calcium response will be absent.
-
Ion Channel Function: The calcium influx is mediated by voltage-gated calcium channels. Ensure that the ion composition of your ASW is correct, as the activity of these channels is dependent on the membrane potential, which is influenced by K⁺ and Na⁺ concentrations.
-
Calcium Indicator Loading: Ensure that the sperm are properly loaded with the calcium indicator dye and that the dye has not compartmentalized or been extruded.
Data Interpretation
Q5: this compound is known to cause hyperpolarization of the sperm membrane. However, in my experiments, I observe a depolarization. Why might this be happening?
A5: The initial response to this compound is indeed a transient hyperpolarization due to the opening of cGMP-regulated K⁺ channels. However, this is followed by a depolarization. The timing of your measurement is critical. The hyperpolarization is a rapid and transient event. If you are measuring the membrane potential after this initial phase, you may only observe the subsequent depolarization, which is caused by the influx of Na⁺ and Ca²⁺ ions.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| This compound Molecular Weight | 891.92 g/mol | N/A | |
| This compound Amino Acid Sequence | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Strongylocentrotus purpuratus | |
| Respiration Stimulation (EC50) | ~50 pM | Strongylocentrotus purpuratus | |
| cGMP Elevation (Half-maximal) | ~10⁻¹⁰ M | Strongylocentrotus purpuratus | |
| cAMP Elevation (Half-maximal) | ~10⁻⁹ M | Strongylocentrotus purpuratus | |
| Receptor Binding (IC50) | ~20 nM | Strongylocentrotus purpuratus |
Experimental Protocols
This compound Stock Solution Preparation
-
Weighing: Carefully weigh out the desired amount of lyophilized this compound peptide (purity ≥95%).
-
Dissolving: Dissolve the peptide in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C.
Sperm Motility Assay Using this compound
-
Sperm Collection: Collect sperm from mature sea urchins into a dry, chilled glass dish.
-
Sperm Suspension: Prepare a dilute sperm suspension in artificial seawater (ASW) at the desired concentration.
-
Acclimatization: Allow the sperm suspension to acclimatize to the experimental temperature for a few minutes.
-
This compound Addition: Add the desired concentration of this compound to the sperm suspension and mix gently.
-
Observation: Immediately observe the sperm motility under a microscope. Record videos for later analysis of swimming speed and trajectory.
-
Data Analysis: Use sperm tracking software to quantify changes in motility parameters before and after the addition of this compound.
Visualizations
This compound Signaling Pathway
References
Technical Support Center: Optimizing Speract Concentration for Sperm Motility Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Speract in sperm motility assays. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
A1: this compound is a decapeptide (H-Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly-OH) originally isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus.[1][2] It acts as a sperm-activating peptide, stimulating sperm motility, respiration, and metabolism by binding to a specific receptor on the sperm flagellum.[3][4][5]
Q2: What is the general mechanism of action for this compound?
A2: this compound binding to its receptor triggers a signaling cascade that involves the activation of a guanylyl cyclase, leading to an increase in intracellular cyclic GMP (cGMP). This elevation in cGMP opens cGMP-regulated potassium channels, causing a hyperpolarization of the sperm membrane. This change in membrane potential subsequently modulates the activity of other ion channels and exchangers, resulting in fluctuations in intracellular calcium ion concentration ([Ca²⁺]i), which are crucial for regulating flagellar movement and sperm motility.
Q3: What is the typical concentration range for this compound in sperm motility assays?
A3: The optimal concentration of this compound can vary depending on the species and experimental conditions. However, studies with sea urchin sperm have shown responses at concentrations as low as 1 nM. A dose-dependent effect is often observed, with a maximal response for calcium fluctuations seen at approximately 1 nM and above, while the tonic calcium increase can continue up to 100 nM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C for long-term stability. For creating a stock solution, it can be dissolved in a suitable solvent like DMSO. Once in solution, it is advisable to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles. Before use, allow the stock solution to warm to the experimental temperature (e.g., 37°C).
Q5: What parameters are important to measure in a sperm motility assay?
A5: Computer-Assisted Sperm Analysis (CASA) is the standard method for objective and quantitative assessment of sperm motility. Key parameters include:
-
Total Motility (%): The percentage of motile spermatozoa.
-
Progressive Motility (%): The percentage of spermatozoa moving in a forward manner.
-
Curvilinear Velocity (VCL; µm/s): The average velocity over the actual path of the sperm head.
-
Straight-Line Velocity (VSL; µm/s): The time-average velocity of the sperm head along a straight line from its first to its last position.
-
Average Path Velocity (VAP; µm/s): The time-averaged velocity of the sperm head along its average path.
-
Linearity (LIN; %): The linearity of the curvilinear path (VSL/VCL).
-
Straightness (STR; %): The linearity of the average path (VSL/VAP).
-
Amplitude of Lateral Head Displacement (ALH; µm): The magnitude of the lateral displacement of the sperm head around its average path.
-
Beat Cross Frequency (BCF; Hz): The average rate at which the curvilinear path crosses the average path.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable change in sperm motility after this compound addition. | 1. Suboptimal this compound Concentration: The concentration may be too low or too high, leading to no response or an inhibitory effect. 2. Degraded this compound: Improper storage or handling of the this compound peptide may have led to its degradation. 3. Poor Sperm Quality: The initial sperm sample may have low motility or viability. 4. Incorrect Buffer/Media Conditions: The pH, temperature, or ionic composition of the media may be inhibiting the sperm's response. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 0.1 nM to 100 nM) to determine the optimal concentration for your experimental setup. 2. Use Freshly Prepared this compound: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 3. Assess Baseline Motility: Ensure that the control (untreated) sperm sample has adequate baseline motility before starting the experiment. 4. Optimize Assay Conditions: Verify that the buffer composition, pH, and temperature are optimal for sperm viability and motility. Maintain a constant temperature of 37°C for mammalian sperm. |
| High variability in motility results between replicates. | 1. Inconsistent Sperm Concentration: Variations in the number of sperm analyzed can lead to inconsistent results. 2. Temperature Fluctuations: Sperm are highly sensitive to temperature changes, which can affect their motility. 3. Inaccurate Pipetting: Inconsistent volumes of sperm suspension or this compound solution will introduce variability. 4. Time-dependent Changes in Motility: Sperm motility can change over time after collection and preparation. | 1. Standardize Sperm Concentration: Adjust the sperm suspension to a consistent concentration before each experiment. 2. Maintain Stable Temperature: Use a heated microscope stage and pre-warm all solutions and equipment to 37°C. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. For viscous semen, consider using positive displacement pipettes. 4. Standardize Incubation Times: Perform all measurements at consistent time points after this compound addition. |
| Low percentage of motile sperm in the control group. | 1. Improper Sample Collection and Handling: Contamination, exposure to inappropriate temperatures, or use of improper lubricants can decrease sperm viability. 2. Prolonged Exposure to Seminal Plasma: Factors in the seminal plasma can negatively affect sperm function over time. 3. Osmotic Stress: Incorrect osmolarity of the washing or incubation media can damage sperm. | 1. Follow Standardized Collection Protocols: Ensure the sample is collected in a sterile container and delivered to the lab within one hour, maintaining a temperature between 20°C and 37°C. 2. Process Semen Promptly: Separate spermatozoa from the seminal plasma as soon as possible after liquefaction (typically within 30-60 minutes). 3. Use Isotonic Solutions: Ensure all media and buffers are iso-osmotic to prevent damage to the sperm. |
Data Presentation
Table 1: Key Sperm Motility Parameters Measured by CASA
| Parameter | Abbreviation | Description |
| Total Motility | MOT | Percentage of motile spermatozoa. |
| Progressive Motility | PRG | Percentage of spermatozoa moving in a forward, progressive manner. |
| Curvilinear Velocity | VCL | The actual velocity along the sperm's curved path. |
| Straight-Line Velocity | VSL | The straight-line distance from the beginning to the end of the track, divided by the time taken. |
| Average Path Velocity | VAP | The velocity over the spatially averaged path of the sperm. |
| Linearity | LIN | A measure of the straightness of the curvilinear path (VSL/VCL). |
| Straightness | STR | A measure of the straightness of the average path (VSL/VAP). |
| Amplitude of Lateral Head Displacement | ALH | The magnitude of the side-to-side movement of the sperm head. |
| Beat Cross Frequency | BCF | The frequency with which the sperm head crosses the average path. |
Table 2: Recommended Experimental Conditions for Sperm Motility Assays
| Parameter | Recommendation | Notes |
| Sperm Source | Freshly ejaculated semen | Allow for liquefaction for 30-60 minutes at room temperature. |
| Sperm Preparation | Density gradient centrifugation or swim-up method | To separate motile sperm from seminal plasma, dead sperm, and debris. |
| Incubation Medium | Species-specific fertilization medium (e.g., HTF for human sperm) | Ensure the medium is pre-equilibrated to the correct temperature and pH. |
| Temperature | 37°C for mammalian sperm | Maintain constant temperature throughout the experiment using a heated stage. |
| This compound Concentration | 1 nM - 100 nM (initial range for optimization) | Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time with this compound | 30 seconds to 30 minutes | The response to this compound can be rapid; a time-course experiment is recommended. |
| Analysis System | Computer-Assisted Sperm Analysis (CASA) | For objective and detailed motility analysis. |
Experimental Protocols
Detailed Protocol for this compound-Mediated Sperm Motility Assay
-
Semen Sample Collection and Preparation:
-
Collect semen samples after a recommended period of sexual abstinence (e.g., 2-5 days).
-
Allow the sample to liquefy at room temperature for 30-60 minutes.
-
Separate motile sperm from the seminal plasma using a density gradient centrifugation or swim-up technique.
-
Wash the resulting sperm pellet with an appropriate pre-warmed culture medium (e.g., HTF supplemented with 0.3% HSA for human sperm) by centrifugation.
-
Resuspend the final sperm pellet in the culture medium and determine the sperm concentration and baseline motility using a CASA system.
-
Adjust the sperm concentration to the desired level for the assay (e.g., 4 x 10⁵ cells/ml).
-
-
This compound Preparation:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in the pre-warmed culture medium to achieve the desired final concentrations for the dose-response experiment.
-
-
Sperm Motility Assay:
-
Aliquot the prepared sperm suspension into microcentrifuge tubes or a multi-well plate.
-
Add the different concentrations of this compound solution (or vehicle control) to the sperm aliquots and mix gently.
-
Incubate the samples for the desired period at 37°C.
-
At the end of the incubation period, load an aliquot of each sample onto a pre-warmed analysis chamber (e.g., a CASA slide).
-
Analyze the sperm motility parameters using a CASA system. It is recommended to analyze at least 200 sperm per sample.
-
-
Data Analysis:
-
For each this compound concentration, calculate the mean and standard deviation of the various motility parameters (VCL, VSL, etc.).
-
Plot the change in a key parameter (e.g., progressive motility or VCL) against the this compound concentration to generate a dose-response curve.
-
Determine the optimal this compound concentration that elicits the maximal response.
-
Mandatory Visualizations
Caption: Diagram of the this compound signaling cascade leading to increased sperm motility.
Caption: A stepwise workflow for optimizing this compound concentration in sperm motility assays.
References
- 1. SAP-I, Sperm activating peptide h,this compound [novoprolabs.com]
- 2. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - LKT Labs [lktlabs.com]
Preventing non-specific binding in Speract receptor assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Speract receptor binding assays, with a specific focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of this compound receptor assays?
A1: Non-specific binding refers to the adherence of the labeled this compound ligand to components other than the intended this compound receptor on the sea urchin sperm.[1][2] This can include binding to the sperm membrane lipids, other membrane proteins, or even the walls of the assay tube.[1] NSB is a primary source of background signal and can lead to inaccurate quantification of receptor binding affinity and density.[1] Minimizing NSB is critical for obtaining reliable and reproducible data.[1]
Q2: What are the primary causes of high non-specific binding in this compound receptor assays?
A2: High non-specific binding can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: The this compound peptide and the sperm membrane can have hydrophobic or charged regions that lead to non-specific interactions.
-
Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength in the assay buffer can enhance non-specific interactions.
-
Properties of the Labeled Ligand: Highly hydrophobic or charged labeled this compound analogs can be more prone to non-specific binding.
-
Quality of Sperm Preparation: The presence of contaminants or damaged sperm in the preparation can increase the number of non-specific binding sites.
Q3: How is non-specific binding experimentally determined?
A3: Non-specific binding is measured by incubating the sperm preparation with the labeled this compound ligand in the presence of a large excess of unlabeled ("cold") this compound. The high concentration of unlabeled this compound saturates the specific binding sites on the receptor, so any remaining binding of the labeled ligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of unlabeled this compound).
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding at the Kd concentration of the radioligand to ensure a sufficient signal-to-noise ratio. Assays with specific binding greater than 80% of the total binding are considered robust.
Troubleshooting Guide: Preventing Non-Specific Binding
This guide provides solutions to common problems related to high non-specific binding in this compound receptor assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal across all samples | Suboptimal buffer composition. | Optimize the pH of your assay buffer. Increase the ionic strength by adding NaCl (e.g., 100-200 mM) to reduce electrostatic interactions. |
| Insufficient blocking of non-specific sites. | Incorporate a blocking agent into your assay buffer. Bovine Serum Albumin (BSA) is commonly used at concentrations ranging from 0.1% to 1%. | |
| Labeled ligand sticking to assay tubes. | Add a low concentration (0.01% - 0.1%) of a non-ionic detergent, such as Tween-20 or Triton X-100, to the assay and wash buffers. | |
| Inconsistent results between replicates | Poor quality of sperm membrane preparation. | Ensure that the sperm preparation is fresh and handled gently to minimize cell lysis and exposure of non-specific binding sites. |
| Inadequate washing steps. | Increase the number and/or volume of washes to more effectively remove unbound labeled ligand. | |
| Low specific binding signal | Ligand depletion. | Ensure that the total amount of ligand bound is less than 10% of the total ligand added to the assay. If necessary, reduce the concentration of the sperm preparation. |
| Incorrect concentration of unlabeled competitor. | Use a concentration of unlabeled this compound that is at least 100- to 1000-fold higher than the Kd of the labeled ligand to ensure complete saturation of specific sites. |
Table 1: Common Blocking Agents and Surfactants
| Agent | Type | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | Protein | 0.1% - 1% (w/v) | Coats surfaces to prevent non-specific adsorption of the labeled ligand. |
| Tween-20 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions between the ligand and surfaces. |
| Triton X-100 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Similar to Tween-20, disrupts hydrophobic interactions. |
Experimental Protocols
Protocol: this compound Receptor Radioligand Binding Assay
This protocol describes a filtration-based binding assay using a radiolabeled this compound analog (e.g., ¹²⁵I-GGG[Y²]-speract) with sea urchin sperm.
Materials:
-
Sea urchin sperm
-
Artificial seawater (ASW)
-
¹²⁵I-labeled this compound analog
-
Unlabeled this compound
-
Assay Buffer: ASW containing 0.1% BSA
-
Wash Buffer: Cold ASW
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Sperm Preparation: Collect fresh sea urchin sperm and keep on ice. Determine sperm concentration using a hemocytometer. Dilute the sperm to the desired concentration in cold ASW.
-
Assay Setup:
-
Total Binding: In triplicate, add the sperm suspension, assay buffer, and ¹²⁵I-labeled this compound to microcentrifuge tubes.
-
Non-Specific Binding: In triplicate, add the sperm suspension, assay buffer, ¹²⁵I-labeled this compound, and a 1000-fold excess of unlabeled this compound.
-
Blank: In triplicate, add assay buffer and ¹²⁵I-labeled this compound (no sperm). This will be used to determine filter background.
-
-
Incubation: Incubate all tubes for a predetermined time at a specific temperature to reach binding equilibrium.
-
Filtration:
-
Pre-soak the glass fiber filters in ASW.
-
Rapidly filter the contents of each tube through the pre-soaked filters using a vacuum filtration manifold.
-
Wash each filter rapidly with three aliquots of cold wash buffer to remove unbound ligand.
-
-
Counting: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each condition (Total, NSB, Blank).
-
Subtract the Blank CPM from the Total and NSB CPM.
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine binding parameters (Kd and Bmax) by performing saturation binding experiments with increasing concentrations of the radiolabeled ligand and analyzing the data using non-linear regression.
-
Table 2: Quantitative Parameters for this compound Receptor Binding
| Parameter | Value | Description | Reference |
| This compound Receptor MW | ~77 kDa | Molecular weight of the this compound receptor in Strongylocentrotus purpuratus. | |
| IC₅₀ (this compound) | ~20 nM | Concentration of unlabeled this compound required to inhibit 50% of the specific binding of a fluorescently labeled this compound analog. | |
| EC₅₀ (this compound) | ~50 pM | Concentration of this compound that elicits a half-maximal stimulation of sperm respiration. | |
| Kd (GGG[Y²]-speract) | ~1 nM | Equilibrium dissociation constant for the binding of an unlabeled this compound analog to the receptor. |
Visualizations
References
Common problems and solutions in sea urchin sperm calcium imaging
Welcome to the technical support center for sea urchin sperm calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this experimental technique.
Troubleshooting Guides
This section addresses common problems encountered during sea urchin sperm calcium imaging experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why am I not observing any calcium signal (or a very weak signal) after stimulating the sperm?
Possible Causes & Solutions:
-
Poor Dye Loading: The fluorescent calcium indicator may not have been effectively loaded into the sperm.
-
Solution: Optimize the loading protocol. This includes adjusting the dye concentration, incubation time, and temperature. Using a pluronic acid solution can aid in dye solubilization and loading.[1]
-
-
Inactive Sperm: The sperm may be unhealthy or inactive.
-
Solution: Always use fresh, motile sperm. Check sperm motility under a microscope before starting the experiment. Ensure the artificial seawater (ASW) is correctly prepared and at the appropriate pH.
-
-
Phototoxicity/Photobleaching: Excessive exposure to excitation light can damage the sperm or bleach the fluorescent dye.[2]
-
Solution: Minimize exposure time and intensity of the excitation light. Use a neutral density filter if possible. Consider using a more photostable dye.
-
-
Incorrect Wavelengths: The excitation and emission wavelengths used may not be optimal for the specific calcium indicator.
-
Solution: Consult the dye manufacturer's specifications and ensure your microscope's filter sets are appropriate.
-
-
Stimulant Issues: The chemoattractant or uncaging compound may be degraded or used at an incorrect concentration.
-
Solution: Prepare fresh stimulant solutions. Perform a dose-response curve to determine the optimal concentration. For uncaging experiments, ensure the UV flash is of sufficient intensity and duration to release the caged compound.[3]
-
Question: The fluorescent signal is very noisy and has a high background. What can I do?
Possible Causes & Solutions:
-
Extracellular Dye: Residual extracellular dye that was not washed away can contribute to high background fluorescence.
-
Solution: Ensure thorough washing of the sperm after the loading procedure. Centrifuge the sperm at a low speed and resuspend them in fresh ASW multiple times.[1]
-
-
Autofluorescence: The artificial seawater or the imaging dish itself may be autofluorescent.
-
Solution: Use high-quality, low-fluorescence salts for your ASW. Test different types of imaging dishes (e.g., glass-bottom dishes) for lower background.
-
-
Detector Settings: The gain on your detector (e.g., PMT in a confocal microscope) may be set too high.
-
Solution: Adjust the detector gain to a level that provides a good signal-to-noise ratio without saturating the detector.
-
-
Uneven Dye Loading: Inconsistent dye loading can lead to bright spots and an uneven background.
-
Solution: Optimize the dye loading protocol to ensure a more homogenous population of loaded sperm.
-
Question: My sperm are sticking to the imaging dish and not moving naturally. How can I prevent this?
Possible Causes & Solutions:
-
Surface Coating: The surface of the imaging dish may be causing the sperm to adhere.
-
Solution: Coat the coverslip with a non-stick substance like bovine serum albumin (BSA) or a commercially available anti-stick coating.
-
-
Sperm Density: A high density of sperm can lead to clumping and sticking.
-
Solution: Use a lower sperm concentration for your experiments.
-
Question: The calcium transients I'm observing are very brief and difficult to capture. How can I improve my temporal resolution?
Possible Causes & Solutions:
-
Slow Acquisition Speed: Your imaging setup may not be acquiring images fast enough to resolve the rapid calcium spikes.
-
Solution: Increase the frame rate of your camera. If using a confocal microscope, consider using a faster scanning mode or a smaller region of interest.
-
-
Low Signal-to-Noise Ratio: A weak signal may be difficult to distinguish from noise, making it hard to identify true transients.
-
Solution: Improve your signal by optimizing dye loading and imaging parameters. You can also use post-acquisition analysis software with appropriate filtering to reduce noise.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and practices of sea urchin sperm calcium imaging.
1. What is the typical resting intracellular calcium concentration in sea urchin sperm? The resting intracellular calcium concentration in sea urchin sperm is very low, typically in the nanomolar range.
2. What are the key signaling molecules involved in chemoattractant-induced calcium influx? Chemoattractants like resact bind to receptors on the sperm flagellum, leading to the activation of a guanylyl cyclase and a subsequent increase in intracellular cyclic GMP (cGMP). This cGMP then directly or indirectly opens calcium channels, causing an influx of calcium from the surrounding seawater.
3. What is the "turn-and-run" behavior and how is it related to calcium signaling? The "turn-and-run" is the characteristic swimming pattern of sea urchin sperm during chemotaxis. A sudden increase in intracellular calcium, appearing as a spike, triggers a sharp turn in the sperm's trajectory. This is followed by a period of straight swimming (the "run") as calcium levels return to baseline.
4. Can I perform calcium imaging on acrosome-reacted sperm? Yes, it is possible. The acrosome reaction itself is triggered by a sustained increase in intracellular calcium. You can induce the acrosome reaction with egg jelly or high pH and then perform calcium imaging to study subsequent events.
5. What are the advantages of using caged compounds in these experiments? Caged compounds, such as caged cGMP, allow for precise temporal and spatial control over the stimulation of the sperm. A flash of UV light can be used to release the active molecule at a specific time and location, enabling the study of the immediate downstream effects on calcium signaling and motility.
Experimental Protocols
Sea Urchin Sperm Preparation and Dye Loading
Objective: To prepare healthy, motile sea urchin sperm and load them with a fluorescent calcium indicator.
Materials:
-
Mature sea urchin
-
0.5 M KCl solution
-
Artificial Seawater (ASW)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Microcentrifuge tubes
-
Glass-bottom imaging dish
Methodology:
-
Induce spawning by injecting 0.5 M KCl into the sea urchin's coelomic cavity.
-
Collect "dry" sperm (undiluted) from the male gonadopores using a pipette.
-
Store the dry sperm on ice until use.
-
Prepare the loading solution: Dilute the calcium indicator AM ester (e.g., 20 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.5%) in ASW.
-
Dilute a small amount of dry sperm into the loading solution and incubate in the dark at a controlled temperature (e.g., 16°C) for 2-3 hours.
-
After incubation, wash the sperm by centrifuging at a low speed (e.g., 1000 g for 10 minutes) and resuspending the pellet in fresh ASW. Repeat this washing step at least twice to remove extracellular dye.
-
Resuspend the final sperm pellet in fresh ASW and check for motility under a microscope.
-
The loaded sperm are now ready for imaging.
Calcium Imaging of Sperm Chemotaxis
Objective: To visualize and quantify the calcium dynamics in sea urchin sperm in response to a chemoattractant.
Materials:
-
Dye-loaded sea urchin sperm (from Protocol 1)
-
Glass-bottom imaging dish
-
Chemoattractant solution (e.g., resact for Arbacia punctulata)
-
Fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS) and appropriate filter sets.
Methodology:
-
Add a dilute suspension of dye-loaded sperm to the imaging dish. Allow them to acclimate for a few minutes.
-
Set up the microscope for time-lapse imaging with the appropriate excitation and emission wavelengths for your chosen calcium indicator.
-
Begin recording a baseline of the sperm's fluorescence and motility for a short period.
-
Gently add the chemoattractant solution to the imaging dish.
-
Continue recording the fluorescence and motility of the sperm as they respond to the chemoattractant.
-
Analyze the image sequence to quantify changes in fluorescence intensity over time, correlating these changes with the sperm's swimming behavior.
Quantitative Data Summary
| Parameter | Typical Value/Range | Species | Reference |
| Resting [Ca²⁺]i | ~10⁻⁷ M | Lytechinus pictus | |
| Peak [Ca²⁺]i during fertilization wave | 2-3 µmol l⁻¹ | Lytechinus pictus | |
| Velocity of fertilization calcium wave | 5 µm s⁻¹ | Lytechinus pictus | |
| Average swimming speed | 238 ± 6 µm/s | Arbacia punctulata |
Signaling Pathway and Workflow Diagrams
Caption: Chemotactic signaling cascade in sea urchin sperm.
Caption: Experimental workflow for sea urchin sperm calcium imaging.
Caption: Troubleshooting flowchart for weak or absent calcium signals.
References
Technical Support Center: Best Practices for Validating the Speract Signaling Pathway Using Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the Speract signaling pathway in sea urchin sperm using inhibitors. This guide offers detailed experimental protocols, data presentation tables, and visualizations to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the this compound signaling pathway and why is it important to validate it with inhibitors?
A1: The this compound signaling pathway is a crucial cascade initiated by the peptide this compound, which is released from sea urchin eggs. This compound binds to its receptor on the sperm flagellum, triggering a series of intracellular events that modulate sperm motility, guiding the sperm towards the egg for fertilization. Validating this pathway with specific inhibitors is essential to confirm the roles of individual signaling components, understand the mechanism of action of potential fertility-modulating drugs, and ensure the specificity of experimental findings.
Q2: What are the key components of the this compound signaling pathway that can be targeted with inhibitors?
A2: The primary targets for inhibition in the this compound signaling pathway include:
-
This compound Receptor: While specific pharmacological inhibitors are not commonly used, blocking the receptor with antibodies can be a validation strategy.
-
Guanylyl Cyclase (GC): The enzyme that produces cyclic GMP (cGMP) upon this compound binding.
-
Cyclic GMP (cGMP): While not directly inhibited, its downstream effects are targets.
-
cGMP-dependent Protein Kinase (PKG): A key kinase activated by cGMP.
-
cGMP-dependent Potassium (K+) Channel: Responsible for the initial hyperpolarization of the sperm membrane.
-
Downstream Ion Channels and Exchangers: Including those responsible for changes in intracellular calcium ([Ca2+]i) and pH (pHi).
Q3: What are some common pitfalls to avoid when using inhibitors in this compound pathway validation experiments?
A3: Common pitfalls include:
-
Off-target effects: Inhibitors may affect other molecules besides the intended target. It is crucial to use inhibitors at optimal concentrations and, when possible, validate findings with a second, structurally different inhibitor for the same target.
-
Inhibitor instability and solubility: Ensure inhibitors are properly dissolved and stable in the experimental buffer. Always include a vehicle control (the solvent used to dissolve the inhibitor) in your experiments.
-
Incorrect timing of inhibitor addition: The timing of inhibitor pre-incubation is critical for effective target inhibition before stimulating the pathway with this compound.
-
Ignoring cellular health: High concentrations of inhibitors or solvents can be toxic to sperm, affecting motility and viability independently of the signaling pathway. Always perform viability assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for its validation using inhibitors.
Technical Support Center: Optimizing Speract vs. Resact Chemoattraction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sperm chemoattractants Speract and resact.
Frequently Asked Questions (FAQs)
Q1: What are this compound and resact, and what are their primary functions?
This compound and resact are species-specific sperm-activating peptides (SAPs) isolated from the egg jelly of sea urchins.[1][2] Their primary role is to act as chemoattractants, guiding sperm towards the egg to facilitate fertilization.[3][4][5] They also stimulate sperm motility and respiration.
Q2: What is the basis of the species-specificity between this compound and resact?
This compound, derived from the sea urchin Strongylocentrotus purpuratus, and resact, from Arbacia punctulata, exhibit a high degree of species-specificity. This specificity arises from the distinct molecular structures of the peptides and the unique receptors on the sperm surface of the corresponding sea urchin species. For instance, A. punctulata spermatozoa do not respond to this compound, and vice versa.
Q3: What is the general signaling pathway initiated by this compound and resact?
Both peptides trigger a signal transduction cascade upon binding to their specific receptors on the sperm flagellum. A key event is the activation of a membrane-bound guanylyl cyclase (GC), leading to a rapid increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP modulates ion channel activity, resulting in changes in membrane potential and intracellular calcium ion (Ca2+) concentrations, which ultimately regulate the sperm's swimming behavior.
Troubleshooting Guides
Issue 1: Low or No Chemotactic Response
| Possible Cause | Troubleshooting Step |
| Incorrect Peptide for the Species | Verify that you are using the correct peptide for the sea urchin species being studied (this compound for S. purpuratus or L. pictus, resact for A. punctulata). Cross-reactivity is minimal to non-existent. |
| Suboptimal Peptide Concentration | The chemotactic response is concentration-dependent. Perform a dose-response experiment to determine the optimal concentration. For example, picomolar concentrations of progesterone have been shown to be effective for human sperm chemotaxis. |
| Degraded Peptide | Ensure the peptide has been stored correctly and has not degraded. Prepare fresh solutions for each experiment. |
| Inadequate Concentration Gradient | A stable and appropriate chemoattractant gradient is crucial for observing chemotaxis. Consider using a microfluidic device to establish a stable and well-defined gradient. |
| Incorrect Buffer/Medium Composition | The composition of the artificial seawater (ASW) or experimental medium is critical. Ensure the pH, ionic strength, and especially the external calcium concentration are optimal. Millimolar external calcium is an absolute requirement for the chemotactic response to resact. |
| Low Percentage of Responsive Sperm | In some species, only a subpopulation of sperm may be capacitated and chemotactically responsive at any given time. Ensure sperm have been properly handled and capacitated if required for the species. |
Issue 2: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Unstable Chemoattractant Gradient | Traditional assays like the micropipette assay can have unstable gradients. Switch to a microfluidic device for better control and reproducibility of the gradient. |
| Observer Bias in Manual Tracking | Manual tracking of sperm movement can be subjective. Utilize automated sperm tracking software to obtain objective and quantitative data on swimming trajectories. |
| Variability in Sperm Quality | The quality and motility of sperm can vary between different males and collection times. Use pooled sperm from multiple males and ensure consistent handling procedures. |
| Incorrect Data Analysis | Simple sperm accumulation does not definitively prove chemotaxis; it could be due to trapping or chemokinesis. Employ statistical methods that analyze the directionality of sperm movement, such as measuring the angle of orientation relative to the gradient. |
Quantitative Data Summary
| Parameter | This compound (S. purpuratus) | Resact (A. punctulata) | Reference(s) |
| Peptide Sequence | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Arg-Leu-NH2 | |
| Receptor Type | 77 kDa protein associated with Guanylyl Cyclase | Receptor Guanylyl Cyclase | |
| Receptor Location | Flagellum | Flagellum | |
| Half-maximal stimulation of respiration | ~1 nM | Not specified | |
| Effective Concentration Range | Picomolar to nanomolar | Picomolar to nanomolar |
Experimental Protocols
Micropipette Assay for Sperm Chemotaxis
This is a common method for observing sperm accumulation around a chemoattractant source.
Methodology:
-
Prepare a suspension of motile sperm in artificial seawater (ASW).
-
Load a glass micropipette with the chemoattractant (this compound or resact) dissolved in ASW.
-
Carefully introduce the micropipette into the sperm suspension under a microscope.
-
Observe and record the behavior of sperm around the tip of the micropipette over time. Accumulation of sperm at the pipette tip is indicative of a positive chemotactic response.
Microfluidic Chemotaxis Assay
Microfluidic devices offer precise control over the chemoattractant gradient.
Methodology:
-
Fabricate or purchase a microfluidic device designed for chemotaxis studies. These typically have multiple inlets to create a stable gradient.
-
Prime the channels with the appropriate buffer (e.g., ASW).
-
Introduce the sperm suspension through one inlet and the chemoattractant solution through another. A third inlet with buffer can be used to create a defined gradient in a central channel.
-
Use microscopy and a high-speed camera to record the movement of individual sperm within the gradient.
-
Analyze the recorded videos using sperm tracking software to quantify parameters such as swimming speed, trajectory, and orientation towards the chemoattractant.
Visualizations
References
- 1. Receptor-mediated activation of spermatozoan guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of sperm respiration rates by this compound and resact at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sperm chemotaxis and regulation of flagellar movement by Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resact | everyEthing [everyething.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Navigating Speract Species Specificity in Experimental Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Speract and related sperm-activating peptides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the issue of species specificity.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in your experiments involving this compound.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| 1. Inconsistent or no sperm response (motility/chemotaxis) to this compound application. | 1. Incorrect this compound concentration: The concentration may be too high (causing saturation or adaptation) or too low. 2. Poor sperm quality: Sperm may be old, damaged during collection, or from an unhealthy sea urchin. 3. Suboptimal experimental conditions: Incorrect pH, salinity, or temperature of the artificial seawater (ASW).[1] 4. Species mismatch: The this compound being used is not specific to the sea urchin species being tested. | 1. Optimize this compound concentration: Perform a dose-response curve to determine the optimal concentration for your specific sea urchin species. Start with a concentration range from pM to nM. 2. Ensure gamete quality: Use fresh, "dry" sperm collected on ice and use within a few hours.[2] Visually inspect sperm for motility before starting the experiment. 3. Verify experimental buffer: Prepare fresh ASW and ensure its pH is between 7.8 and 8.2, salinity is appropriate for the species, and the temperature is stable. 4. Confirm species specificity: Double-check that the this compound peptide corresponds to the sea urchin species under investigation (e.g., this compound for Strongylocentrotus purpuratus or Lytechinus pictus). |
| 2. High background noise or variability in intracellular calcium ([Ca²⁺]i) measurements. | 1. Uneven loading of Ca²⁺ indicator dye: Inconsistent dye concentration across sperm cells. 2. Cell clumping: Aggregation of sperm can lead to inaccurate fluorescence readings. 3. Phototoxicity or photobleaching: Excessive laser power or exposure time can damage cells and reduce signal. 4. Contamination of reagents: Presence of divalent cations or other interfering substances in the media or on labware. | 1. Optimize dye loading: Ensure a consistent and optimized protocol for loading the Ca²⁺ indicator dye (e.g., Fluo-4 AM). 2. Prevent cell aggregation: Use appropriate sperm dilutions and gentle handling to avoid clumping. The addition of BSA to the medium can sometimes help.[3] 3. Minimize light exposure: Use the lowest possible laser intensity and exposure time necessary to obtain a clear signal. 4. Use high-purity reagents: Utilize high-quality, sterile reagents and ensure all labware is thoroughly cleaned and rinsed. |
| 3. Low yield or purity of this compound receptor in binding assays. | 1. Inefficient membrane protein extraction: The protocol may not be optimized for the specific sperm species. 2. Degradation of the receptor: Protease activity during the extraction and purification process. 3. Incorrect affinity chromatography conditions: Suboptimal buffer composition, pH, or competitor concentration for elution. | 1. Optimize extraction: Experiment with different detergents and solubilization conditions. 2. Inhibit proteases: Add a protease inhibitor cocktail to all buffers used during the extraction and purification. 3. Refine chromatography: Adjust the pH, salt concentration, and elution conditions of your affinity chromatography protocol. |
| 4. Unexpected cross-reactivity between this compound and a non-target species. | 1. High peptide concentration: At very high concentrations, some peptides may show non-specific binding to receptors of other species. 2. Structural similarity of receptors: The this compound receptor in the tested species may share enough structural similarity with the target species' receptor to allow for some level of binding and activation. | 1. Perform concentration-response experiments: Determine if the cross-reactivity is only observed at high, non-physiological concentrations. 2. Sequence analysis: If possible, compare the amino acid sequences of the this compound receptors from the different species to assess the degree of homology. |
Quantitative Data Summary
The following tables summarize key quantitative data from this compound-related experiments across different sea urchin species.
Table 1: this compound and Analog Activity in Sea Urchin Sperm
| Peptide/Analog | Species | Assay | Parameter | Value | Reference |
| This compound | Strongylocentrotus purpuratus | Respiration | EC₅₀ | ~10⁻¹⁰ M | [4] |
| This compound | Lytechinus pictus | Respiration | EC₅₀ | ~1 nM | [5] |
| GGG[Y²]-speract | S. purpuratus & L. pictus | Competition Binding | IC₅₀ | ~20 nM | |
| FITC-GGG[Y²]-speract | S. purpuratus & L. pictus | Respiration | EC₅₀ | ~50 pM | |
| This compound | S. purpuratus | Intracellular Ca²⁺ Increase | - | No response < 10 pM |
Table 2: Species Specificity of Sperm-Activating Peptides
| Peptide | Source Species | Target Species | Effect | Reference |
| This compound | S. purpuratus | Lytechinus pictus | Cross-reacts (stimulates respiration) | |
| Resact | Arbacia punctulata | Lytechinus pictus | No activation | |
| This compound | S. purpuratus | Arbacia punctulata | No activation | |
| This compound Analog | S. purpuratus | Arbacia punctulata | No detectable receptor coupling |
Experimental Protocols
Detailed Methodology 1: Sea Urchin Sperm Chemotaxis Assay
This protocol describes a method for observing the chemotactic response of sea urchin sperm to a gradient of this compound.
Materials:
-
Freshly collected "dry" sea urchin sperm
-
Artificial seawater (ASW) appropriate for the species
-
This compound solution (e.g., 1 µM stock in ASW)
-
Microscope slides and coverslips
-
Micropipettes
-
Microscope with dark-field or phase-contrast optics and video recording capabilities
Procedure:
-
Sperm Suspension Preparation: Dilute the "dry" sperm in ASW to a concentration of approximately 1-5 x 10⁷ cells/mL. Allow the sperm to acclimate for 5-10 minutes.
-
Creating the Observation Chamber: Place a small drop (e.g., 20 µL) of the sperm suspension onto a microscope slide.
-
Introducing the Chemoattractant: Carefully inject a very small volume (e.g., 1 nL) of the this compound solution into the center of the sperm drop using a micropipette. This will create a diffusion gradient of the peptide.
-
Observation and Recording: Immediately begin observing the sperm behavior under the microscope. Record the swimming paths of the sperm for several minutes. In the presence of a chemoattractant, sperm will alter their swimming behavior, often showing turns and swimming towards the source of the this compound.
-
Data Analysis: Analyze the recorded videos to quantify changes in sperm swimming paths, such as turning frequency and directionality towards the chemoattractant source.
Detailed Methodology 2: this compound Receptor-Ligand Binding Assay
This protocol outlines a competitive binding assay to characterize the interaction of this compound with its receptor on intact sperm.
Materials:
-
Intact sea urchin sperm
-
Radiolabeled this compound analog (e.g., ¹²⁵I-GGG[Y²]-speract)
-
Unlabeled this compound or this compound analogs
-
Binding buffer (ASW)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Sperm Preparation: Resuspend freshly collected sperm in binding buffer to a known concentration.
-
Assay Setup: In a series of microcentrifuge tubes, add a constant amount of radiolabeled this compound analog.
-
Competition: To these tubes, add increasing concentrations of unlabeled this compound (or other competitor compounds). Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled this compound (non-specific binding).
-
Incubation: Add the sperm suspension to each tube to initiate the binding reaction. Incubate at a controlled temperature (e.g., 15°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter. The filter will trap the sperm with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the unlabeled this compound concentration to determine the IC₅₀ value.
Visualizations
Caption: The this compound signaling pathway in sea urchin sperm.
Caption: Experimental workflow for a sea urchin sperm chemotaxis assay.
Frequently Asked Questions (FAQs)
Q1: Why is species specificity a critical consideration when working with this compound?
Q2: What are the main components of the this compound signaling pathway?
A2: The this compound signaling pathway is initiated by the binding of this compound to its receptor on the sperm flagellum. This activates a guanylyl cyclase, leading to an increase in intracellular cyclic GMP (cGMP). The rise in cGMP opens potassium channels, causing membrane hyperpolarization. This change in membrane potential then activates voltage-gated calcium channels and a Na+/H+ exchanger, resulting in an influx of Ca²⁺ and an increase in intracellular pH. These downstream events ultimately modulate sperm motility.
Q3: How can I be sure that my sperm sample is of good quality for an experiment?
A3: Good quality sperm is essential for reproducible results. Sperm should be collected "dry" (undiluted) and kept on ice to maintain viability. Before each experiment, a small aliquot of the sperm should be diluted in artificial seawater and observed under a microscope to confirm high motility. Avoid using sperm that has been stored for an extended period or that shows low initial motility.
Q4: What is the relevance of this compound research for drug development?
A4: The this compound signaling pathway in sea urchin sperm serves as an excellent model system for studying fundamental aspects of cell signaling, ion channel function, and chemotaxis. These processes are conserved across many cell types and organisms, including humans. Understanding how this compound modulates sperm function can provide insights for the development of novel non-hormonal contraceptives that target sperm motility or the acrosome reaction. Additionally, the assays developed for studying this compound can be adapted for high-throughput screening of compound libraries to identify new drugs that affect similar signaling pathways.
Q5: Can environmental factors affect the outcome of my this compound experiments?
A5: Yes, environmental factors can significantly impact sea urchin fertilization and sperm motility assays. The pH, salinity, and temperature of the artificial seawater must be carefully controlled to match the natural conditions of the sea urchin species being studied. Contaminants in the water, such as heavy metals or chemicals from lab equipment, can also interfere with the assays. Therefore, it is essential to use high-purity water and reagents and to ensure that all glassware is scrupulously clean.
References
- 1. Sea urchin fertilization assay: an evaluation of assumptions related to sample salinity adjustment and use of natural and synthetic marine waters for testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Quality control measures for ensuring Speract stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the stability and activity of Speract in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a decapeptide (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) originally isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus. Its primary function is to act as a sperm-activating peptide. It binds to a specific receptor on the sperm flagellum, triggering a signaling cascade that leads to increased sperm motility, respiration rate, and mitochondrial metabolism.[1][2][3][4] This signaling is crucial for chemotaxis, guiding the sperm towards the egg for fertilization.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical for maintaining this compound's biological activity. Lyophilized this compound is the most stable form and should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Once reconstituted in a solution, it is significantly less stable. To minimize degradation, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and used promptly after thawing.
Q3: What is the optimal pH for this compound solutions to maintain stability and activity?
A3: The pH of the solution significantly impacts both the stability of the this compound peptide and the physiological response of sperm. Generally, a slightly acidic to neutral pH range of 6.5 to 7.5 is optimal for sperm motility and mitochondrial activity. Extreme pH values, both acidic (below 6.5) and alkaline (above 8.0), can lead to a decrease in sperm motility and viability, thus affecting the apparent activity of this compound. For stability, it is advisable to maintain the pH of the this compound stock solution within a similar range, as significant deviations can accelerate peptide degradation.
Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?
A4: It is strongly advised to avoid multiple freeze-thaw cycles for reconstituted this compound solutions. Each cycle can contribute to peptide degradation and aggregation, leading to a loss of biological activity. To circumvent this, it is best practice to aliquot the stock solution into single-use volumes before the initial freezing.
Troubleshooting Guides
Issue 1: Reduced or No this compound Activity in Sperm Motility Assay
| Possible Cause | Troubleshooting Steps |
| Improper this compound Storage | - Verify that lyophilized this compound was stored at -20°C or -80°C. - Ensure reconstituted this compound was aliquoted and stored at -80°C, avoiding multiple freeze-thaw cycles. |
| Incorrect this compound Concentration | - Double-check calculations for the preparation of the working solution from the stock. - Use a calibrated pipette for accurate dilutions. - Consider performing a concentration determination of the stock solution using a validated HPLC method. |
| Suboptimal Sperm Health | - Ensure sperm were collected from healthy, mature sea urchins. - Use fresh sperm whenever possible for maximal responsiveness. - Verify that the artificial seawater (ASW) used is of the correct composition and pH (typically 7.8-8.2 for sea urchin sperm). |
| Incorrect Assay pH | - Measure the pH of the artificial seawater and adjust if necessary. The optimal pH for sperm motility is generally between 7.2 and 8.2. |
| Inactive this compound Batch | - Test a new, unopened vial of this compound. - If possible, use a positive control with a known biological effect on sperm motility. |
Issue 2: Inconsistent Results in this compound Bioassays
| Possible Cause | Troubleshooting Steps |
| Variability in Sperm Preparations | - Standardize the sperm collection and washing procedures. - Use a consistent sperm concentration for all experiments. |
| Inconsistent Incubation Times | - Use a calibrated timer and adhere strictly to the incubation times specified in the protocol. |
| Temperature Fluctuations | - Ensure all solutions and equipment are equilibrated to the correct experimental temperature. - Use a water bath or incubator to maintain a constant temperature throughout the assay. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and reproducible volumes. |
| Observer Bias in Manual Motility Assessment | - If using manual microscopy, have the same person score all samples, or implement a blinded scoring system. - Consider using a Computer-Assisted Sperm Analysis (CASA) system for objective and quantitative measurements. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. It should be validated for your specific equipment and experimental conditions.
1. Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the this compound samples to be tested to a concentration within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Quantify the amount of intact this compound in the samples by comparing the peak area to the calibration curve. Degradation is indicated by a decrease in the main this compound peak area and the appearance of new peaks.
Protocol 2: Sperm Motility Bioassay for this compound Activity
1. Materials:
-
Live sea urchins (Strongylocentrotus purpuratus)
-
Artificial Seawater (ASW), pH 7.8-8.2
-
This compound stock solution
-
Microscope slides and coverslips
-
Micropipettes
2. Procedure:
-
Sperm Collection: Induce spawning in a male sea urchin by injecting 0.5 M KCl. Collect the "dry" sperm into a microfuge tube and store on ice.
-
Sperm Suspension Preparation: Prepare a stock sperm suspension by diluting the dry sperm 1:1000 in ASW.
-
This compound Dilutions: Prepare a series of this compound dilutions in ASW to test a range of concentrations (e.g., 1 pM to 100 nM).
-
Assay:
-
On a microscope slide, mix 10 µL of the sperm suspension with 10 µL of a this compound dilution.
-
Immediately cover with a coverslip and observe under a microscope at 200x or 400x magnification.
-
Record the percentage of motile sperm and assess the quality of motility (e.g., speed, trajectory).
-
-
Data Analysis: Compare the motility in the this compound-treated samples to a negative control (sperm in ASW alone). A significant increase in the percentage and/or quality of motility indicates this compound activity.
Protocol 3: Sperm Respiration Assay for this compound Activity
1. Materials:
-
Live sea urchins
-
Artificial Seawater (ASW)
-
This compound stock solution
-
Respirometer with a Clark-type oxygen electrode
2. Procedure:
-
Sperm Preparation: Collect and prepare a sperm suspension as described in the motility assay protocol.
-
Respirometer Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Add a known volume of ASW to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 15°C).
-
Basal Respiration: Add a small volume of the sperm suspension to the chamber and record the basal rate of oxygen consumption for several minutes.
-
This compound Stimulation: Inject a small volume of a known concentration of this compound into the chamber and continue to record the oxygen consumption.
-
Data Analysis: Calculate the rate of oxygen consumption before and after the addition of this compound. A significant increase in the respiration rate indicates this compound activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of sperm respiration rates by this compound and resact at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
How to improve signal-to-noise ratio in Speract-induced fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Speract-induced fluorescence assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in sea urchin fertilization?
This compound is a small, chemoattractant peptide released from the egg jelly of sea urchins, such as Strongylocentrotus purpuratus. Its primary role is to stimulate sperm motility and respiration as the sperm approach the egg. It does this by binding to specific receptors on the sperm flagellum, initiating a signaling cascade that leads to changes in intracellular ion concentrations, including a transient increase in intracellular calcium ([Ca²⁺]i).
Q2: What is the expected calcium response in sea urchin sperm upon stimulation with this compound?
Upon stimulation with this compound, sea urchin sperm exhibit a rapid and transient increase in intracellular calcium. This response is characterized by a peak in [Ca²⁺]i within seconds of this compound application, followed by a decline back towards baseline levels. The response can manifest as a single transient peak or as oscillations in [Ca²⁺]i, particularly in the flagellum. The magnitude and kinetics of the calcium response are dependent on the concentration of this compound.
Q3: Which fluorescent calcium indicators are suitable for this compound-induced assays in sea urchin sperm?
Single-wavelength dyes like Fluo-4 AM are commonly used due to their high fluorescence intensity upon binding to calcium. Ratiometric dyes such as Fura-2 AM can also be employed to obtain more quantitative measurements of [Ca²⁺]i, as they are less susceptible to variations in dye loading and cell thickness. The choice of indicator will depend on the specific experimental setup and the imaging instrumentation available.
Troubleshooting Guides
This section addresses common issues encountered during this compound-induced fluorescence assays and provides practical solutions to improve the signal-to-noise ratio.
Problem 1: Low or No Fluorescence Signal After this compound Addition
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Dye Loading | Optimize the dye loading protocol. For Fluo-4 AM in sea urchin sperm, a typical starting point is 20 µM dye with 0.5% Pluronic F-127 in low Ca²⁺ artificial seawater (ASW) for 2-3 hours at 16°C. Ensure thorough washing to remove extracellular dye. |
| Low Sperm Viability | Assess sperm viability before and after the experiment. Use fresh, high-quality gametes. Low viability can result from harsh collection or handling procedures. Consider using lower concentrations of KCl (e.g., 0.20 mM) for inducing spawning to improve sperm quality. |
| Inactive this compound Peptide | Verify the activity of the this compound peptide. Prepare fresh solutions and store them properly according to the manufacturer's instructions. Perform a dose-response experiment to confirm its efficacy. |
| Incorrect Buffer Composition | The this compound signaling pathway is sensitive to extracellular ion concentrations. Ensure that the artificial seawater (ASW) has the correct composition, particularly regarding Na⁺, K⁺, and Ca²⁺ levels. |
| Phototoxicity or Photobleaching | Excessive exposure to excitation light can damage the sperm and bleach the fluorescent dye. Minimize light exposure by using the lowest possible excitation intensity and exposure time. |
Problem 2: High Background Fluorescence
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence | Sea urchin sperm and eggs can exhibit some level of autofluorescence. Image an unstained sperm sample under the same experimental conditions to determine the level of background autofluorescence. |
| Incomplete Removal of Extracellular Dye | Inadequate washing after dye loading is a common cause of high background. Increase the number and duration of wash steps with fresh ASW. |
| Contaminants in the Medium | Components of the artificial seawater or other solutions may be fluorescent. Use high-purity reagents and check for fluorescence in your blank solutions. |
| Dead or Dying Sperm | Non-viable sperm can take up the dye non-specifically and contribute to high background fluorescence. Ensure high sperm viability and consider using a viability stain to exclude dead cells from the analysis. |
Problem 3: Rapid Signal Fading (Photobleaching)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the intensity of the excitation light to the minimum level required to obtain a detectable signal. Use neutral density filters if necessary. |
| Prolonged Exposure Time | Minimize the duration of light exposure by using the shortest possible exposure times for image acquisition. For time-lapse imaging, increase the interval between acquisitions. |
| Oxygen Radicals | Photobleaching is often mediated by reactive oxygen species. While challenging for live sperm assays, in fixed-cell imaging, the use of antifade mounting media can mitigate this issue. For live imaging, minimizing light exposure is the primary strategy. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for designing and interpreting this compound-induced fluorescence assays.
Table 1: this compound Concentration and Cellular Response
| Parameter | Value | Reference |
| Effective this compound Concentration for Ca²⁺ response | Picomolar to nanomolar range | [1] |
| Saturating this compound Concentration | ~100 nM | [1] |
| Time to peak [Ca²⁺]i after this compound addition | ~5 seconds | [2] |
| Association rate constant (k_on) | 2.4 x 10⁷ M⁻¹s⁻¹ | [1] |
| Dissociation rate constant (k_off) | 4.4 x 10⁻⁶ s⁻¹ (slow component) | [1] |
Table 2: Fluorescent Dye Loading Parameters for Sea Urchin Sperm
| Parameter | Fluo-4 AM | Fura-2 AM |
| Loading Concentration | 20 µM | 20 µM |
| Pluronic F-127 Concentration | 0.5% (w/v) | 0.5% (w/v) |
| Incubation Time | 2-3 hours | 2-3 hours |
| Incubation Temperature | 16°C | 16°C |
| Loading Buffer | Low Ca²⁺ Artificial Seawater (pH 7.0) | Low Ca²⁺ Artificial Seawater (pH 7.0) |
Experimental Protocols
Protocol 1: Calcium Imaging of this compound-Induced Response in Sea Urchin Sperm using Fluo-4 AM
1. Sperm Collection and Preparation:
-
Induce spawning in mature sea urchins by injecting 0.5 M KCl.
-
Collect "dry" sperm (undiluted semen) and store it on ice.
2. Dye Loading:
-
Prepare a loading solution of 20 µM Fluo-4 AM and 0.5% (w/v) Pluronic F-127 in low Ca²⁺ artificial seawater (ASW) at pH 7.0.
-
Dilute the dry sperm 1:10 in the loading solution.
-
Incubate the sperm suspension for 2-3 hours at 16°C in the dark.
-
After incubation, dilute the sperm suspension with 10 volumes of low Ca²⁺ ASW (pH 7.0).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the sperm pellet in the original volume of low Ca²⁺ ASW (pH 7.0). Store on ice in the dark.
3. Imaging:
-
Adhere the Fluo-4 loaded sperm to a poly-L-lysine coated coverslip or imaging dish.
-
Place the dish on the stage of an inverted fluorescence microscope.
-
Acquire a baseline fluorescence measurement for a defined period (e.g., 30-60 seconds).
-
Add this compound solution to the dish to achieve the desired final concentration (e.g., 100 nM).
-
Immediately begin time-lapse imaging to capture the calcium transient. Acquire images every 1-2 seconds for several minutes.
4. Data Analysis:
-
Define regions of interest (ROIs) around individual sperm heads or flagella.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a cell-free region.
-
Normalize the fluorescence signal to the baseline fluorescence (F/F₀) to represent the change in intracellular calcium.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade leading to an increase in intracellular calcium.
Experimental Workflow for this compound-Induced Fluorescence Assay
Caption: Step-by-step workflow for a this compound-induced calcium imaging experiment.
References
Technical Support Center: Accurate Measurement of Speract-Induced Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating their equipment for the measurement of Speract-induced responses in sea urchin sperm.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a small chemoattractant peptide released from the egg jelly of sea urchins, such as Strongylocentrotus purpuratus.[1][2] It plays a crucial role in fertilization by stimulating sperm motility and respiration.[3][4] Accurate measurement of this compound-induced responses is vital for understanding the fundamental mechanisms of sperm physiology, fertilization, and for the development of novel contraceptive or fertility-enhancing agents.
Q2: What are the primary physiological responses induced by this compound?
A2: this compound binding to its receptor on the sperm flagellum triggers a rapid signaling cascade leading to several measurable responses[3]:
-
Increased intracellular cGMP: Activation of a guanylyl cyclase leads to a transient increase in cyclic guanosine monophosphate (cGMP).
-
Membrane potential hyperpolarization: The rise in cGMP opens cGMP-dependent potassium (K+) channels, causing an efflux of K+ and subsequent hyperpolarization of the sperm membrane.
-
Increased intracellular pH (pHi) and cAMP: The hyperpolarization activates a Na+/H+ exchanger, leading to an increase in intracellular pH and subsequent activation of adenylyl cyclase, which produces cyclic adenosine monophosphate (cAMP).
-
Increased intracellular Ca2+: A subsequent influx of extracellular calcium (Ca2+) is observed, often as oscillations in the sperm tail.
-
Increased sperm motility: The culmination of these signaling events is an increase in flagellar beat frequency and a change in swimming behavior.
Q3: What are the critical pieces of equipment for measuring this compound-induced responses?
A3: The specific equipment depends on the response being measured:
-
Fluorometer or Plate Reader with fluorescence capabilities: For population-based measurements of intracellular ion concentrations (Ca2+, pH) using fluorescent indicators.
-
Fluorescence Microscope: For single-cell imaging of intracellular ion changes, allowing for spatial and temporal resolution of signals like Ca2+ oscillations.
-
Computer-Assisted Sperm Analysis (CASA) system: For objective and quantitative measurement of sperm motility parameters.
-
Spectrophotometer or Radioimmunoassay (RIA) / Enzyme-linked Immunosorbent Assay (ELISA) equipment: For quantification of cGMP levels.
-
Stopped-flow system: For measuring very rapid kinetic responses, such as the initial Ca2+ influx.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of this compound-induced responses.
Issue 1: No or low signal for this compound-induced Ca2+ increase.
| Potential Cause | Troubleshooting Steps |
| Improperly prepared or degraded this compound solution | 1. Prepare fresh this compound solutions from a reputable source. 2. Store stock solutions in appropriate aliquots at -20°C or below to avoid freeze-thaw cycles. 3. Verify the final concentration of this compound in your assay. Responses can be detected at picomolar concentrations, with tonic increases up to 100 nM. |
| Suboptimal sperm health or viability | 1. Use fresh, high-quality sea urchin sperm. 2. Keep sperm on ice to maintain quiescence before the experiment. 3. Assess sperm viability and motility before loading with fluorescent dyes. A high percentage of immotile or damaged sperm will not respond. |
| Incorrect loading or quenching of fluorescent Ca2+ indicator (e.g., Fluo-4, Fura-2) | 1. Optimize the concentration of the fluorescent dye and loading time. Excessive dye can be toxic. 2. Ensure the dye is properly de-esterified by incubating at the correct temperature. 3. Check for autofluorescence from the media or the sperm themselves. 4. Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for the specific dye. |
| Incorrect buffer composition | 1. Ensure the artificial seawater (ASW) buffer has the correct pH and ionic composition, especially the concentration of extracellular Ca2+, as the response is dependent on it. 2. High potassium seawater can abolish the this compound response. |
| Instrument calibration and settings | 1. Fluorometer/Plate Reader: Calibrate the instrument using standard fluorescent beads or solutions. Ensure the gain and sensitivity settings are appropriate to detect the expected change in fluorescence. 2. Microscope: Check the light source (e.g., mercury lamp, LED) for consistent and sufficient intensity. Calibrate the camera's sensitivity (gain, exposure time) to maximize signal-to-noise ratio without causing phototoxicity or bleaching. |
Issue 2: Inconsistent or non-reproducible sperm motility results with CASA system.
| Potential Cause | Troubleshooting Steps |
| Incorrect sample preparation and handling | 1. Ensure the semen sample is properly liquefied and mixed before analysis. 2. Use pre-warmed slides and microscope stages to maintain optimal temperature for sperm motility. 3. Analyze samples within a consistent, short timeframe after ejaculation or activation to minimize degradation of motility. |
| CASA system calibration and settings | 1. Perform daily calibration of the CASA system using standardized beads or fixed sperm preparations. 2. Optimize the analysis settings (e.g., frame rate, cell size detection, contrast) for sea urchin sperm, which may differ from mammalian sperm. 3. Ensure the analysis chamber depth is correct and consistent. |
| Environmental factors | 1. Control for temperature and pH of the analysis medium. 2. Be aware of potential contaminants in the medium or on the analysis slides that could affect motility. |
| Data interpretation | 1. Define the motility parameters being measured (e.g., velocity, progressiveness) consistently across experiments. 2. Be aware that only a subpopulation of sperm may be responsive to the chemoattractant. |
Issue 3: Failure to detect changes in cGMP levels.
| Potential Cause | Troubleshooting Steps |
| Rapid degradation of cGMP | 1. The cGMP response to this compound is transient. Ensure the experiment is timed to capture the peak response. 2. Include phosphodiesterase (PDE) inhibitors like IBMX (3-isobutyl-1-methylxanthine) to prevent cGMP degradation and enhance the signal. |
| Insufficient sample material | 1. Ensure a sufficient concentration of sperm is used for the assay to generate a detectable amount of cGMP. |
| Assay sensitivity | 1. Use a highly sensitive cGMP detection kit (RIA or ELISA) and follow the manufacturer's protocol precisely. 2. Ensure all reagents are fresh and properly stored. |
| Experimental conditions | 1. Verify that the this compound solution is active and at the correct concentration. 2. Confirm that the sperm are viable and responsive. |
Experimental Protocols
Protocol 1: Measurement of this compound-Induced Intracellular Ca2+ Changes using Fluorescence Microscopy
-
Sperm Preparation: Collect dry sperm from a sea urchin and store on ice.
-
Dye Loading: Dilute the sperm in artificial seawater (ASW) containing a Ca2+ sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate in the dark to allow for dye loading.
-
Washing: Gently wash the sperm to remove excess extracellular dye.
-
Microscope Setup and Calibration:
-
Place a small volume of the sperm suspension on a microscope slide.
-
Use a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.
-
Calibrate the light source intensity and camera settings to obtain a stable baseline fluorescence with minimal photobleaching.
-
-
Data Acquisition:
-
Start recording a time-lapse sequence of fluorescence images.
-
After establishing a stable baseline, add a known concentration of this compound to the sperm suspension.
-
Continue recording to capture the resulting change in fluorescence.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual sperm heads and flagella.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence (ΔF/F0) to quantify the Ca2+ response. Resting [Ca2+]i in sea urchin sperm heads is around 364 nM, increasing to approximately 1,176 nM upon addition of 100 nM this compound. The peak calcium increase typically occurs around 5 seconds after this compound addition.
-
Protocol 2: Quantitative Analysis of Sperm Motility using a CASA System
-
Sperm Activation: Dilute quiescent sperm in ASW to an appropriate concentration for analysis.
-
CASA System Calibration: Calibrate the CASA instrument according to the manufacturer's instructions, using standardized beads for size and concentration.
-
Sample Loading: Load an aliquot of the activated sperm suspension into a pre-warmed analysis chamber of a known depth.
-
Baseline Measurement: Place the chamber on the heated microscope stage and allow the temperature to equilibrate. Record baseline motility parameters (e.g., percentage of motile sperm, curvilinear velocity, straight-line velocity).
-
This compound Stimulation: Add this compound to the sperm suspension and immediately begin recording.
-
Data Acquisition and Analysis: The CASA software will automatically track individual sperm and calculate various motility parameters. Compare the parameters before and after the addition of this compound to quantify the response.
Data Presentation
Table 1: Summary of this compound-Induced Responses in Sea Urchin Sperm
| Parameter | Resting State | Post-Speract Stimulation | Typical this compound Concentration | Key Equipment |
| Intracellular Ca2+ (Head) | ~364 nM | ~1,176 nM | 100 nM | Fluorescence Microscope, Fluorometer |
| Intracellular cGMP | Basal Level | Transient Increase | 100 nM | RIA/ELISA Kit, Spectrophotometer |
| Membrane Potential | Resting Potential | Hyperpolarization | 25-100 nM | Fluorescence Microscope with voltage-sensitive dyes |
| Sperm Motility | Basal Motility | Increased Velocity & Changed Pattern | 10 pM - 100 nM | CASA System, Microscope |
Visualizations
Caption: this compound signaling pathway in sea urchin sperm.
Caption: Experimental workflow for measuring this compound response.
References
- 1. This compound-receptor interaction and the modulation of ion transport in Strongylocentrotus purpuratus sea urchin sperm | Zygote | Cambridge Core [cambridge.org]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. This compound receptors are localized on sea urchin sperm flagella using a fluorescent peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Investigating the Species Specificity of Speract's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the species specificity of Speract, a well-characterized sperm-activating peptide. We will delve into its effects on different species, present supporting experimental data, and provide detailed protocols for key assays. This information is intended to aid researchers in understanding the targeted action of this compound and to serve as a valuable resource for those involved in the study of reproductive biology and the development of novel contraceptive or fertility-enhancing agents.
Quantitative Comparison of this compound's Effects
This compound, a decapeptide (Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly) isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus, is a potent chemoattractant and activator of sperm motility in its source species.[1] Its effects, however, are not universally observed across all species, demonstrating a degree of species specificity. The following tables summarize the known quantitative effects of this compound on various sea urchin species.
Table 1: this compound Activity on Different Sea Urchin Species
| Species | This compound Source | Observed Effect | Quantitative Data |
| Strongylocentrotus purpuratus | S. purpuratus | Sperm chemoattaxis, increased motility and respiration rate.[1][2] | IC50 for competitive binding of a fluorescent this compound analog is approximately 20 nM.[3] |
| Lytechinus pictus | S. purpuratus | Increased sperm motility and respiration rate.[4] | Half-maximal stimulation of sperm respiration at ~1 nM this compound. IC50 for competitive binding of a fluorescent this compound analog is approximately 20 nM. |
| Arbacia punctulata | S. purpuratus | No significant effect on sperm motility or respiration. | N/A |
Table 2: Comparison of Chemoattractant Potency in Sea Urchins
| Species | Chemoattractant | Effective Concentration |
| Lytechinus pictus | Native Peptides | Half-maximal stimulation of respiration at 60 pM. |
| Lytechinus pictus | This compound (S. purpuratus) | Half-maximal stimulation of respiration at ~1 nM. |
| Arbacia punctulata | Resact | Potent chemoattractant with concentration-dependent activity. |
Alternative Sperm Chemoattractants
The species-specific action of this compound highlights the diversity of sperm chemoattractants in the marine environment. Understanding these alternatives provides a broader context for the evolution of reproductive mechanisms.
Table 3: Examples of Sperm Chemoattractants in Marine Invertebrates
| Species | Chemoattractant | Chemical Nature |
| Sea urchin (Arbacia punctulata) | Resact | 14-amino acid peptide |
| Corals | Various | Diterpenes, sesquiterpenes |
| Ascidians (Sea squirts) | Sulfated steroids | Steroid derivatives |
| Abalone | Tryptophan | Amino acid |
| Starfish | Asterosap | Peptides |
Experimental Protocols
To facilitate reproducible research in this area, we provide detailed protocols for key experiments used to assess the effects of this compound and other chemoattractants on sperm function.
Sperm Motility Assay using Computer-Assisted Sperm Analysis (CASA)
Objective: To quantitatively assess the effect of this compound on sperm motility parameters.
Materials:
-
"Dry" sperm collected from sea urchins.
-
Artificial seawater (ASW).
-
This compound solutions at various concentrations in ASW.
-
Microscope with a heated stage (20°C for temperate species).
-
CASA system with appropriate software for analyzing invertebrate sperm.
-
Fixed-depth counting chambers (e.g., Makler chamber).
Procedure:
-
Sperm Collection: Induce spawning by injecting 0.5 M KCl into the coelomic cavity. Collect "dry" sperm (undiluted semen) from the gonadopores using a Pasteur pipette and store on ice.
-
Sperm Suspension: Prepare a stock sperm suspension by diluting the "dry" sperm in ASW to a concentration of approximately 1 x 10⁸ cells/mL.
-
Activation: To activate motility, further dilute the stock sperm suspension to a final concentration of 1 x 10⁷ cells/mL in ASW containing the desired concentration of this compound or a vehicle control (ASW alone).
-
Sample Loading: Immediately after activation, load a 5 µL aliquot of the sperm suspension into a pre-warmed counting chamber.
-
CASA Analysis: Place the chamber on the heated microscope stage and record video sequences of sperm movement at multiple random fields.
-
Data Acquisition: The CASA software will analyze the video frames to determine various motility parameters, including:
-
Percentage of motile sperm: The proportion of sperm showing any movement.
-
Percentage of progressively motile sperm: The proportion of sperm moving in a forward direction.
-
Curvilinear velocity (VCL): The total distance moved by a sperm head divided by the time elapsed.
-
Straight-line velocity (VSL): The straight-line distance between the start and end points of the sperm track divided by the time elapsed.
-
Average path velocity (VAP): The velocity of the sperm head along its average trajectory.
-
Linearity (LIN): The ratio of VSL to VCL, indicating the straightness of the swimming path.
-
-
Data Analysis: Compare the motility parameters between the control and this compound-treated groups using appropriate statistical tests.
Sperm Chemotaxis Assay (Microfluidics-based)
Objective: To visualize and quantify the chemotactic response of sperm to a gradient of this compound.
Materials:
-
Sperm suspension (as prepared for the motility assay).
-
This compound solution in ASW.
-
Microfluidic device with a gradient generator.
-
Syringe pumps.
-
Inverted microscope with a camera.
-
Image analysis software.
Procedure:
-
Device Preparation: Prime the microfluidic device with ASW to remove any air bubbles.
-
Gradient Formation: Use syringe pumps to introduce the sperm suspension, ASW (as a control), and the this compound solution into the respective inlets of the microfluidic device. This will establish a stable concentration gradient of this compound across the central channel.
-
Observation: Place the microfluidic device on the microscope stage and record time-lapse videos of sperm swimming behavior within the gradient.
-
Data Analysis:
-
Sperm Tracking: Use image analysis software to track the trajectories of individual sperm.
-
Chemotactic Index: Calculate a chemotactic index, which represents the net displacement of sperm towards the higher concentration of the chemoattractant.
-
Turning Behavior: Analyze changes in the turning frequency and angle of sperm as they navigate the gradient.
-
Sperm Respiration Assay
Objective: To measure the effect of this compound on the oxygen consumption rate of sperm.
Materials:
-
Sperm suspension.
-
This compound solutions.
-
Respirometry system (e.g., Clark-type oxygen electrode or a Seahorse XF Analyzer).
-
Temperature-controlled chamber.
Procedure:
-
Sperm Preparation: Prepare a dense sperm suspension (e.g., 1 x 10⁹ cells/mL) in ASW.
-
Respirometry Chamber Setup: Add a known volume of ASW to the respirometry chamber and allow it to equilibrate to the desired temperature (e.g., 20°C).
-
Baseline Respiration: Add a small volume of the sperm suspension to the chamber and record the basal oxygen consumption rate for a few minutes.
-
This compound Addition: Inject a small volume of a concentrated this compound solution into the chamber to achieve the desired final concentration.
-
Stimulated Respiration: Continue to record the oxygen consumption rate to measure the stimulatory effect of this compound.
-
Data Analysis: Calculate the rate of oxygen consumption before and after the addition of this compound. Express the results as nmol O₂/min/10⁹ sperm.
Signaling Pathways and Experimental Workflows
The species-specific effects of this compound and other chemoattractants are rooted in the molecular interactions of the ligand with its receptor and the subsequent intracellular signaling cascade.
This compound Signaling Pathway in S. purpuratus
This compound binding to its receptor on the sperm flagellum initiates a signaling cascade that leads to an increase in sperm motility.
Caption: this compound signaling cascade in S. purpuratus sperm.
Resact Signaling Pathway in A. punctulata
In contrast to this compound, Resact acts as a direct ligand for a receptor guanylate cyclase in A. punctulata.
Caption: Resact signaling cascade in A. punctulata sperm.
Experimental Workflow for Investigating this compound's Effects
The following diagram illustrates a typical workflow for investigating the species specificity of this compound.
Caption: Workflow for assessing this compound's species specificity.
References
- 1. This compound, a sea urchin egg peptide that regulates sperm motility, also stimulates sperm mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of sperm respiration rates by this compound and resact at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. Purification and characterization of a peptide associated with eggs that activates spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Validation of Speract's Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of functional validation assays for Speract, a well-characterized chemoattractant peptide in sea urchins. This document details the underlying signaling pathways, offers standardized experimental protocols, and presents a comparative analysis with an alternative chemoattractant, Resact, to aid in the design and interpretation of experiments.
This compound Signaling Pathway
This compound, a decapeptide isolated from the egg jelly of the sea urchin Strongylocentrotus purpuratus, triggers a well-defined signaling cascade in sperm, ultimately leading to changes in motility and chemoattraction. The binding of this compound to its receptor, a guanylyl cyclase, initiates a series of intracellular events that are crucial for its biological activity.[1][2][3]
Caption: this compound signaling cascade in sea urchin sperm.
Comparative Analysis: this compound vs. Resact
While this compound is specific to sea urchins like S. purpuratus and Lytechinus pictus, another peptide, Resact, performs a similar function in the sea urchin Arbacia punctulata.[4][5] Both are potent chemoattractants, but they exhibit a high degree of species specificity. This specificity provides an excellent experimental control and a basis for comparative studies.
| Feature | This compound | Resact | Reference |
| Species Specificity | Strongylocentrotus purpuratus, Lytechinus pictus | Arbacia punctulata | |
| Receptor | Membrane-bound guanylyl cyclase | Membrane-bound guanylyl cyclase | |
| Primary Second Messenger | cGMP | cGMP | |
| Effect on Intracellular Ca2+ | Transient increase | Transient increase | |
| Effect on Intracellular pH | Increase | Increase | |
| Biological Outcome | Chemoattraction and increased sperm motility | Chemoattraction and increased sperm motility |
Key Functional Validation Assays
To confirm the biological activity of this compound, a series of functional assays can be performed. These assays are designed to measure the key events in the this compound signaling pathway.
Sperm Chemotaxis Assay
This assay directly visualizes and quantifies the chemoattractant properties of this compound.
Caption: Experimental workflow for the sperm chemotaxis assay.
Experimental Protocol:
-
Sperm Collection: Induce spawning in male sea urchins (S. purpuratus for this compound, A. punctulata for Resact) by injecting 0.5 M KCl. Collect the "dry" sperm (undiluted semen) and store it on ice.
-
Sperm Suspension: Just before the experiment, dilute the dry sperm in artificial seawater (ASW) to a final concentration of approximately 1-5 x 10^7 sperm/mL.
-
Chemoattractant Preparation: Prepare solutions of this compound, Resact (as a negative control for S. purpuratus sperm and vice versa), and a vehicle control (ASW) at various concentrations (e.g., 1 pM to 100 nM).
-
Micropipette Assay:
-
Load a glass micropipette with the test solution.
-
Place the sperm suspension in a chamber on a microscope slide.
-
Carefully introduce the tip of the micropipette into the sperm suspension.
-
Record time-lapse videos of sperm behavior around the micropipette tip using a microscope equipped with a camera.
-
-
Data Analysis:
-
Analyze the videos to track the swimming paths of individual sperm.
-
Quantify the accumulation of sperm at the micropipette opening over time.
-
A significant increase in sperm accumulation around the this compound-containing pipette compared to the control and Resact pipettes indicates positive chemotaxis.
-
Intracellular Calcium ([Ca2+]) Measurement
This compound induces a rapid and transient increase in intracellular calcium, a critical step in the signaling cascade. This can be measured using fluorescent calcium indicators.
Experimental Protocol:
-
Sperm Loading with Fluo-4 AM:
-
Resuspend dry sperm in ASW containing the fluorescent calcium indicator Fluo-4 AM (typically 1-10 µM) and a dispersing agent like Pluronic F-127 (0.02%).
-
Incubate the sperm for 30-60 minutes at 16-18°C in the dark to allow the dye to enter the cells.
-
Wash the sperm twice with ASW to remove excess dye.
-
-
Fluorimetry:
-
Place the loaded sperm suspension in a cuvette in a fluorometer.
-
Measure the baseline fluorescence (Excitation ~488 nm, Emission ~520 nm).
-
Inject a solution of this compound (or control) into the cuvette to achieve the desired final concentration.
-
Record the change in fluorescence intensity over time. A sharp increase in fluorescence upon the addition of this compound indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing it as ΔF/F0, where F0 is the baseline fluorescence.
-
Compare the response to this compound with that of a vehicle control and Resact.
-
Intracellular cGMP Measurement
The binding of this compound to its receptor directly activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).
Experimental Protocol:
-
Sperm Stimulation:
-
Incubate a suspension of sea urchin sperm in ASW.
-
Add this compound to the desired final concentration and incubate for a short period (e.g., 30-60 seconds), as the cGMP response is transient.
-
To stop the reaction and lyse the cells, add a lysis buffer (e.g., containing a phosphodiesterase inhibitor like IBMX and a detergent).
-
-
cGMP ELISA:
-
Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Follow the manufacturer's instructions to measure the concentration of cGMP in the sperm lysates.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the concentration of cGMP in each sample based on the standard curve.
-
Compare the cGMP levels in this compound-treated sperm to those in control (untreated) and Resact-treated sperm. A significant increase in cGMP concentration in the presence of this compound validates its activity at the receptor level.
-
By employing these functional validation assays, researchers can robustly confirm the biological activity of this compound and gain deeper insights into the molecular mechanisms governing sperm chemoattraction. The comparative use of Resact provides a powerful tool for dissecting the species-specific aspects of this fundamental biological process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces calcium oscillations in the sperm tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of sperm respiration rates by this compound and resact at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Sperm Activation: A Comparative Guide to the Bioactivity of Synthetic Speract Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between chemoattractants and sperm is pivotal. Speract, a decapeptide from the sea urchin egg jelly, and its synthetic analogs offer a powerful model system for dissecting the molecular mechanisms of sperm activation and chemotaxis. This guide provides a comprehensive comparison of the bioactivity of various synthetic this compound analogs, supported by experimental data and detailed methodologies, to aid in the selection of appropriate tools for research and development.
This guide synthesizes findings from key studies to present a comparative analysis of this compound analogs, focusing on their structure-activity relationships and their efficacy in eliciting biological responses in sea urchin sperm.
Comparative Bioactivity of this compound Analogs
The biological activity of synthetic this compound analogs is highly dependent on their amino acid sequence. Modifications such as substitutions, deletions, and additions can dramatically alter their ability to bind to the this compound receptor and trigger downstream signaling events. The following table summarizes the quantitative bioactivity of several key analogs compared to native this compound.
| Analog Name/Modification | Sequence | Bioassay | Key Parameter | Value | Relative Activity (%) | Reference |
| Native this compound | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Respiration | EC50 | ~50 pM | 100 | [1] |
| Receptor Binding | IC50 | ~20 nM | 100 | [1] | ||
| GGG[Y2]-Speract | Gly-Gly-Gly-Tyr-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Receptor Binding | IC50 | ~20 nM | ~100 | [1] |
| FITC-GGG[Y2]-Speract | FITC-Gly-Gly-Gly-Tyr-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Respiration | EC50 | ~50 pM | ~100 | [1] |
| Receptor Binding | IC50 | ~20 nM | ~100 | [1] | ||
| [Tyr2]-Speract | Gly-Tyr-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Respiration | - | Almost full activity | ~100 | |
| [Glu3]-Speract | Gly-Phe-Glu-Leu-Asn-Gly-Gly-Gly-Val-Gly | Respiration | - | Increased activity | 500 | |
| [Pro10]-Speract | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Pro | Respiration | - | Markedly increased activity | 50,000 | |
| des-Gly1-Speract | Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Respiration | - | Reduced activity | 10 | |
| des-Gly10-Speract | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val | Respiration | - | Markedly reduced activity | 0.03 | |
| [Gly2]-Speract | Gly-Gly-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Respiration | - | Markedly reduced activity | 0.0001 | |
| [Ala2]-Speract | Gly-Ala-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Respiration | - | Markedly reduced activity | 0.001 | |
| [Pro2]-Speract | Gly-Pro-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Respiration | - | Markedly reduced activity | 0.0001 | |
| [Lys3]-Speract | Gly-Phe-Lys-Leu-Asn-Gly-Gly-Gly-Val-Gly | Respiration | - | No significant loss of activity | ~100 | |
| [Lys5]-Speract | Gly-Phe-Asp-Leu-Lys-Gly-Gly-Gly-Val-Gly | Respiration | - | No significant loss of activity | ~100 |
Key Findings from Structure-Activity Relationship Studies:
-
Aromatic Residue at Position 2 is Crucial: Substitution of Phenylalanine (Phe) at position 2 with non-aromatic residues like Glycine (Gly), Alanine (Ala), or Proline (Pro) leads to a dramatic loss of activity. However, replacement with another aromatic residue, Tyrosine (Tyr), retains almost full activity, highlighting the importance of the aromatic ring for receptor interaction.
-
C-terminus is Critical for High Affinity: Deletion of the C-terminal Glycine (Gly10) reduces the bioactivity to about 1/3000th of the native peptide. This suggests a critical role of the C-terminal residue in receptor binding or proper peptide conformation.
-
N-terminus has a Modulatory Role: Removal of the N-terminal Glycine (Gly1) reduces activity to about 10% of the native this compound, indicating its contribution to, but not absolute requirement for, bioactivity.
-
Specific Substitutions Can Enhance Activity: Remarkably, substituting the C-terminal Glycine with Proline ([Pro10]-Speract) increases the activity by 500-fold. Similarly, replacing Aspartic acid at position 3 with Glutamic acid ([Glu3]-Speract) enhances activity five-fold. These findings suggest that targeted modifications can significantly improve the potency of this compound analogs.
-
Fluorescent Labeling is Well-Tolerated: The addition of a fluorescein isothiocyanate (FITC) tag to the N-terminus of GGG[Y2]-Speract does not significantly alter its binding affinity or its ability to stimulate sperm respiration. This makes fluorescently labeled analogs valuable tools for receptor localization and binding studies.
Signaling Pathways and Experimental Workflows
To understand the bioactivity of this compound and its analogs, it is essential to visualize the cellular signaling cascade they initiate and the experimental workflows used to measure their effects.
Caption: this compound signaling pathway in sea urchin sperm.
Caption: General experimental workflow for comparing this compound analog bioactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the bioactivity of this compound analogs.
Sperm Respiration Assay
This assay measures the effect of this compound analogs on the oxygen consumption rate of sperm, which is an indicator of metabolic activity.
-
Sperm Preparation: Collect dry sperm from mature sea urchins. Store on ice until use. Just before the assay, dilute the sperm in artificial seawater (ASW) to a desired concentration.
-
Oxygen Measurement: Use a Clark-type oxygen electrode in a temperature-controlled chamber to monitor the dissolved oxygen concentration in the sperm suspension.
-
Assay Procedure:
-
Add a known volume of the diluted sperm suspension to the chamber and allow the respiration rate to stabilize.
-
Inject a small volume of the this compound analog solution into the chamber to achieve the desired final concentration.
-
Record the change in oxygen consumption rate over time.
-
Perform a dose-response analysis by testing a range of analog concentrations to determine the EC50 value.
-
Receptor Binding Assay (Competition Assay)
This assay determines the binding affinity of this compound analogs to the sperm receptor by measuring their ability to compete with a radiolabeled or fluorescently labeled this compound analog.
-
Labeled Analog Preparation: Prepare a high-affinity this compound analog labeled with a radioactive isotope (e.g., ¹²⁵I) or a fluorescent tag (e.g., FITC).
-
Sperm Preparation: Collect and wash sperm in ASW. Resuspend the sperm to a known concentration.
-
Assay Procedure:
-
Incubate a fixed amount of sperm with a constant concentration of the labeled this compound analog.
-
In parallel incubations, add increasing concentrations of the unlabeled competitor this compound analog.
-
Allow the binding to reach equilibrium.
-
Separate the sperm from the incubation medium (e.g., by centrifugation through a silicone oil layer).
-
Quantify the amount of labeled analog bound to the sperm in each tube.
-
Plot the percentage of bound labeled analog against the concentration of the unlabeled competitor to determine the IC50 value.
-
Sperm Motility and Chemotaxis Assay
These assays evaluate the effect of this compound analogs on sperm swimming behavior, including velocity, trajectory, and directional movement towards a chemical gradient.
-
Sperm Preparation: Collect and dilute sperm in ASW as for other assays.
-
Assay Setup (CASA - Computer-Assisted Sperm Analysis):
-
Place a small aliquot of the sperm suspension on a microscope slide.
-
Add the this compound analog and record sperm movement using a high-speed camera attached to a microscope.
-
Use CASA software to analyze various motility parameters such as curvilinear velocity (VCL), straight-line velocity (VSL), and linearity (LIN).
-
-
Assay Setup (Microfluidics for Chemotaxis):
-
Use a microfluidic device to generate a stable concentration gradient of the this compound analog.
-
Introduce sperm into the device and record their swimming trajectories as they encounter the gradient.
-
Analyze the trajectories to determine if there is a directional bias towards the higher concentration of the analog, indicating a chemotactic response.
-
By providing a clear comparison of bioactivity, elucidating the underlying signaling pathways, and detailing the experimental methodologies, this guide serves as a valuable resource for researchers working with this compound and its analogs. The strategic selection and application of these synthetic peptides will continue to advance our understanding of the fundamental processes of fertilization and cell signaling.
References
Cross-Validation of Speract's Effects: A Comparative Guide to Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Speract, a chemoattractant peptide crucial for sea urchin fertilization, with its well-studied alternative, Resact. We present supporting experimental data from various models, detailed protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of this compound and Resact
This compound and Resact are small peptides released by sea urchin eggs that guide sperm toward the egg for fertilization. Their effects are species-specific, making them ideal subjects for comparative studies on the evolution and mechanisms of sperm chemotaxis. This compound is primarily active on sperm from the sea urchin Strongylocentrotus purpuratus, while Resact acts on sperm from Arbacia punctulata.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and Resact on key sperm physiological parameters.
Table 1: Effect of this compound and Resact on Sperm Respiration
| Parameter | This compound (L. pictus) | Resact (A. punctulata) | Reference |
| EC50 | ~1 nM | Not specified | [1] |
| Observation | Stimulates respiration | Stimulates respiration | [1] |
| Species Specificity | No effect on A. punctulata | No effect on L. pictus | [1] |
Table 2: Effect of this compound on Intracellular Calcium Concentration ([Ca2+]i) in S. purpuratus Sperm
| This compound Concentration | Resting [Ca2+]i | Peak [Ca2+]i | Fold Increase | Reference |
| 100 nM | 364 ± 36 nM | 1,176 ± 112 nM | ~3.2x | [2] |
| Observation | This compound induces a rapid and transient increase in intracellular calcium, which manifests as oscillations in the sperm tail. The amplitude of the tonic increase and the frequency of these oscillations are dose-dependent. | [2] |
Table 3: Comparative Effects of this compound and Resact on Sperm Motility
| Parameter | This compound (S. purpuratus) | Resact (A. punctulata) | Reference |
| Chemotactic Response | Induces turning behavior, but chemotaxis is dependent on a steep gradient. | Potent chemoattractant, causing sperm to swarm towards the source. | |
| Swimming Speed | No significant change in average swimming speed. | Average velocity up the chemical gradient can be as high as 20% of its average speed (238 µm/s). | |
| Turning Behavior | Induces transient increases in flagellar asymmetry, leading to turns. | Induces turns and more circular swimming paths. |
Signaling Pathways
The binding of this compound or Resact to their respective receptors on the sperm flagellum initiates a signaling cascade that ultimately modulates sperm motility. While the general framework is conserved, there are key differences between the two pathways.
Caption: this compound Signaling Pathway in Sea Urchin Sperm.
Experimental Workflows and Protocols
Cross-validation of this compound's effects relies on the application of multiple, robust experimental models. Below are diagrams and detailed protocols for key assays.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for a Microfluidic-Based Sperm Chemotaxis Assay.
Experimental Protocols
Protocol 1: Microfluidic-Based Sperm Chemotaxis Assay
This protocol is adapted from methodologies described for sea urchin sperm chemotaxis studies.
Materials:
-
Microfluidic device with three parallel channels
-
Artificial Seawater (ASW)
-
This compound or Resact stock solution
-
Freshly collected sea urchin sperm
-
Syringe pumps
-
Inverted microscope with high-speed camera
-
Computer-Assisted Sperm Analysis (CASA) software
Procedure:
-
Device Preparation:
-
Load the microfluidic channels with ASW and incubate for at least 30 minutes.
-
Wash the channels thoroughly with fresh ASW.
-
-
Sperm Preparation:
-
Collect "dry" sperm from mature sea urchins by injection of 0.5 M KCl.
-
Dilute the sperm suspension to the desired concentration (e.g., 1-5 x 107 cells/mL) in ASW immediately before use.
-
-
Chemotaxis Assay:
-
Carefully seed the diluted sperm suspension into the central channel of the microfluidic device.
-
Using syringe pumps, introduce the chemoattractant solution (e.g., 10 nM this compound or Resact in ASW) into one of the side channels (source) and ASW without chemoattractant into the other side channel (sink).
-
Allow the laminar flow to stop and a stable chemical gradient to form across the central channel via diffusion.
-
-
Data Acquisition and Analysis:
-
Record videos of sperm movement within the central channel at a high frame rate (e.g., 200-500 fps) for a defined period (e.g., 1-5 minutes).
-
Use CASA software to track the trajectories of individual sperm.
-
Analyze the tracks to determine chemotactic parameters, including swimming speed (VCL, VSL, VAP), linearity (LIN), and the directionality of movement relative to the chemical gradient.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) using Fluo-4 AM
This protocol is a generalized procedure based on established methods for loading sperm with fluorescent Ca2+ indicators.
Materials:
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Anhydrous DMSO
-
Artificial Seawater (ASW)
-
Freshly collected sea urchin sperm
-
Fluorometer or fluorescence microscope with appropriate filter sets (excitation ~494 nm, emission ~516 nm)
-
This compound stock solution
Procedure:
-
Dye Preparation:
-
Prepare a stock solution of Fluo-4 AM (e.g., 1 mM) in anhydrous DMSO.
-
Prepare a stock solution of Pluronic F-127 (e.g., 20% w/v) in DMSO to aid in dye solubilization.
-
-
Sperm Loading:
-
Dilute freshly collected sperm in ASW to a concentration of approximately 1-5 x 107 cells/mL.
-
Add the Fluo-4 AM stock solution to the sperm suspension to a final concentration of 1-5 µM. A small amount of Pluronic F-127 (final concentration ~0.02%) can be added to improve dye loading.
-
Incubate the sperm suspension in the dark at room temperature (or a species-appropriate temperature) for 30-60 minutes.
-
Wash the sperm by centrifugation at a low speed (e.g., 500 x g for 5 minutes) and resuspend in fresh ASW to remove extracellular dye. Repeat the wash step if necessary.
-
-
Measurement of [Ca2+]i:
-
Transfer the dye-loaded sperm suspension to a cuvette for fluorometer measurements or to a chambered slide for microscopy.
-
Record the baseline fluorescence for a short period.
-
Add this compound to the desired final concentration and continue recording the fluorescence signal to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence relative to the baseline (F/F0) or calibrated to absolute Ca2+ concentrations using ionophores and calcium buffers.
-
Cross-Validation Across Different Experimental Models
To ensure the robustness of findings on this compound's effects, it is crucial to cross-validate results using different experimental models. This can involve:
-
Population-level vs. Single-cell analysis: Comparing data from fluorometric assays on sperm populations with single-sperm tracking using microscopy and CASA. This ensures that the observed average response is representative of individual cell behavior.
-
Varying Artificial Seawater (ASW) Composition: The ionic composition of the medium can influence sperm motility and signaling. Testing this compound's effects in different ASW formulations can reveal the dependency of its action on specific ions.
-
Immobilized vs. Free-swimming Sperm: Studying the Ca2+ response in sperm adhered to a surface versus freely swimming sperm can help to dissect the signaling events from the direct effects of motility.
By employing these varied experimental approaches, researchers can gain a more comprehensive and reliable understanding of this compound's mechanism of action and its role in the complex process of fertilization.
References
The Central Role of Guanylate Cyclase in the Speract Signaling Pathway: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The activation of sperm motility and chemotaxis is a critical step in fertilization. In many marine invertebrates, this process is initiated by egg-derived chemical cues that trigger sophisticated signaling cascades within the sperm. One of the most well-characterized of these pathways is the Speract signaling cascade in the sea urchin Strongylocentrotus purpuratus. This guide provides a detailed comparison of the this compound pathway with the related Resact pathway from Arbacia punctulata, focusing on the pivotal role of guanylate cyclase. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying molecular mechanisms.
Confirmation of Guanylate Cyclase Activation by this compound
The binding of the peptide this compound to its receptor on the sea urchin sperm flagellum triggers a rapid and significant increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). This elevation of cGMP is the direct result of the activation of a membrane-bound guanylate cyclase (GC). Experimental evidence has demonstrated that the addition of this compound to isolated sperm membrane preparations can lead to a dramatic, up to 25-fold activation of guanylate cyclase[1]. This activation is a transient event, with the subsequent decline in enzyme activity linked to the dephosphorylation of the guanylate cyclase enzyme[1].
The central role of cGMP in mediating the effects of this compound is further solidified by experiments using cGMP analogs and phosphodiesterase inhibitors. The membrane-permeable cGMP analog, 8-bromo-cGMP, can mimic the effects of this compound, inducing hyperpolarization of the sperm membrane in the absence of the peptide[2][3]. Conversely, inhibitors of cGMP-selective phosphodiesterases, such as 3-isobutyl-1-methylxanthine (IBMX), potentiate the hyperpolarization response to this compound by preventing the breakdown of cGMP[2].
The this compound Signaling Cascade: A Step-by-Step Breakdown
The activation of guanylate cyclase is the initial and crucial step in a signaling cascade that ultimately modulates sperm motility. The key events are as follows:
-
This compound Binding and GC Activation: this compound binds to its specific receptor on the sperm flagellar membrane. This binding event leads to the activation of a membrane-associated guanylate cyclase.
-
cGMP Synthesis: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, resulting in a rapid and transient increase in intracellular cGMP levels.
-
Ion Channel Modulation: The elevated cGMP directly gates the opening of cGMP-dependent potassium (K+) channels.
-
Membrane Hyperpolarization: The efflux of K+ ions through these channels causes a hyperpolarization of the sperm plasma membrane.
-
Downstream Effects: This change in membrane potential triggers a cascade of downstream events, including the activation of a Na+/H+ exchanger, leading to an increase in intracellular pH, and the modulation of voltage-gated Ca2+ channels, resulting in oscillations of intracellular calcium concentration. These ionic changes are ultimately responsible for altering the flagellar waveform and guiding the sperm towards the egg.
Comparative Analysis: this compound vs. Resact Signaling Pathways
While the this compound pathway in S. purpuratus is a cornerstone for understanding sperm signaling, the Resact pathway in A. punctulata provides a valuable point of comparison. Both pathways utilize a guanylate cyclase-mediated signaling cascade, but there are key distinctions.
| Feature | This compound Pathway (S. purpuratus) | Resact Pathway (A. punctulata) |
| Chemoattractant | This compound (decapeptide) | Resact (14-amino-acid peptide) |
| Receptor | A separate 77 kDa receptor protein that activates guanylate cyclase. | The guanylate cyclase enzyme itself acts as the receptor for Resact. |
| Guanylate Cyclase Activation | Indirectly activated by the this compound receptor. | Directly activated by the binding of Resact. |
| Primary Second Messenger | cGMP | cGMP |
| Key Downstream Events | K+ channel activation, membrane hyperpolarization, increased intracellular pH and Ca2+ oscillations. | K+ channel activation, membrane hyperpolarization, and a rapid increase in intracellular Ca2+ that precedes the pH increase. |
| Demonstrated Function | Primarily associated with stimulating sperm motility. A direct chemotactic role is less clearly established. | Potent chemoattractant for sperm. |
Experimental Protocols
In Vitro Guanylate Cyclase Activity Assay
This protocol is designed to measure the activity of guanylate cyclase in isolated sea urchin sperm membranes in response to this compound.
Materials:
-
Sea urchin sperm
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 250 mM sucrose)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MnCl2, 1 mM GTP, 1 mM IBMX)
-
This compound peptide solution
-
Radio-labeled [α-32P]GTP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Sperm Membrane Preparation:
-
Collect fresh sea urchin sperm and wash in artificial seawater.
-
Resuspend sperm in homogenization buffer and homogenize on ice.
-
Centrifuge the homogenate at a low speed to remove intact cells and nuclei.
-
Centrifuge the supernatant at a high speed to pellet the sperm membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
-
Guanylate Cyclase Assay:
-
Pre-incubate the sperm membrane preparation at 30°C for 5 minutes.
-
Initiate the reaction by adding the assay buffer containing [α-32P]GTP and different concentrations of this compound.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
-
Quantification of cGMP:
-
Spot the reaction mixture onto TLC plates.
-
Separate the [α-32P]cGMP from unreacted [α-32P]GTP using an appropriate solvent system.
-
Visualize and quantify the amount of [α-32P]cGMP using a phosphorimager or by scraping the corresponding spots and counting in a scintillation counter.
-
Calculate the specific activity of guanylate cyclase (e.g., in pmol cGMP/min/mg protein).
-
Measurement of Intracellular cGMP Levels
This protocol describes the measurement of changes in intracellular cGMP levels in intact sperm in response to this compound.
Materials:
-
Live sea urchin sperm
-
Artificial seawater
-
This compound peptide solution
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Sperm Stimulation:
-
Incubate a suspension of live sea urchin sperm in artificial seawater.
-
Add this compound to the desired final concentration and incubate for a specific time course (e.g., 0, 15, 30, 60 seconds).
-
-
Cell Lysis and Sample Preparation:
-
Terminate the reaction by adding ice-cold ethanol or a specific lysis buffer to inactivate phosphodiesterases.
-
Centrifuge to pellet the cellular debris.
-
Collect the supernatant containing the intracellular cGMP.
-
-
cGMP Quantification:
-
Follow the instructions of a commercial cGMP EIA kit to measure the concentration of cGMP in the prepared samples.
-
Generate a standard curve using known concentrations of cGMP.
-
Determine the cGMP concentration in the sperm samples by comparing their absorbance values to the standard curve.
-
Electrophysiological Recording of Membrane Potential
This protocol outlines the use of a membrane potential-sensitive dye to measure this compound-induced hyperpolarization in sperm.
Materials:
-
Live sea urchin sperm
-
Artificial seawater
-
This compound peptide solution
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))
-
Fluorometer or fluorescence microscope
Procedure:
-
Sperm Loading with Dye:
-
Incubate a suspension of live sea urchin sperm with the membrane potential-sensitive dye in artificial seawater until a stable fluorescence signal is achieved.
-
-
Fluorescence Measurement:
-
Place the sperm suspension in a cuvette in a fluorometer or on a slide for microscopy.
-
Record the baseline fluorescence for a period of time.
-
-
Sperm Stimulation and Recording:
-
Add this compound to the sperm suspension while continuously recording the fluorescence.
-
An increase in fluorescence intensity of DiSC3(5) indicates membrane hyperpolarization.
-
The magnitude and kinetics of the fluorescence change can be used to quantify the hyperpolarization event.
-
Visualizing the Signaling Pathways
References
- 1. Receptor-mediated activation of spermatozoan guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Participation of a K(+) channel modulated directly by cGMP in the this compound-induced signaling cascade of strongylocentrotus purpuratus sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
Validating Speract Receptor Binding: A Comparative Guide to Competitive Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of competitive inhibition assays for validating the binding of ligands to the Speract receptor, a key signaling molecule in sea urchin sperm. We present experimental data, detailed protocols for common assay formats, and visual representations of the underlying biological and experimental processes.
Comparative Analysis of Ligand Binding and Potency
Competitive binding assays are crucial for determining the relative affinity of different ligands for the this compound receptor. These assays typically involve a labeled ligand (e.g., radiolabeled or fluorescently tagged) and an unlabeled competitor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand is known as the IC50. The effective concentration of a ligand that induces 50% of the maximum biological response (e.g., sperm respiration) is termed the EC50.
| Ligand | Assay Type | Labeled Ligand | IC50 (nM) | EC50 (pM) | Species | Reference |
| This compound | Competitive Binding | FITC-GGG[Y2]-speract | ~20 | - | Strongylocentrotus purpuratus / Lytechinus pictus | [1] |
| GGG[Y2]-speract | Competitive Binding | FITC-GGG[Y2]-speract | ~20 | - | Strongylocentrotus purpuratus / Lytechinus pictus | [1] |
| FITC-GGG[Y2]-speract | Competitive Binding | FITC-GGG[Y2]-speract | ~20 | ~50 | Strongylocentrotus purpuratus / Lytechinus pictus | [1] |
| This compound | Sperm Respiration Assay | - | - | ~1000 | Lytechinus pictus | |
| This compound | Competitive Binding | [125I]-Bolton-Hunter this compound | 10 | - | Strongylocentrotus purpuratus | |
| Tyr-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | Competitive Binding | [125I]-Bolton-Hunter this compound | 600 | - | Strongylocentrotus purpuratus | |
| Tyr-Asp-Leu-Thr-Thr-Gly-Gly-Gly-Val-Gly | Competitive Binding | [125I]-Bolton-Hunter this compound | 1260 | - | Strongylocentrotus purpuratus | |
| Gly-Phe-Ala-Leu-Gly-Gly-Gly-Val-Gly | Competitive Binding | [125I]-Bolton-Hunter this compound | 3160 | - | Strongylocentrotus purpuratus | |
| Phe-Asp-Leu-Asn-Gly-Gly-Gly | Competitive Binding | [125I]-Bolton-Hunter this compound | >10,000 | - | Strongylocentrotus purpuratus |
This compound Signaling Pathway
The binding of this compound to its receptor on the sperm flagellum initiates a signaling cascade that modulates sperm motility. The receptor itself is a guanylyl cyclase[2]. This interaction triggers a series of downstream events, including an increase in cyclic GMP (cGMP), the opening of cGMP-dependent K+ channels, and subsequent changes in membrane potential, intracellular Ca2+ concentration, and pH[3].
Figure 1. This compound Signaling Pathway in Sea Urchin Sperm.
Experimental Protocols
Radiolabeled Competitive Binding Assay
This protocol is a standard method for determining the binding affinity of a ligand for its receptor using a radiolabeled competitor.
Materials:
-
Intact sea urchin spermatozoa or isolated sperm membranes
-
Radiolabeled this compound analog (e.g., 125I-GGG[Y2]-speract)
-
Unlabeled this compound or analogs (competitors)
-
Binding Buffer (e.g., filtered seawater, pH 7.8)
-
Wash Buffer (e.g., ice-cold binding buffer)
-
Chemical cross-linking agent (optional, e.g., disuccinimidyl suberate, DSS)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Sperm/Membrane Preparation: Prepare a suspension of intact spermatozoa or isolated sperm membranes in binding buffer to a final concentration of approximately 107 cells/mL or 50-100 µg protein/mL, respectively.
-
Assay Setup: In microcentrifuge tubes, combine:
-
50 µL of radiolabeled this compound analog (at a concentration near its Kd).
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).
-
50 µL of a range of concentrations of the unlabeled competitor.
-
-
Incubation: Add 100 µL of the sperm or membrane suspension to each tube. Incubate at a controlled temperature (e.g., 15°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
(Optional) Cross-linking: If desired, add the cross-linking agent (e.g., DSS to a final concentration of 1 mM) and incubate for an additional 15-30 minutes. Quench the reaction with a quenching buffer (e.g., 50 mM Tris-HCl).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescent Competitive Binding Assay
This method offers a non-radioactive alternative for assessing ligand-receptor binding.
Materials:
-
Intact sea urchin spermatozoa
-
Fluorescently labeled this compound analog (e.g., FITC-GGG[Y2]-speract)
-
Unlabeled this compound or analogs (competitors)
-
Binding Buffer (e.g., filtered seawater, pH 7.8)
-
Microscope slides and coverslips
-
Fluorescence microscope with a digital camera
Procedure:
-
Sperm Preparation: Prepare a suspension of intact spermatozoa in binding buffer to a final concentration of approximately 107 cells/mL.
-
Assay Setup: In microcentrifuge tubes, prepare the following mixtures:
-
A fixed concentration of the fluorescently labeled this compound analog.
-
A range of concentrations of the unlabeled competitor.
-
-
Incubation: Add the sperm suspension to each tube and incubate at a controlled temperature (e.g., 15°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).
-
Microscopy: Place a drop of the sperm suspension onto a microscope slide and cover with a coverslip.
-
Imaging: Observe the sperm under a fluorescence microscope. Capture images of multiple fields for each competitor concentration.
-
Data Analysis: Quantify the fluorescence intensity associated with the sperm flagella. The displacement of the fluorescent ligand by the unlabeled competitor will result in a decrease in fluorescence intensity. Plot the percentage of fluorescence intensity (relative to the control with no competitor) against the logarithm of the competitor concentration to determine the IC50 value.
Experimental Workflow
The general workflow for a competitive inhibition assay involves the preparation of reagents, incubation of the labeled ligand and competitor with the receptor, separation of bound from free ligand, and subsequent detection and data analysis.
Figure 2. General Workflow for a Competitive Inhibition Assay.
References
A comparative study of Speract signaling in different sea urchin species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the signaling pathway initiated by the sperm-activating peptide (SAP) Speract in different sea urchin species, with a primary focus on the well-studied models Strongylocentrotus purpuratus and Lytechinus pictus. This compound, a decapeptide released from the egg jelly, plays a crucial role in guiding sperm towards the egg by modulating sperm motility and metabolism.[1][2] Understanding the species-specific nuances of this signaling cascade is vital for research in reproductive biology and may offer insights for the development of novel non-hormonal contraceptives.
Comparative Physiological Responses to this compound
This compound triggers a cascade of physiological changes in sea urchin sperm, including an increase in sperm motility, respiration rate, and intracellular ion concentrations.[1] While the overall signaling pathway is conserved, the magnitude and kinetics of these responses can vary between species. This section compares the key quantitative parameters of the this compound signaling pathway in Strongylocentrotus purpuratus and Lytechinus pictus.
| Parameter | Strongylocentrotus purpuratus | Lytechinus pictus | Key Observations |
| This compound Receptor Binding (IC50) | ~20 nM (for FITC-GGG[Y2]-speract)[1] | ~20 nM (for FITC-GGG[Y2]-speract)[1] | The binding affinity of the this compound analog to its receptor is nearly identical in both species, suggesting a highly conserved receptor-ligand interaction. |
| Sperm Respiration (EC50) | ~50 pM (for FITC-GGG[Y2]-speract) | ~60 pM (for native this compound derivatives) | Both species exhibit a very high sensitivity to this compound, with half-maximal stimulation of respiration occurring at picomolar concentrations. |
| Membrane Potential Change | Hyperpolarization followed by depolarization. | Hyperpolarization increases cAMP levels. | This compound binding leads to an initial hyperpolarization in both species, which is a key event in triggering downstream signaling. |
| Intracellular Ca2+ ([Ca2+]i) Increase | Transient increase, peaking within ~5 seconds. | Data not available for this compound-specific response. | In S. purpuratus, this compound induces a rapid and transient rise in intracellular calcium, which is crucial for altering flagellar movement. |
| Cyclic GMP (cGMP) Elevation | Rapid and transient increase. | Half-maximal stimulation at ~700 pM. | cGMP is a key second messenger in the this compound pathway for both species, linking receptor activation to ion channel modulation. |
| Intracellular pH (pHi) Increase | Alkalinization of 0.4-0.5 pH units. | Alkalinization observed with motility activation. | An increase in intracellular pH is a conserved response that contributes to the activation of sperm motility. |
The this compound Signaling Pathway
The this compound signaling cascade is a well-defined pathway that translates the external chemoattractant signal into a change in sperm swimming behavior. The key steps are illustrated in the diagram below and involve a series of second messengers and ion channels.
This compound Signaling Cascade
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study this compound signaling in sea urchin sperm.
Gamete Collection
-
Species: Strongylocentrotus purpuratus, Lytechinus pictus.
-
Procedure:
-
Induce spawning by injecting 0.5 M KCl into the coelomic cavity of the sea urchin.
-
Collect "dry" sperm by inverting the male urchin over a small dish, allowing the concentrated sperm to collect.
-
Collect eggs by inverting the female urchin over a beaker filled with filtered seawater.
-
Store collected gametes on ice until use.
-
Sperm Motility Analysis
-
Objective: To quantify the effect of this compound on sperm swimming parameters.
-
Methodology: Computer-Assisted Sperm Analysis (CASA).
-
Dilute sperm in artificial seawater (ASW) to a concentration suitable for tracking (e.g., 1:1000).
-
Add this compound to the desired final concentration.
-
Load the sperm suspension into a shallow observation chamber (e.g., a Makler chamber).
-
Record sperm movement using a microscope equipped with a high-speed camera.
-
Analyze the video recordings using CASA software to determine parameters such as curvilinear velocity (VCL), straight-line velocity (VSL), and linearity (LIN).
-
Measurement of Intracellular Ion Concentrations
-
Objective: To measure changes in intracellular Ca2+ and pH in response to this compound.
-
Methodology: Fluorescence Microscopy using ion-sensitive dyes.
-
Intracellular Calcium ([Ca2+]i):
-
Load sperm with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in ASW containing the dye.
-
Wash the sperm to remove excess extracellular dye.
-
Resuspend the loaded sperm in ASW in a chamber on a fluorescence microscope.
-
Record baseline fluorescence.
-
Add this compound and record the change in fluorescence intensity over time.
-
Calibrate the fluorescence signal to absolute Ca2+ concentrations using ionophores and known Ca2+ standards.
-
-
Intracellular pH (pHi):
-
Load sperm with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Follow the same general procedure as for Ca2+ measurement, recording the ratio of fluorescence at two different excitation wavelengths.
-
Calibrate the fluorescence ratio to pH values using buffers of known pH in the presence of a protonophore like nigericin.
-
-
Measurement of Cyclic Nucleotides (cGMP and cAMP)
-
Objective: To quantify the levels of cGMP and cAMP produced in response to this compound.
-
Methodology: Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA).
-
Incubate a known concentration of sperm in ASW.
-
Add this compound and stop the reaction at various time points by adding an acid (e.g., trichloroacetic acid) to lyse the cells and inactivate phosphodiesterases.
-
Centrifuge the samples to pellet the protein precipitate.
-
Extract the supernatant containing the cyclic nucleotides.
-
Quantify the amount of cGMP and cAMP in the extracts using commercially available EIA or RIA kits.
-
Electrophysiology
-
Objective: To directly measure changes in sperm membrane potential.
-
Methodology: Patch-clamp recording on swollen sperm or planar lipid bilayer reconstitution.
-
Swollen Sperm Patch-Clamp:
-
Swell sperm by placing them in a hypotonic solution to increase their size and facilitate patch-clamping.
-
Use a glass micropipette to form a high-resistance seal with the sperm membrane (gigaseal).
-
Rupture the membrane patch to achieve whole-cell configuration.
-
Record the membrane potential or ion channel currents before and after the application of this compound.
-
-
Planar Lipid Bilayer:
-
Isolate sperm flagellar membranes.
-
Fuse the membrane vesicles to an artificial planar lipid bilayer.
-
Record the activity of single ion channels in the presence and absence of cGMP and other components of the signaling pathway.
-
-
Experimental Workflow
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Speract
Essential guidance for the safe handling and disposal of Speract, a decapeptide utilized in cell signaling research.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This compound is a decapeptide derived from the egg jelly of the sea urchin Strongylocentrotus purpuratus and is used to study sperm motility and chemotaxis.[1][2] While its toxicological properties have not been fully investigated, it is prudent to handle it with care and follow established laboratory safety protocols.[3][4]
Immediate Safety and Handling Precautions
Before working with this compound, it is crucial to consult the Safety Data Sheet (SDS). The SDS provides comprehensive information regarding potential hazards, safe handling practices, and emergency procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the work area.
-
For lyophilized peptides, allow the vial to warm to room temperature before opening to prevent moisture contamination.
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as chemical waste and disposed of through your institution's designated hazardous waste management program, overseen by the Environmental Health & Safety (EHS) department.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
At a minimum, segregate waste into solid and liquid chemical waste.
2. Liquid Waste Disposal:
-
Collect all aqueous and solvent solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.
-
Do not dispose of this compound solutions down the sink.
-
Keep the waste container securely capped when not in use.
3. Solid Waste Disposal:
-
Collect all solid materials contaminated with this compound, such as gloves, pipette tips, weighing paper, and vials, in a separate, clearly labeled solid hazardous waste container.
-
Store the sealed container in a designated hazardous waste accumulation area.
4. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards.
-
Record the date the waste was first added to the container.
-
Store sealed hazardous waste containers in a designated and properly labeled satellite accumulation area within the laboratory, away from general traffic and with secondary containment.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management service. The SDS for this compound recommends offering the material to a licensed, professional waste disposal company.
Quantitative Data for Peptide Decontamination
For spills or decontamination of labware, chemical inactivation may be necessary. The following table summarizes key parameters for common chemical decontamination methods for peptides.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite | 0.5-1.0% final concentration | 20-60 minutes | Effective for many peptides but can be corrosive. |
| Strong Acid/Base | 1 M HCl or 1 M NaOH | 30 minutes | Highly effective but requires a neutralization step before disposal. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection. |
Always consult with your institution's EHS department before implementing any decontamination procedure.
Experimental Protocols and Signaling Pathway
Experimental Protocols:
Detailed experimental protocols for using this compound can vary significantly based on the research application. However, a general procedure for preparing a this compound stock solution is as follows:
-
Reconstitution: Dissolve lyophilized this compound in a suitable solvent, such as sterile distilled water or DMSO, to create a concentrated stock solution. To aid dissolution, the tube can be warmed to 37°C and sonicated.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into smaller, single-use aliquots.
-
Storage: Store lyophilized this compound at -20°C for long-term stability. Reconstituted peptide solutions should be stored at -20°C or colder for long-term storage and at 2-8°C for short-term use. Solutions in DMSO should be used immediately and not stored.
This compound Signaling Pathway:
This compound initiates a signaling cascade in sea urchin sperm by binding to its receptor. This leads to a series of intracellular events that modulate sperm motility.
Caption: this compound signaling pathway in sea urchin sperm.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Speract
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Speract, a decapeptide crucial for research in sperm motility and fertilization. Adherence to these protocols is essential for ensuring laboratory safety, maintaining experimental integrity, and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, a thorough approach to personal protection is critical to prevent inhalation, dermal, and ocular exposure. The following PPE is mandatory:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended when handling the lyophilized powder or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are essential. Double-gloving is recommended when handling concentrated stock solutions. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect skin and clothing from accidental splashes. |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing or otherwise handling the lyophilized powder to avoid inhalation of fine particles. A fit-tested N95 respirator is advised. |
Operational Plan for Safe Handling and Storage
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage.
-
Lyophilized this compound should be stored at -20°C for long-term stability.[1][2]
-
Before opening, allow the vial to warm to room temperature inside a desiccator to prevent condensation, as moisture can degrade the peptide.
Reconstitution and Aliquoting:
-
Perform reconstitution in a designated clean area, such as a laminar flow hood, to prevent contamination.
-
This compound is soluble in DMSO.[1] For biological assays, prepare a concentrated stock solution in DMSO and then dilute it into the appropriate aqueous physiological buffer.
-
To prepare aqueous solutions, sonication may be necessary to aid dissolution.
-
It is highly recommended to aliquot the reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise its activity.
Storage of Reconstituted this compound:
-
Store aliquots at -20°C or, for longer-term storage, at -80°C.
-
Stock solutions stored at -80°C are generally stable for up to six months, while those at -20°C should be used within one month.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
Inactivation of this compound Waste: Before disposal, it is recommended to inactivate any liquid waste containing this compound. This can be achieved through chemical decontamination.
Experimental Protocol for Chemical Inactivation:
-
Prepare an Inactivation Solution: In a chemical fume hood, prepare a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite).
-
Inactivate this compound Waste: Carefully add the liquid waste containing this compound to the bleach solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 60 minutes to ensure complete deactivation of the peptide.
-
Neutralization (if required by local regulations): If necessary, neutralize the solution to a pH between 6.0 and 8.0.
-
Final Disposal: After inactivation, the solution can typically be disposed of down the drain with a copious amount of water, in accordance with local wastewater regulations. Always confirm with your institution's Environmental Health & Safety (EHS) department.
Disposal of Contaminated Solid Waste:
-
Segregation: All solid waste that has come into contact with this compound (e.g., pipette tips, gloves, vials) must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data
This compound Dose-Response on Sea Urchin Sperm Respiration:
The following table summarizes the dose-dependent effect of this compound on the oxygen consumption of sea urchin sperm.
| This compound Concentration (M) | Effect on Sperm Respiration |
| 10⁻¹² | Significant increase in sperm respiration rates.[3] |
| 10⁻¹⁰ | Half-maximal elevation of sperm cyclic GMP (cGMP). |
| 10⁻⁹ | Half-maximal elevation of sperm cyclic AMP (cAMP). |
| 10⁻⁸ | Maximal (20-fold) increase in oxygen consumption. |
| ~1 nM | Half-maximal stimulation of sperm respiration. |
This compound Dose-Response on Intracellular Calcium ([Ca²⁺]i) in Sea Urchin Sperm:
| This compound Concentration | Effect on Intracellular Calcium ([Ca²⁺]i) |
| ~1 nM and above | Maximum average number of phasic [Ca²⁺]i fluctuations (around 20 in the first 10 seconds). |
| Up to 100 nM | Progressive increase in the tonic (sustained) [Ca²⁺]i response. |
Experimental Protocols
Detailed Methodology for a Sea Urchin Sperm Motility Assay Using this compound:
This protocol outlines the key steps for assessing the effect of this compound on sea urchin sperm motility.
1. Gamete Collection:
-
Induce sea urchins to spawn by injecting 0.5 M KCl into the coelomic cavity.
-
Collect "dry" sperm from the male gonopores using a pipette and store it on ice.
-
Collect eggs in filtered seawater and wash them several times to remove the jelly coat.
2. Sperm Activation and Dilution:
-
Activate the dry sperm by diluting it in filtered seawater.
-
Determine the sperm concentration using a hemocytometer.
-
Prepare a standard sperm suspension at the desired concentration for the assay.
3. This compound Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in filtered seawater to achieve the desired final concentrations for the assay.
4. Motility Assay:
-
Add a small volume of the diluted sperm suspension to a microscope slide or observation chamber.
-
Record the baseline sperm motility using a microscope equipped with a camera and computer-assisted sperm analysis (CASA) software.
-
Introduce the this compound solution to the sperm suspension at the desired final concentration.
-
Immediately begin recording the changes in sperm motility parameters (e.g., percentage of motile sperm, velocity, swimming path).
-
Continue recording for a defined period to capture the full response to this compound.
5. Data Analysis:
-
Use the CASA software to analyze the recorded videos and quantify the changes in sperm motility parameters in response to different concentrations of this compound.
-
Compare the results to a control group (sperm treated with vehicle only).
Mandatory Visualizations
This compound Signaling Pathway:
Caption: this compound signaling pathway in sea urchin sperm.
Experimental Workflow for this compound Handling and Motility Assay:
Caption: Workflow for handling this compound and performing a motility assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
